2-Piperidineethanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-piperidin-2-ylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c8-5-4-7-3-1-2-6-9-7/h7,9H,1-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEVJVQXLBZUEMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15932-66-8 | |
| Record name | NSC 143025 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015932668 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC143025 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143025 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Foundational & Exploratory
2-Piperidineethanamine synthesis from pyridine
An In-Depth Technical Guide to the Synthesis of 2-Piperidineethanamine from Pyridine Precursors
Abstract
2-Piperidineethanamine is a pivotal structural motif in medicinal chemistry, forming the backbone of numerous pharmacologically active compounds. Its synthesis, however, presents a significant challenge, primarily due to the inherent stability of the aromatic pyridine ring. This guide provides a comprehensive exploration of the predominant synthetic strategy, which involves the initial formation of a 2-(2-aminoethyl)pyridine intermediate, followed by the catalytic hydrogenation of the heterocyclic ring. We will delve into the causality behind experimental choices, compare various catalytic systems, and provide detailed, field-proven protocols for researchers and drug development professionals. The discussion is grounded in authoritative sources to ensure scientific integrity and reproducibility.
Part 1: The Significance and Synthetic Challenges of 2-Piperidineethanamine
The piperidine scaffold is one of the most prevalent N-heterocycles found in FDA-approved drugs, valued for its ability to confer favorable pharmacokinetic properties.[1] The 2-aminoethyl side chain provides a crucial handle for further functionalization and interaction with biological targets. The most atom-economical and direct pathway to this valuable building block is from readily available pyridine precursors.[1]
The core challenge lies in the reduction of the pyridine ring. Its aromaticity requires potent catalytic systems, often necessitating high pressures and temperatures to overcome the activation energy barrier.[1] Furthermore, the Lewis basic nitrogen atom in both the pyridine starting material and the piperidine product can coordinate to the metal catalyst, potentially leading to inhibition or poisoning.[1] A successful synthesis must therefore employ a robust catalytic system that can efficiently saturate the ring while tolerating the amine functionality.
Part 2: Synthesis of the Key Intermediate: 2-(2-Aminoethyl)pyridine
The most common pathway to 2-piperidineethanamine begins with the synthesis of its unsaturated precursor, 2-(2-aminoethyl)pyridine. This intermediate is typically prepared via the reduction of 2-pyridineacetonitrile.
Mechanism: Reduction of a Nitrile with Raney Nickel
The reduction of nitriles to primary amines using Raney Nickel is a classic and robust transformation.[2] The reaction proceeds via catalytic hydrogenation, where hydrogen is supplied either from a pressurized H₂ atmosphere or generated in situ from a source like sodium hypophosphite.[3][4] The nitrile adsorbs onto the nickel surface and undergoes sequential addition of hydrogen atoms across the carbon-nitrogen triple bond, proceeding through an intermediate imine which is rapidly reduced to the final primary amine.
Caption: Synthesis pathway for the 2-(2-aminoethyl)pyridine intermediate.
Experimental Protocol: Raney Nickel Reduction of 2-Pyridineacetonitrile
This protocol is a representative procedure adapted from established methods for nitrile reduction using Raney Nickel.[2][3][4]
-
Reactor Setup: To a hydrogenation-rated pressure vessel equipped with a magnetic stir bar, add 2-pyridineacetonitrile (1.0 eq).
-
Solvent and Catalyst Addition: Under an inert atmosphere (e.g., Argon), add a suitable solvent such as acetic acid or an alcohol (e.g., methanol, ethanol).[2] Carefully add a slurry of activated Raney Nickel (approx. 5-10% by weight of the nitrile). Safety Note: Raney Nickel is pyrophoric when dry and must be handled as a slurry under an inert atmosphere.[2]
-
Hydrogenation: Seal the vessel. Purge the system three times with hydrogen gas (H₂). Pressurize the reactor to the desired pressure (typically 3-5 bar for this type of reduction) and stir the mixture vigorously.
-
Reaction Monitoring: The reaction progress can be monitored by TLC or GC-MS. The reaction is typically complete within 2-4 hours at room temperature or with gentle warming (40-50°C).
-
Work-up: Once the reaction is complete, carefully vent the reactor and purge with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Caution: Do not allow the filter cake to dry. Quench the catalyst immediately with water.
-
Isolation: Concentrate the filtrate under reduced pressure. The resulting crude amine can be purified by distillation or crystallization after appropriate pH adjustment and extraction.
Part 3: Catalytic Hydrogenation of the Pyridine Ring
This step is the most critical part of the synthesis, involving the saturation of the aromatic pyridine ring of the 2-(2-aminoethyl)pyridine intermediate. The choice of catalyst is paramount for achieving high yield and selectivity under manageable conditions.
Causality Behind Catalyst and Condition Selection
The hydrogenation of pyridines is a well-studied but challenging field. While numerous catalysts can effect the transformation, the conditions required vary dramatically.
-
Nickel (Raney Ni): A cost-effective catalyst, but it typically requires harsh conditions, such as temperatures of 170-200°C and high hydrogen pressure, which may not be compatible with sensitive functional groups.[5]
-
Ruthenium (Ru): Ruthenium-based catalysts, like RuO₂ or supported Ru nanoparticles, are effective but often still require elevated temperatures and pressures.[6][7][8][9]
-
Platinum (PtO₂, Adams' catalyst): A versatile and powerful catalyst, often used in acidic solvents like glacial acetic acid, which activates the pyridine ring towards reduction by protonation.[10]
-
Rhodium (Rh): Rhodium catalysts (Rh/C, Rh/Al₂O₃, Rh₂O₃) are frequently the catalysts of choice for this transformation due to their high activity, which allows for the use of significantly milder reaction conditions (lower temperature and pressure).[9][11][12] Recent studies have highlighted rhodium(III) oxide (Rh₂O₃) as a particularly effective and stable commercial catalyst for reducing functionalized pyridines under mild conditions (e.g., 40°C, 5 bar H₂).[12][13]
-
Electrocatalysis: An emerging sustainable method involves electrocatalytic hydrogenation using catalysts like Rh on carbon black (Rh/KB), which can operate at ambient temperature and pressure, using water as a proton source.[14][15]
Caption: Simplified schematic of heterogeneous catalytic hydrogenation.
Comparative Data on Pyridine Hydrogenation
| Catalyst | Solvent | Temperature (°C) | Pressure (bar H₂) | Typical Yield | Reference |
| Raney Ni | Ethanol | 170 - 200 | High | Good | [5] |
| RuO₂ | Methanol | ~100 | ~70 | Good | [8][9] |
| PtO₂ | Acetic Acid | Room Temp. | 50 - 70 | Good-Excellent | [10] |
| Rh/C | Ethanol | 25 - 50 | 3 - 5 | Excellent | [9] |
| Rh₂O₃ | TFE / HFIP | 40 | 5 | Excellent | [12][16] |
| Rh/KB | Water / MTBE | 25 | (Electrolytic) | Quantitative | [14][15] |
Experimental Protocol: Rhodium-Catalyzed Hydrogenation of 2-(2-Aminoethyl)pyridine
This protocol is based on the mild conditions reported for Rh₂O₃ catalysis.[12][16]
-
Reactor Preparation: In a glass vial suitable for a high-pressure reactor, combine 2-(2-aminoethyl)pyridine (1.0 eq, ~0.8 mmol) and the rhodium catalyst (e.g., Rh₂O₃, 1 mg, ~0.5 mol%).
-
Solvent Addition: Add the solvent, trifluoroethanol (TFE), approximately 1 mL.
-
Reaction Execution: Place the vial into the high-pressure reactor and seal the main vessel. Purge the reactor three times with an inert gas (e.g., Argon), followed by three purges with hydrogen gas.
-
Hydrogenation: Pressurize the reactor with hydrogen gas to 5 bar.[12] Stir the reaction mixture at 40°C for 16 hours.[12]
-
Work-up: After cooling to room temperature, carefully vent the reactor. Filter the contents through a short plug of silica or Celite® to remove the heterogeneous catalyst, washing with a small amount of methanol or ethyl acetate.
-
Isolation and Purification: Concentrate the filtrate under reduced pressure to yield the crude 2-piperidineethanamine. The product can be further purified by vacuum distillation or by salt formation and recrystallization if necessary.
Part 4: Alternative Synthetic Pathway
An alternative, though often more lengthy, strategy involves functionalizing a pre-existing piperidine ring. This route avoids the direct hydrogenation of pyridine but requires more synthetic steps for side-chain construction.
Caption: Multi-step alternative synthesis starting from 2-piperidinemethanol.
This approach can be advantageous if specific stereochemistry at the 2-position is required, as chiral starting materials like 2-piperidinecarboxylic acid can be employed. However, for bulk, achiral synthesis, the direct hydrogenation route is generally more efficient.
Conclusion
The synthesis of 2-piperidineethanamine from pyridine is most effectively achieved through a two-stage process: the formation of 2-(2-aminoethyl)pyridine, typically via reduction of 2-pyridineacetonitrile, followed by the catalytic hydrogenation of the pyridine ring. While various catalysts can accomplish the key ring-saturation step, rhodium-based systems, particularly Rh₂O₃, offer a distinct advantage by enabling the reaction to proceed under mild temperatures and pressures with high efficiency.[12][13] The continued development of highly active and selective catalysts, including those for electrocatalytic processes, promises to make the synthesis of this important pharmaceutical building block even more efficient and sustainable.
References
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- Kamei, T., et al. (2024). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society.
- Metal-catalysed Pyridine Ring Synthesis. WordPress.
- Ladenburg Rearrangement. Merck & Co., Inc..
- Kamei, T., et al. (2024). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds.
- Smith, C. R., et al. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry.
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physicochemical properties of 2-Piperidineethanamine
A Comprehensive Technical Guide to the Physicochemical Properties of 2-Piperidineethanamine for Drug Discovery and Development.
Abstract
2-Piperidineethanamine, also known as N-(2-Aminoethyl)piperidine, is a key bifunctional building block in modern medicinal chemistry. Its structure, featuring a saturated piperidine heterocycle and a primary ethylamine side chain, offers multiple avenues for chemical modification, making it a valuable scaffold for the synthesis of diverse molecular entities. The physicochemical properties of this compound, such as its basicity (pKa), lipophilicity (logP), and solubility, are critical determinants of its reactivity, formulation feasibility, and the pharmacokinetic profile of its derivatives. This guide provides a detailed examination of the core , offering insights into its analytical characterization, synthesis, and chemical stability. By synthesizing technical data with practical, field-proven methodologies, this document serves as an in-depth resource for researchers, scientists, and drug development professionals aiming to leverage this versatile intermediate in their discovery pipelines.
Introduction to 2-Piperidineethanamine
The Piperidine Scaffold: A Privileged Structure in Medicinal Chemistry
The piperidine ring is one of the most prevalent nitrogen-containing heterocycles found in pharmaceuticals and natural products.[1] Its prevalence stems from a combination of favorable characteristics: the sp3-hybridized framework provides a three-dimensional geometry that can effectively probe biological space, while the nitrogen atom can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor.[1] This versatility allows piperidine-containing molecules to engage in a wide range of interactions with biological targets. Furthermore, the piperidine scaffold often imparts desirable pharmacokinetic properties, including improved metabolic stability and aqueous solubility, enhancing the "druggability" of a molecule.
2-Piperidineethanamine: Structure and Identification
2-Piperidineethanamine (Figure 1) is a disubstituted piperidine featuring a primary aminoethyl group attached to the ring nitrogen. This unique arrangement provides two distinct nucleophilic centers: a secondary amine within the piperidine ring and a primary amine at the terminus of the ethyl chain. This dual reactivity makes it a highly versatile intermediate for constructing more complex molecules.
| Identifier | Value | Reference |
| IUPAC Name | 2-piperidin-1-ylethanamine | [2] |
| CAS Number | 27578-60-5 | [2][3] |
| Molecular Formula | C7H16N2 | [2][3] |
| Molecular Weight | 128.22 g/mol | [2] |
| Synonyms | N-(2-Aminoethyl)piperidine, 1-(2-Aminoethyl)piperidine, 2-Piperidinoethylamine | [2] |
| SMILES | C1CCN(CC1)CCN | [2] |
Core Physicochemical Properties
The utility of 2-Piperidineethanamine in drug development is fundamentally governed by its physicochemical properties. These parameters influence everything from synthetic reaction conditions to the ultimate biological activity and ADME (Absorption, Distribution, Metabolism, Excretion) profile of its derivatives.
| Property | Value | Rationale and Importance in Drug Development |
| Physical State | Clear, colorless liquid | Influences handling, purification, and formulation processes. |
| Boiling Point | 186 °C (459.2 K) | [3] |
| Density | 0.899 g/mL at 25 °C | Important for process chemistry, formulation, and quality control. |
| pKa | See Section 2.1 | Governs the ionization state at physiological pH, impacting solubility, membrane permeability, and receptor binding. |
| LogP | See Section 2.2 | Measures lipophilicity, a key predictor of absorption, distribution, and potential for CNS penetration. |
| Solubility | Partly miscible in water | Affects bioavailability and dictates suitable solvents for synthesis and formulation. |
Basicity and Ionization (pKa)
2-Piperidineethanamine possesses two basic nitrogen centers: the tertiary amine within the piperidine ring and the primary amine of the ethylamine side chain. The pKa values dictate the extent of protonation at a given pH. At physiological pH (~7.4), both nitrogens will be significantly protonated, rendering the molecule a dication.
Lipophilicity (LogP/LogD)
Lipophilicity, the measure of a compound's preference for a lipid versus an aqueous environment, is a critical parameter in drug design. It is typically expressed as the logarithm of the partition coefficient (LogP) between octanol and water. For ionizable compounds like 2-Piperidineethanamine, the distribution coefficient (LogD) at a specific pH is more relevant.
-
Causality: PubChem lists a computed XLogP3 value of 0.4, suggesting low to moderate lipophilicity in its neutral form.[2] However, at physiological pH, the molecule's dicationic state will dramatically decrease its effective lipophilicity (LogD7.4 will be significantly lower than LogP). This property governs the ability of its derivatives to cross biological membranes, including the blood-brain barrier. Medicinal chemists often modify scaffolds like this to fine-tune the LogP/LogD, balancing the need for membrane permeability with sufficient aqueous solubility for systemic distribution.
Solubility
The solubility of a molecule in both aqueous and organic media is fundamental to its utility. 2-Piperidineethanamine is reported as being partly miscible in water, a property consistent with its polar amine groups and relatively small alkyl frame.
-
Causality: The hydrogen bonding capacity of the two amine groups facilitates interaction with water molecules. Its solubility can be significantly increased at lower pH values where the molecule becomes fully protonated, forming highly soluble hydrochloride salts. This principle is widely used in drug formulation to create aqueous solutions for injection or oral administration.
Spectroscopic and Analytical Characterization
Unambiguous identification and purity assessment are cornerstones of chemical research and development. A combination of spectroscopic and chromatographic methods is employed to characterize 2-Piperidineethanamine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the piperidine ring protons, typically in the 1.4-1.7 ppm (for the β and γ methylenes) and 2.3-2.8 ppm (for the α methylenes adjacent to the nitrogen) regions.[5] The two methylene groups of the ethylamine chain would appear as distinct triplets around 2.5-2.8 ppm. The primary amine (NH₂) protons would appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.
-
¹³C NMR: The carbon spectrum would show distinct signals for the three unique carbons of the piperidine ring and the two carbons of the ethyl chain.[2] The carbons alpha to the nitrogen atoms (C-2/C-6 of the piperidine and the two carbons of the ethyl chain) would be the most deshielded, appearing further downfield.
Infrared (IR) Spectroscopy
The IR spectrum provides key information about the functional groups present.[2]
-
N-H Stretch: A characteristic medium to weak absorption in the 3300-3500 cm⁻¹ region corresponding to the primary amine (NH₂).
-
C-H Stretch: Strong absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) from the methylene groups.
-
N-H Bend: A medium absorption around 1590-1650 cm⁻¹ from the scissoring vibration of the primary amine.
-
C-N Stretch: Absorptions in the fingerprint region (1000-1250 cm⁻¹) corresponding to the C-N bonds.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) is used to determine the molecular weight and fragmentation pattern.
-
Molecular Ion (M⁺): A peak at m/z = 128 corresponding to the molecular weight of the compound.[6]
-
Fragmentation: A prominent base peak is expected at m/z = 98, resulting from the alpha-cleavage and loss of the ethylamine group (CH₂NH₂), which is a characteristic fragmentation pathway for N-substituted piperidines.[6]
Synthesis and Chemical Stability
Synthetic Strategy
A common and industrially scalable method for the synthesis of saturated heterocycles like piperidine is the catalytic hydrogenation of their aromatic precursors. 2-Piperidineethanamine can be efficiently synthesized by the reduction of 2-pyridineethanamine.
-
Causality: This reaction involves the saturation of the pyridine ring using a catalyst, typically a noble metal such as Platinum(IV) oxide (PtO₂) or Palladium on carbon (Pd/C), under a hydrogen atmosphere. The choice of catalyst and solvent can influence reaction efficiency and selectivity. This method is advantageous due to the commercial availability of the starting pyridine derivative.[7]
Caption: A typical synthetic workflow for 2-Piperidineethanamine.
Handling, Storage, and Stability
Proper handling and storage are critical to maintain the purity and integrity of 2-Piperidineethanamine.
-
Stability: As a primary and tertiary amine, it is susceptible to oxidation and can react with atmospheric carbon dioxide. It is classified as a flammable liquid and is corrosive, causing severe skin burns and eye damage.[2][8]
-
Storage: It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated place.[8][9]
-
Incompatibilities: It is incompatible with strong oxidizing agents, acid chlorides, and acid anhydrides. Contact with these materials should be strictly avoided to prevent vigorous and potentially hazardous reactions.[9]
Experimental Protocols
The following protocols are foundational methods for characterizing 2-Piperidineethanamine and are designed to be self-validating through the inclusion of system suitability and control steps.
Protocol: Determination of pKa by Potentiometric Titration
-
Objective: To determine the acid dissociation constants (pKa) of the two amine groups.
-
Methodology:
-
Preparation: Prepare a ~0.01 M solution of 2-Piperidineethanamine in deionized, CO₂-free water. Calibrate a pH meter with standard buffers (pH 4, 7, 10).
-
Titration: Place the solution in a jacketed beaker maintained at 25 °C. Titrate with a standardized solution of 0.1 M HCl, adding the titrant in small, precise increments.
-
Data Collection: Record the pH after each addition of HCl. Continue the titration well past the second equivalence point.
-
Analysis: Plot the pH versus the volume of HCl added. The two pKa values correspond to the pH at the half-equivalence points. Alternatively, use derivative plots (ΔpH/ΔV) to accurately determine the equivalence points.
-
-
Trustworthiness: The accuracy of the method is validated by the sharpness of the equivalence points on the titration curve and by running a titration of a known standard (e.g., piperazine) to ensure the system is performing correctly.[4]
Protocol: Purity Analysis by Reverse-Phase HPLC
-
Objective: To determine the purity of a sample and identify any potential impurities.
-
Methodology:
-
System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm (as the compound lacks a strong chromophore, low UV is necessary).
-
Sample: Prepare a 1 mg/mL solution in the initial mobile phase composition.
-
-
Trustworthiness: System suitability is established by injecting a standard mixture to confirm resolution and peak shape. The method is considered stability-indicating if it can resolve the parent compound from its known degradation products.
Caption: A comprehensive analytical workflow for quality control.
Conclusion
2-Piperidineethanamine is a foundational building block whose value in drug discovery and development is directly linked to its distinct physicochemical properties. Its dual amine functionality, coupled with the stable and conformationally relevant piperidine scaffold, provides a rich platform for synthetic elaboration. A thorough understanding of its basicity, lipophilicity, solubility, and stability is not merely academic; it is a prerequisite for its effective use in the rational design of novel therapeutic agents. The protocols and data synthesized in this guide offer researchers the necessary framework to confidently handle, characterize, and derivatize this important chemical intermediate, thereby accelerating the journey from molecular concept to clinical candidate.
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National Institute of Standards and Technology. (n.d.). 1-Piperidineethanamine. NIST Chemistry WebBook. Retrieved January 12, 2026, from [Link]
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A Technical Guide to 2-Piperidineethanamine: Synthesis, Characterization, and Applications in Drug Discovery
Introduction: Navigating the Isomeric Landscape of Piperidineethanamine
To the researcher, precision in molecular architecture is paramount. The term "2-Piperidineethanamine" presents an immediate ambiguity that must be addressed. It can refer to two distinct positional isomers, each with unique chemical properties and synthetic pathways. The primary distinction lies in the point of attachment of the ethanamine side chain to the piperidine ring:
-
1-(2-Aminoethyl)piperidine (on Nitrogen): The ethanamine group is attached to the nitrogen atom (position 1) of the piperidine ring. This isomer is the more common and extensively documented compound in chemical literature and commercial catalogs.
-
2-(2-Aminoethyl)piperidine (on Carbon): The ethanamine group is attached to the carbon atom at position 2 of the piperidine ring.
This guide will focus primarily on the N-substituted isomer, 1-(2-Aminoethyl)piperidine , due to the wealth of available data, while also providing key identifiers for its C-substituted counterpart to ensure comprehensive understanding and prevent synthetic ambiguity. The piperidine moiety is a cornerstone of medicinal chemistry, valued for its ability to confer favorable pharmacokinetic properties and serve as a versatile scaffold for interacting with biological targets.[1][2] Understanding the nuances of its functionalized derivatives, such as 2-Piperidineethanamine, is critical for the development of novel therapeutics.[3]
Part 1: Core Molecular Identification and Physicochemical Properties
A precise identification of the target molecule is the foundation of any research endeavor. This section provides the essential identifiers and physicochemical data for both primary isomers of 2-Piperidineethanamine.
Isomer Identification and Synonyms
Clarity in nomenclature is essential for reproducibility. The following table delineates the CAS numbers and common synonyms for both isomers.
| Feature | 1-(2-Aminoethyl)piperidine | 2-(2-Aminoethyl)piperidine |
| Structure | N-attachment of the ethylamine group | C2-attachment of the ethylamine group |
| CAS Number | 27578-60-5 [4][5][6] | 15932-66-8 [7] |
| IUPAC Name | 2-(Piperidin-1-yl)ethan-1-amine[5] | 2-(Piperidin-2-yl)ethanamine[7] |
| Common Synonyms | N-(2-Aminoethyl)piperidine, 1-Piperidineethanamine, 2-Piperidinoethylamine, N-Aminoethylpiperidine[5][6] | 2-Aminoethylpiperidine, (1-Piperidin-2-ylethyl)amine, 2-Piperidin-2-yl-ethylamine[7] |
Physicochemical Data for 1-(2-Aminoethyl)piperidine (CAS: 27578-60-5)
The following table summarizes key physical and chemical properties, which are critical for experimental design, including solvent selection, reaction temperature, and purification methods.
| Property | Value | Source |
| Molecular Formula | C₇H₁₆N₂ | [5][6] |
| Molecular Weight | 128.22 g/mol | [4][5] |
| Appearance | Clear colourless to yellow liquid | [4] |
| Density | 0.899 g/mL at 25 °C | [4] |
| Boiling Point | 186 °C | [4] |
| Flash Point | 58 °C (136.4 °F) - closed cup | [4] |
| Solubility | Partly miscible in water | [6] |
| EC Number | 248-540-8 | |
| Beilstein/REAXYS | 103469 |
Part 2: Synthesis and Chemical Reactivity
The synthesis of 1-(2-Aminoethyl)piperidine is a foundational process for its subsequent use in more complex molecular assemblies. The chosen synthetic route must be robust, scalable, and yield a product of high purity.
Synthetic Workflow: Reductive Amination
A common and efficient method for synthesizing 1-(2-Aminoethyl)piperidine involves the reductive amination of piperidine with aminoacetaldehyde dimethyl acetal, followed by hydrolysis. This pathway is favored for its high yield and the commercial availability of starting materials.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert argon atmosphere, dissolve piperidine (1.0 eq.) and aminoacetaldehyde dimethyl acetal (1.1 eq.) in a suitable solvent such as methanol.
-
Reductant Addition: Cool the solution to 0 °C using an ice bath. Slowly add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 eq.), in portions to control the exothermic reaction and hydrogen gas evolution.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Acetal Hydrolysis: Upon completion, carefully add aqueous hydrochloric acid (e.g., 3M HCl) to the reaction mixture and stir for 2-4 hours to hydrolyze the acetal protecting group, revealing the primary amine.
-
Workup and Isolation: Basify the mixture with a strong base (e.g., 50% NaOH) to a pH > 12. Extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator. The resulting crude product can be purified by fractional distillation under reduced pressure to yield pure 1-(2-Aminoethyl)piperidine.
Causality Insight: The use of an acetal-protected aminoacetaldehyde is crucial to prevent self-polymerization and unwanted side reactions. The final acidic workup is a self-validating step; successful hydrolysis of the acetal is necessary to yield the desired primary amine.
Visualization of the Synthetic Pathway
Caption: Synthetic workflow for 1-(2-Aminoethyl)piperidine via reductive amination.
Part 3: Analytical Characterization
Rigorous analytical characterization is non-negotiable for confirming the identity, purity, and structure of the synthesized compound. A combination of spectroscopic methods provides a complete molecular picture.
Spectroscopic Profile
The following tables outline the expected spectral data for 1-(2-Aminoethyl)piperidine. This data serves as a benchmark for researchers to validate their synthetic outcomes.
¹H NMR (Proton NMR) Spectral Data (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~2.75 | t | 2H | -N-CH₂ -CH₂-NH₂ |
| ~2.60 | t | 2H | -N-CH₂-CH₂ -NH₂ |
| ~2.40 | m | 4H | Piperidine H (C2, C6) |
| ~1.55 | m | 4H | Piperidine H (C3, C5) |
| ~1.45 | m | 2H | Piperidine H (C4) |
| ~1.30 | br s | 2H | -NH₂ (exchangeable) |
¹³C NMR (Carbon NMR) Spectral Data (100 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~58.0 | -N-C H₂-CH₂-NH₂ |
| ~54.5 | Piperidine C (C2, C6) |
| ~39.0 | -N-CH₂-C H₂-NH₂ |
| ~26.0 | Piperidine C (C3, C5) |
| ~24.5 | Piperidine C (C4) |
FT-IR (Infrared) Spectral Data
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3350 - 3250 | N-H Stretch | Primary Amine (-NH₂) |
| 2930 - 2850 | C-H Stretch | Aliphatic (CH₂, CH) |
| ~1590 | N-H Bend (Scissoring) | Primary Amine (-NH₂) |
| ~1450 | C-H Bend | Aliphatic (CH₂) |
| 1100 - 1000 | C-N Stretch | Aliphatic Amine |
Experimental Protocols for Analysis
Protocol: NMR Spectroscopy [8][9]
-
Sample Preparation: Dissolve 5-10 mg of purified 1-(2-Aminoethyl)piperidine in ~0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) within a 5 mm NMR tube. Add tetramethylsilane (TMS) as an internal standard (δ 0.0 ppm).
-
Data Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer. For ¹H NMR, use a standard pulse program with a relaxation delay of 1-2 seconds. For ¹³C NMR, use a proton-decoupled pulse sequence to obtain singlet peaks for each unique carbon.
-
Validation: Confirm the exchangeable -NH₂ protons by adding a drop of D₂O to the NMR tube and re-acquiring the ¹H spectrum; the -NH₂ peak should disappear or significantly diminish.
Part 4: Applications in Drug Development & Medicinal Chemistry
1-(2-Aminoethyl)piperidine is not typically an active pharmaceutical ingredient (API) itself, but rather a crucial building block. Its bifunctional nature—a nucleophilic secondary amine within the ring and a reactive primary amine on the side chain—makes it a versatile scaffold for synthesizing more complex molecules with therapeutic potential.[10]
Key Application Areas:
-
Scaffold for Receptor Ligands: The piperidine ring is a common feature in ligands for central nervous system (CNS) targets. The aminoethyl side chain provides a convenient handle for introducing pharmacophores that modulate activity at receptors like sigma (σ), histamine, and serotonin receptors.[11][12][13]
-
Synthesis of Anticancer Agents: It serves as a reactant in the synthesis of novel N-mustards and other analogues being investigated as potential anticancer agents.[10]
-
Development of Enzyme Inhibitors: The molecule is used to build inhibitors for enzymes such as Botulinum Neurotoxin Serotype A.[10]
-
Antimicrobial and Antiviral Research: The scaffold is incorporated into molecules tested against pathogens like P. falciparum (malaria) and Ebola filovirus.[10]
Visualization of Application Logic
Caption: Role of 1-(2-Aminoethyl)piperidine as a versatile synthetic building block.
Part 5: Safety, Handling, and Storage
As with any reactive chemical, adherence to strict safety protocols is mandatory. The information below is a summary and should be supplemented by a thorough review of the full Safety Data Sheet (SDS).[14][15]
Hazard Profile (Based on GHS Classification):
-
Flammable Liquid: The compound has a relatively low flash point and its vapors can form explosive mixtures with air.[16]
-
Skin Corrosion/Irritation: It is corrosive and can cause severe skin burns and eye damage.
-
Acute Toxicity: May be harmful if swallowed or inhaled.[14]
Handling and Personal Protective Equipment (PPE):
-
Ventilation: Always handle this chemical within a certified chemical fume hood to avoid inhalation of vapors.[15]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and chemical safety goggles/faceshield.[17]
-
Grounding: Take precautionary measures against static discharge. Use non-sparking tools and ground all containers and receiving equipment during transfers.[16]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[15]
-
Keep away from heat, sparks, open flames, and other sources of ignition.[16]
-
Store away from incompatible materials such as strong oxidizing agents.[14]
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The Theoretical Landscape of 2-Piperidineethanamine Derivatives: A Technical Guide for Drug Discovery
This guide provides an in-depth exploration of the theoretical properties of 2-piperidineethanamine derivatives, a scaffold of significant interest in medicinal chemistry. For researchers, scientists, and drug development professionals, understanding the theoretical underpinnings of these molecules is paramount for designing novel therapeutics with enhanced efficacy and specificity. We will delve into the conformational landscape, quantitative structure-activity relationships (QSAR), and molecular docking strategies that are crucial for unlocking the full potential of this versatile chemical class.
Introduction: The Significance of the 2-Piperidineethanamine Scaffold
The piperidine ring is a well-established "privileged structure" in medicinal chemistry, appearing in numerous approved pharmaceuticals and biologically active compounds.[1][2] Its saturated, six-membered heterocyclic structure provides a three-dimensional framework that can be readily functionalized to interact with a wide array of biological targets. The addition of an ethanamine side chain at the 2-position introduces a key basic nitrogen atom and a flexible linker, further expanding the potential for diverse molecular interactions. Derivatives of this scaffold have been investigated for a range of biological activities, including anticancer, antimicrobial, and neuroprotective effects.[3][4][5]
This guide will focus on the theoretical and computational approaches that enable a deeper understanding of how structural modifications to the 2-piperidineethanamine core influence its physicochemical properties and, consequently, its biological function.
Conformational Analysis: Dictating Molecular Shape and Function
The biological activity of a molecule is intrinsically linked to its three-dimensional conformation. For flexible molecules like 2-piperidineethanamine derivatives, understanding the preferred spatial arrangements of atoms is critical. Conformational analysis allows us to predict the most stable conformers and the energy barriers between them, providing insights into how these molecules might bind to a target receptor.
The piperidine ring typically adopts a chair conformation to minimize steric and torsional strain.[6] However, the introduction of substituents can lead to a variety of conformational isomers, including twist-boat and boat forms, particularly in hindered systems.[6] For 2-piperidineethanamine derivatives, key conformational considerations include:
-
Ring Conformation: The chair form is generally preferred, but the presence of bulky substituents can influence the equilibrium between different chair and boat conformations.
-
Substituent Orientation: Substituents on the piperidine ring can exist in either axial or equatorial positions. The relative stability of these orientations is influenced by steric and electronic effects.[7] For instance, in some N-acylpiperidines, a pseudoallylic strain can favor an axial orientation for a 2-substituent.[8]
-
Side Chain Torsion: The rotational freedom of the ethanamine side chain allows it to adopt various orientations relative to the piperidine ring, which can significantly impact receptor binding.
Theoretical Methodologies for Conformational Analysis
Computational methods are indispensable for exploring the conformational space of 2-piperidineethanamine derivatives.
-
Molecular Mechanics (MM): This method uses classical physics to calculate the potential energy of a molecule as a function of its atomic coordinates. Force fields like MMFF94 and Tripos are commonly used to perform conformational searches and identify low-energy conformers.[9]
-
Quantum Mechanics (QM): QM methods, such as Density Functional Theory (DFT), provide a more accurate description of the electronic structure and are often used to refine the energies of conformers identified by MM methods.[10]
A typical workflow for conformational analysis is depicted below:
Caption: Workflow for Computational Conformational Analysis.
Quantitative Structure-Activity Relationship (QSAR): Decoding the Molecular Blueprint for Activity
QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the key molecular descriptors that influence activity, QSAR models can be used to predict the potency of novel derivatives and guide the design of more effective drugs.[11]
For 2-piperidineethanamine derivatives, various 2D and 3D QSAR approaches can be employed:
-
2D-QSAR: This method correlates biological activity with 2D descriptors such as physicochemical properties (e.g., logP, molar refractivity) and topological indices.[12]
-
3D-QSAR: These methods, like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), consider the 3D structure of the molecules and their interaction fields (steric, electrostatic, hydrophobic).[13][14]
Building a Predictive QSAR Model
The development of a robust QSAR model involves several key steps:
-
Data Set Preparation: A diverse set of 2-piperidineethanamine derivatives with experimentally determined biological activities is required.
-
Molecular Descriptor Calculation: A wide range of descriptors is calculated for each molecule.
-
Model Building: Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms are used to build the QSAR equation.[15]
-
Model Validation: The predictive power of the model is rigorously assessed using internal and external validation techniques.[11]
The following diagram illustrates the general workflow for a QSAR study:
Caption: A Simplified Workflow for Molecular Docking Studies.
Synthesis and Spectroscopic Characterization: Bridging Theory and Practice
While this guide focuses on theoretical properties, it is essential to acknowledge the synthesis and experimental characterization that validate computational predictions. The synthesis of 2-piperidineethanamine derivatives can be achieved through various organic chemistry reactions, such as the reduction of corresponding pyridines or the functionalization of pre-existing piperidine scaffolds. [1][16] Spectroscopic techniques are crucial for confirming the structure and purity of the synthesized compounds:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, which is invaluable for confirming the structure and for conformational analysis. [17][18]* Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups within the molecule. [17]* Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the compound, confirming its identity. [4] The integration of theoretical predictions with experimental data is a powerful strategy for accelerating the drug discovery process.
Conclusion and Future Directions
The theoretical properties of 2-piperidineethanamine derivatives offer a rich landscape for exploration in drug discovery. By leveraging computational tools for conformational analysis, QSAR modeling, and molecular docking, researchers can gain a deeper understanding of the structure-activity relationships within this chemical class. This knowledge is instrumental in designing novel compounds with optimized biological activity and improved pharmacokinetic profiles.
Future research in this area will likely focus on the application of more advanced computational methods, such as molecular dynamics simulations to study the dynamic behavior of ligand-receptor complexes, and the use of artificial intelligence and machine learning to develop more accurate predictive models. The continued synergy between theoretical and experimental approaches will undoubtedly lead to the discovery of new and effective therapeutics based on the versatile 2-piperidineethanamine scaffold.
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The Emergence of a Versatile Scaffold: A Technical Guide to the History and Synthesis of 2-Piperidineethanamine
Foreword for the Modern Researcher
In the landscape of medicinal chemistry, the piperidine ring stands as a cornerstone scaffold, integral to the architecture of a multitude of therapeutic agents.[1] Its prevalence in over twenty classes of pharmaceuticals underscores its significance in drug design and development.[1] This technical guide delves into the history and synthesis of a specific, yet representative, member of this family: 2-Piperidineethanamine. While the annals of chemistry may not pinpoint a singular "discovery" of this molecule in the way a natural product is isolated, its existence is a logical and inevitable outcome of the systematic exploration of piperidine chemistry. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the historical context, synthetic evolution, and practical application of this valuable chemical entity. We will explore the fundamental chemical principles that led to its synthesis and discuss the broader implications of the piperidine scaffold in the quest for novel therapeutics.
Part 1: A Legacy of Discovery - The Genesis of the Piperidine Ring
The story of 2-Piperidineethanamine is intrinsically linked to the broader history of its parent heterocycle, piperidine. The piperidine nucleus was first isolated and named in the mid-19th century. The Scottish chemist Thomas Anderson reported his work on the compound in 1850, and independently, the French chemist Auguste Cahours described it in 1852.[2] Both chemists derived piperidine from the reaction of piperine, the pungent compound in black pepper, with nitric acid, which aptly gave the new compound its name from the Latin word for pepper, Piper.[2]
The late 19th and early 20th centuries witnessed a surge in the exploration of catalytic hydrogenation, a transformative technique in organic synthesis. This period laid the groundwork for the industrial production of piperidine from pyridine, its aromatic precursor. The fundamental reaction, the addition of three molecules of hydrogen across the pyridine ring, remains the most direct and atom-economical route to the saturated heterocycle.[2]
The synthesis of substituted piperidines, including 2-Piperidineethanamine, followed as a natural progression of this foundational work. The development of robust catalysts and high-pressure reaction technologies enabled the reduction of a wide variety of substituted pyridines, paving the way for the creation of a vast library of piperidine derivatives for chemical and pharmacological investigation.
Part 2: The Synthesis of 2-Piperidineethanamine - From Pyridine to Saturated Scaffold
The primary and most industrially viable method for the synthesis of 2-Piperidineethanamine is the catalytic hydrogenation of its aromatic precursor, 2-(2-aminoethyl)pyridine. This process, while conceptually simple, requires careful control of reaction conditions to achieve high yield and selectivity.
Core Synthetic Strategy: Catalytic Hydrogenation
The hydrogenation of the pyridine ring is a thermodynamically favorable but kinetically challenging transformation due to the aromatic stability of the heterocycle. Overcoming this kinetic barrier necessitates the use of active catalysts and often, elevated temperatures and pressures.
Experimental Protocol: Catalytic Hydrogenation of 2-(2-aminoethyl)pyridine
This protocol is a representative procedure based on established methods for pyridine reduction.
Materials:
-
2-(2-aminoethyl)pyridine
-
Rhodium on carbon (5% Rh/C) or Platinum(IV) oxide (PtO₂)
-
Ethanol or Methanol (anhydrous)
-
High-pressure autoclave reactor equipped with a magnetic stirrer and temperature control
-
Hydrogen gas (high purity)
-
Inert gas (Nitrogen or Argon)
-
Filtration apparatus (e.g., Celite® pad)
Procedure:
-
Catalyst Charging: In a glass liner for the autoclave, place the 2-(2-aminoethyl)pyridine (1.0 equivalent). Under a stream of inert gas, carefully add the catalyst (typically 1-5 mol% of the rhodium or platinum).
-
Solvent Addition: Add anhydrous ethanol or methanol to the liner to dissolve the substrate, typically to a concentration of 0.1-0.5 M.
-
Reactor Assembly and Purging: Place the liner inside the high-pressure autoclave. Seal the reactor according to the manufacturer's instructions. Purge the reactor vessel three times with an inert gas to remove any residual air, followed by three purges with hydrogen gas.
-
Reaction Execution: Pressurize the reactor with hydrogen gas to the desired pressure (typically 50-100 atm). Begin stirring and heat the reaction to the target temperature (usually between 80-150 °C). The optimal conditions may vary depending on the specific catalyst and substrate concentration.
-
Monitoring and Completion: The reaction progress can be monitored by the cessation of hydrogen uptake. The reaction is typically run for 12-24 hours.
-
Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas. Purge the reactor with an inert gas.
-
Catalyst Removal: Open the reactor and dilute the reaction mixture with additional solvent. Carefully filter the mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely in the air. Quench the filter cake with water immediately after filtration.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude 2-Piperidineethanamine.
-
Purification: The crude product can be purified by vacuum distillation to afford the final product.
Causality in Experimental Choices
-
Catalyst Selection: Platinum group metals are highly effective for pyridine hydrogenation. Rhodium and platinum catalysts are often chosen for their high activity, allowing for lower catalyst loading and milder reaction conditions compared to catalysts like Raney Nickel.
-
Solvent: Anhydrous alcohols like ethanol and methanol are common solvents as they readily dissolve the substrate and are relatively inert under hydrogenation conditions.
-
Pressure and Temperature: The aromaticity of the pyridine ring necessitates energy input to facilitate the reduction. High pressure increases the concentration of hydrogen on the catalyst surface, while elevated temperature provides the necessary activation energy.
Visualization of the Synthetic Workflow
Caption: General workflow for the synthesis of 2-Piperidineethanamine.
Part 3: The Piperidine Scaffold in Drug Development - A Universe of Biological Activity
While specific pharmacological data for 2-Piperidineethanamine is not extensively documented in publicly available literature, the broader family of piperidine derivatives represents a treasure trove of biological activity. The piperidine ring is a "privileged scaffold," a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target.
The versatility of the piperidine moiety stems from several key features:
-
Structural Rigidity and Conformational Flexibility: The chair conformation of the piperidine ring provides a defined three-dimensional structure, which can be crucial for specific receptor binding. At the same time, ring flipping allows for conformational adaptation.
-
Basic Nitrogen Atom: The nitrogen atom can act as a hydrogen bond acceptor or can be protonated at physiological pH, forming a key ionic interaction with biological targets.
-
Synthetic Tractability: The piperidine ring is synthetically accessible and can be readily functionalized at various positions, allowing for the fine-tuning of pharmacological properties.
Table 1: Examples of Piperidine-Containing Drugs and their Applications
| Drug Name | Therapeutic Class | Key Structural Feature |
| Donepezil | Acetylcholinesterase inhibitor (Alzheimer's disease) | N-benzylpiperidine moiety |
| Methylphenidate | CNS stimulant (ADHD) | Piperidine ring fused to a phenyl group |
| Fentanyl | Opioid analgesic | N-acyl-4-anilinopiperidine core |
| Haloperidol | Antipsychotic | 4-substituted piperidine derivative |
| Risperidone | Atypical antipsychotic | Piperidine ring linked to a benzisoxazole moiety |
The diverse applications of these drugs highlight the remarkable ability of the piperidine scaffold to serve as a foundation for molecules targeting a wide range of biological systems. While the specific biological targets of 2-Piperidineethanamine remain to be fully elucidated, its structural similarity to other bioactive small molecules suggests its potential as a building block in the development of novel therapeutic agents.
Future Directions and the Untapped Potential of 2-Piperidineethanamine
The lack of extensive public data on the specific biological activity of 2-Piperidineethanamine presents an opportunity for further investigation. High-throughput screening of this and other simple piperidine derivatives against a panel of biological targets could uncover novel pharmacological activities. Furthermore, its bifunctional nature, with a primary amine at the terminus of the ethyl chain and a secondary amine within the piperidine ring, makes it an attractive starting point for the synthesis of more complex molecules through techniques like parallel synthesis and diversity-oriented synthesis.
Conclusion
2-Piperidineethanamine, while not a compound with a celebrated moment of discovery, represents a fundamental and valuable building block in the world of organic and medicinal chemistry. Its history is rooted in the pioneering work on the hydrogenation of pyridines, a testament to the enduring power of this synthetic transformation. The piperidine scaffold, of which 2-Piperidineethanamine is a simple yet elegant example, continues to be a source of inspiration for the design of new drugs that address a myriad of human diseases. This guide has aimed to provide a comprehensive overview of the historical context, synthetic methodology, and broader significance of this important chemical entity, with the hope of inspiring further research and innovation in the field.
References
- Arumugam, N., et al. (2021). Spirooxindolopyrrolidine-embedded piperidinone with potential anticancer activity. Journal of Molecular Structure, 1230, 129877.
- Cahours, A. (1852). Recherches sur un nouvel alcali organique dérivé de la pipérine. Annales de Chimie et de Physique, 34, 481-507.
-
Donepezil. In DrugBank Online. Retrieved from [Link]
- Rubiralta, M., et al. (1991). Piperidones: from alkaloids to pseudopeptides. Progress in Heterocyclic Chemistry, 3(1), 234-261.
- Schultz, A. G. (1984). Synthesis of piperidine alkaloids. Chemical Reviews, 84(1), 81-105.
-
Vitaku, E., et al. (2024). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 29(1), 123.[1]
Sources
spectroscopic data (NMR, IR, MS) of 2-Piperidineethanamine
An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Piperidineethanamine
Authored by: A Senior Application Scientist
Foreword: The Analytical Imperative for 2-Piperidineethanamine
2-Piperidineethanamine, also known as 1-(2-Aminoethyl)piperidine (CAS No: 27578-60-5), is a key bifunctional molecule featuring a tertiary amine within a piperidine ring and a primary terminal amine.[1] This structural arrangement makes it a valuable building block in the synthesis of more complex molecules, particularly in the development of pharmaceutical agents and specialized polymers. Its utility in creating linkage isomers of nickel complexes highlights its importance in coordination chemistry.
Given its role as a precursor, unambiguous structural confirmation and purity assessment are paramount. A multi-technique spectroscopic approach, integrating Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provides a comprehensive and self-validating analytical framework. This guide presents a detailed examination of the spectroscopic signature of 2-Piperidineethanamine, moving beyond mere data presentation to explain the causal relationships between molecular structure and spectral output. The methodologies described herein are designed to ensure scientific rigor and data integrity for researchers in drug discovery and chemical synthesis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton
NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. By probing the magnetic properties of atomic nuclei—primarily ¹H and ¹³C—it provides precise information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
Causality in NMR Experimental Design
The choice of a deuterated solvent is critical. Chloroform-d (CDCl₃) is a common choice for its excellent solubilizing properties for amines and its relatively simple solvent signal. However, the acidic nature of the deuterium in CDCl₃ can lead to proton-deuterium exchange with the amine N-H protons, causing their signals to broaden or even disappear. Adding a drop of D₂O can be used as a confirmatory test, as it will rapidly exchange with the N-H protons, causing their signal to vanish from the ¹H NMR spectrum. Tetramethylsilane (TMS) is added as an internal standard because it is chemically inert and its 12 equivalent protons produce a sharp singlet at 0.00 ppm, providing a reliable reference point.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation : Dissolve approximately 10-20 mg of 2-Piperidineethanamine in 0.6-0.7 mL of Chloroform-d (CDCl₃) in a 5 mm NMR tube.
-
Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.0 ppm).
-
¹H NMR Acquisition : Record the proton NMR spectrum on a 300 or 400 MHz spectrometer. Key parameters typically include a 30° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans to ensure a good signal-to-noise ratio.
-
¹³C NMR Acquisition : Record the carbon NMR spectrum on the same instrument, typically operating at 75 or 100 MHz. A proton-decoupled sequence is standard to produce a spectrum with singlets for each unique carbon atom. A longer acquisition time with more scans (e.g., 1024 or more) is necessary due to the lower natural abundance of the ¹³C isotope.
Data Interpretation and Structural Validation
¹H NMR Spectral Data
The ¹H NMR spectrum provides a detailed map of the proton environments in 2-Piperidineethanamine.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment (Proton) |
| ~2.70 | Triplet | 2H | -CH₂-NH₂ |
| ~2.45 | Triplet | 2H | Piperidine-CH₂-CH₂-NH₂ |
| ~2.35 | Broad Multiplet | 4H | -N-(CH₂)₂- (Piperidine C2, C6) |
| ~1.55 | Multiplet | 4H | -CH₂-CH₂-CH₂- (Piperidine C3, C5) |
| ~1.40 | Multiplet | 2H | -CH₂-CH₂-CH₂- (Piperidine C4) |
| ~1.25 | Broad Singlet | 2H | -NH₂ |
Data synthesized from typical values for similar structures and publicly available spectra.[2][3]
Expert Analysis :
-
The two triplets at ~2.70 and ~2.45 ppm are characteristic of an ethyl bridge between two different nitrogen atoms. The downfield shift of the methylene group at ~2.70 ppm is due to its direct attachment to the electron-withdrawing primary amino group.
-
The broad multiplet around 2.35 ppm corresponds to the four protons on the carbons adjacent to the nitrogen within the piperidine ring (C2 and C6). Their chemical equivalence and coupling to neighboring protons result in a complex signal.
-
The signals for the remaining piperidine ring protons (~1.55 and ~1.40 ppm) appear further upfield, consistent with their more shielded, aliphatic environment.
-
The primary amine protons appear as a broad singlet around 1.25 ppm. The broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. This peak would disappear upon shaking the sample with D₂O.
¹³C NMR Spectral Data
The ¹³C NMR spectrum reveals the number of unique carbon environments.
| Chemical Shift (δ) ppm | Assignment (Carbon) |
| ~59.5 | Piperidine-CH₂-CH₂-NH₂ |
| ~54.5 | -N-(CH₂)₂- (Piperidine C2, C6) |
| ~41.5 | -CH₂-NH₂ |
| ~26.0 | -CH₂-CH₂-CH₂- (Piperidine C3, C5) |
| ~24.5 | -CH₂-CH₂-CH₂- (Piperidine C4) |
Data sourced from SpectraBase and PubChem.[2]
Expert Analysis :
-
The spectrum shows five distinct carbon signals, consistent with the molecular structure's symmetry (C2/C6 and C3/C5 are equivalent).
-
The carbon attached to the piperidine nitrogen but part of the ethyl chain (~59.5 ppm) and the C2/C6 carbons of the piperidine ring (~54.5 ppm) are the most downfield of the aliphatic signals due to the deshielding effect of the adjacent nitrogen atom.
-
The terminal methylene carbon attached to the primary amine appears at ~41.5 ppm.
-
The remaining piperidine carbons (C3/C5 and C4) are found in the typical aliphatic region between 24-26 ppm.
NMR Analysis Workflow
Caption: Workflow for NMR-based structural elucidation.
Infrared (IR) Spectroscopy: Identifying Functional Groups
FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation by the sample, which excites molecular vibrations (stretching, bending).
Causality in IR Experimental Design
For a liquid sample like 2-Piperidineethanamine, the simplest and most common method is to prepare a neat thin film.[4] A drop of the liquid is placed between two salt (NaCl or KBr) plates. This is sufficient to obtain a high-quality spectrum because the path length is short and the sample concentration is 100%. Salt plates are used because they are transparent to infrared radiation in the typical analytical range (4000-400 cm⁻¹).
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation : Place one drop of neat 2-Piperidineethanamine liquid onto a clean, dry NaCl or KBr salt plate.
-
Assembly : Place a second salt plate on top of the first, spreading the liquid into a thin, uniform film.
-
Data Acquisition : Place the assembled plates in the spectrometer's sample holder.
-
Spectrum Recording : Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the empty salt plates should be recorded first and automatically subtracted from the sample spectrum to remove atmospheric (CO₂, H₂O) and instrument-related absorptions.
Data Interpretation and Structural Validation
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Assignment |
| 3350 - 3250 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |
| 2930 - 2800 | C-H Stretch | Aliphatic (Piperidine & Ethyl CH₂) |
| ~2805 | C-H Stretch | C-H adjacent to tertiary N |
| 1650 - 1580 | N-H Bend (Scissoring) | Primary Amine (-NH₂) |
| 1470 - 1440 | C-H Bend (Scissoring) | Methylene (-CH₂-) |
| 1150 - 1050 | C-N Stretch | Tertiary & Primary Amines |
Data derived from public spectral databases.[2]
Expert Analysis :
-
The most telling feature is the pair of medium-intensity peaks in the 3350-3250 cm⁻¹ region, which is the classic signature of the asymmetric and symmetric N-H stretching of a primary amine.
-
The strong, sharp bands between 2930-2850 cm⁻¹ are characteristic of C-H stretching in the saturated piperidine ring and ethyl chain. The distinct shoulder often seen around 2805 cm⁻¹ (a Bohlmann band) is highly indicative of C-H bonds anti-periplanar to the lone pair on a tertiary nitrogen atom, providing strong evidence for the piperidine ring system.
-
The N-H bending vibration around 1600 cm⁻¹ further confirms the presence of the -NH₂ group.
-
The C-N stretching vibrations in the fingerprint region (1150-1050 cm⁻¹) confirm the presence of both the tertiary and primary amine functionalities.
IR Analysis Workflow
Caption: Workflow for FT-IR based functional group analysis.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and crucial structural information based on the fragmentation pattern of the molecule. Electron Ionization (EI) is a common, high-energy technique that generates a characteristic and reproducible fragmentation pattern.
Causality in MS Experimental Design
For a volatile and thermally stable liquid like 2-Piperidineethanamine, Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method. The GC separates the sample from any volatile impurities before it enters the mass spectrometer. Electron Ionization at 70 eV is the standard for generating library-searchable mass spectra. This energy level is high enough to cause reproducible fragmentation but low enough to often leave a detectable molecular ion peak, which is essential for determining the molecular weight.
Experimental Protocol: GC-MS
-
Sample Preparation : Prepare a dilute solution of 2-Piperidineethanamine (e.g., 1 mg/mL) in a volatile solvent like methanol or dichloromethane.
-
GC Injection : Inject a small volume (e.g., 1 µL) of the solution into the GC inlet, which is heated to vaporize the sample.
-
Chromatographic Separation : The vaporized sample is carried by an inert gas (e.g., Helium) through a capillary column (e.g., HP-5), which separates components based on their boiling points and interactions with the column's stationary phase.
-
Ionization : As the compound elutes from the GC column, it enters the MS ion source and is bombarded with a 70 eV electron beam (Electron Ionization).
-
Mass Analysis : The resulting positively charged ions (the molecular ion and fragment ions) are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their m/z ratio.
-
Detection : An electron multiplier detects the ions, generating the mass spectrum.
Data Interpretation and Structural Validation
The mass spectrum of 2-Piperidineethanamine (Molecular Formula: C₇H₁₆N₂, Molecular Weight: 128.22 g/mol ) is dominated by fragmentation resulting from the cleavage of C-C bonds adjacent to the nitrogen atoms (alpha-cleavage), a highly favorable process for amines.[1]
| m/z (Mass/Charge) | Proposed Fragment Ion | Significance |
| 128 | [C₇H₁₆N₂]⁺ | Molecular Ion (M⁺) |
| 98 | [C₆H₁₂N]⁺ | Base Peak ; Loss of •CH₂NH₂ |
| 84 | [C₅H₁₀N]⁺ | Loss of •C₂H₄NH₂ |
| 41, 42 | Various small fragments | Aliphatic chain fragments |
Data sourced from the NIST Mass Spectrometry Data Center.[1][2]
Expert Analysis :
-
Molecular Ion (M⁺) : The presence of a peak at m/z 128 confirms the molecular weight of the compound.[1]
-
Base Peak (m/z 98) : The most abundant ion in the spectrum is the base peak. For 2-Piperidineethanamine, this occurs at m/z 98. This fragment is formed by a classic alpha-cleavage, where the bond between the two carbons of the ethyl chain breaks. The positive charge is stabilized on the nitrogen of the piperidine ring, resulting in the loss of a neutral amino-methyl radical (•CH₂NH₂) and the formation of the stable [C₆H₁₂N]⁺ iminium ion. This is the most characteristic fragmentation for this molecule and is powerful evidence for the piperidine ring being attached to an ethyl chain.
Mass Spectrometry Analysis Workflow
Caption: Workflow for GC-MS based structural analysis.
Conclusion: A Self-Validating Spectroscopic Profile
The structural elucidation of 2-Piperidineethanamine is definitively achieved through the synergistic application of NMR, IR, and MS.
-
NMR spectroscopy provides the complete carbon-hydrogen framework, confirming the presence and connectivity of the piperidine ring and the N-ethanamine side chain.
-
IR spectroscopy validates the presence of the key functional groups: the primary amine (-NH₂) and the tertiary amine embedded within the saturated aliphatic ring system.
-
Mass spectrometry confirms the correct molecular weight (128 g/mol ) and displays a characteristic fragmentation pattern, dominated by an alpha-cleavage that produces a base peak at m/z 98, which is diagnostic for the piperidino-ethyl substructure.
Together, these three techniques provide orthogonal data points that converge on a single, unambiguous structure. This comprehensive analytical approach ensures the identity and integrity of 2-Piperidineethanamine, a critical requirement for its application in research and development.
References
-
PubChem. (n.d.). N-(2-Aminoethyl)piperidine. National Center for Biotechnology Information. Retrieved from [Link]
-
Supporting Information for "Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst". (n.d.). RSC. Retrieved from [Link]
-
PubChem. (n.d.). 2-Pyridineethanamine. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). The 13C-NMR Spectral data of the compound [Download Table]. Retrieved from [Link]
-
NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, D2O, predicted). Retrieved from [Link]
-
SpectraBase. (n.d.). N1-(2-(piperazin-1-yl)ethyl)ethane-1,2-diamine. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-(2-Aminoethyl)pyridine. Retrieved from [Link]
-
PubChem. (n.d.). 2-Piperidin-2-ylethanol. National Center for Biotechnology Information. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Piperidine. NIST Chemistry WebBook. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 1-Piperidineethanamine. NIST Chemistry WebBook. Retrieved from [Link]
-
SIELC Technologies. (2018). 1-(2-Aminoethyl)piperazine. Retrieved from [Link]
-
ACS Publications. (2025). Discovery of Fragment-Based Inhibitors of SARS-CoV-2 PLPro. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301). Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 1-Piperidineethanamine. NIST Chemistry WebBook. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis, spectroscopic characterization and antimicrobial activity of 2,6 di-substituted piperidine-4-one derivatives. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 2-Piperidinone. NIST Chemistry WebBook. Retrieved from [Link]
-
TSI Journals. (n.d.). SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. Retrieved from [Link]
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- 2. N-(2-Aminoethyl)piperidine | C7H16N2 | CID 33944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-(2-Aminoethyl)piperidine(27578-60-5) 1H NMR [m.chemicalbook.com]
- 4. N-(2-Aminoethyl)piperidine, 98% 25 mL | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
A Technical Guide to the Structural Elucidation of Novel 2-Piperidineethanamine Derivatives
Abstract
The 2-piperidineethanamine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents. The precise determination of the three-dimensional architecture of novel analogues is paramount for understanding structure-activity relationships (SAR) and guiding rational drug design. This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the structural elucidation of new 2-piperidineethanamine derivatives. Moving beyond a simple recitation of techniques, this paper emphasizes an integrated, logic-driven workflow, explaining the causality behind experimental choices and demonstrating how a confluence of spectroscopic data leads to an unambiguous structural assignment. We will delve into the core techniques of High-Resolution Mass Spectrometry (HRMS), multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, and single-crystal X-ray crystallography, presenting them as a synergistic toolkit for the modern chemist.
The Strategic Imperative: An Integrated Elucidation Workflow
The determination of a novel molecular structure is not a linear process but a cyclical investigation where data from one technique informs the next experimental choice. The goal is to build a self-validating model of the molecule, where every piece of spectroscopic data corroborates the proposed structure. Our approach is grounded in a logical progression from the elemental to the atomic, and finally to the spatial arrangement of the molecule.
Here, we present a robust workflow that maximizes efficiency and data integrity.
Caption: Integrated workflow for structural elucidation.
Foundational Analysis: Determining the Molecular Formula
Before any structural assembly can begin, the fundamental building blocks—the atoms themselves—must be identified. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose.
The Power of High-Resolution Mass Spectrometry (HRMS)
Unlike low-resolution mass spectrometry which provides nominal mass, HRMS instruments like Time-of-Flight (TOF) or Orbitrap analyzers measure the mass of an ion with extremely high accuracy, typically to within 5 parts per million (ppm).[1][2] This precision allows for the unambiguous determination of the elemental composition from the measured exact mass.[3]
Causality of Choice: An accurate mass measurement is the bedrock of the entire elucidation process.[4] It constrains the number of possible molecular formulas from potentially thousands to a handful, or often, a single unique solution. This step prevents wasted time interpreting NMR data with an incorrect formula.
Protocol: HRMS Analysis via Electrospray Ionization (ESI)
-
Sample Preparation: Dissolve 1-2 mg of the purified 2-piperidineethanamine derivative in a suitable solvent (e.g., methanol, acetonitrile) to a final concentration of approximately 0.1 mg/mL. The solvent should be compatible with HPLC-MS.
-
Instrumentation: Utilize a tandem mass spectrometer (e.g., Q-TOF) equipped with an ESI source.[5]
-
Ionization Mode: Given the basic nitrogen atoms in the piperidine and ethanamine moieties, positive ion mode is the logical choice, as it will readily form the protonated molecule [M+H]⁺.[5]
-
Data Acquisition:
-
Perform a full scan analysis (e.g., m/z 100-1000) to identify the precursor ion.
-
Ensure the mass accuracy is calibrated using a known standard immediately prior to the run.
-
-
Data Analysis:
-
Use the instrument's software to calculate the elemental composition for the observed accurate mass of the [M+H]⁺ ion.
-
The software will generate a list of possible formulas ranked by the mass error (in ppm). The correct formula will have the lowest error and a chemically plausible isotopic pattern.
-
From the confirmed molecular formula, calculate the Degree of Unsaturation (Double Bond Equivalents, DBE) . This value is critical for predicting the presence of rings and/or multiple bonds.
-
Data Presentation: Example HRMS Data
| Parameter | Observed Value | Interpretation |
| Ion Type | [M+H]⁺ | Protonated molecule |
| Measured m/z | 213.1699 | High-resolution mass |
| Proposed Formula | C₁₂H₂₁N₂O₂ | Calculated from accurate mass |
| Calculated m/z | 213.1703 | Theoretical mass for formula |
| Mass Error | -1.9 ppm | High confidence in formula |
| DBE | 4 | Indicates rings/double bonds |
Assembling the Puzzle: 2D NMR Connectivity Mapping
With the molecular formula established, Nuclear Magnetic Resonance (NMR) spectroscopy is employed to map the atomic connectivity and build the 2D structure of the molecule.[6][7] A suite of 2D NMR experiments is required for a novel compound.[8][9]
The NMR Toolkit: A Multi-faceted Approach
-
¹H NMR: Provides information on the number of distinct proton environments and their neighboring protons (through spin-spin coupling).
-
¹³C NMR & DEPT: Reveals the number of distinct carbon environments and classifies them as CH₃, CH₂, CH, or quaternary (C).
-
COSY (Correlation Spectroscopy): Maps ¹H-¹H coupling networks, identifying protons that are two or three bonds apart. This is essential for tracing out alkyl chains and spin systems.[8]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to (one-bond ¹J_CH coupling). This definitively links the proton and carbon skeletons.[10]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away (long-range ²J_CH and ³J_CH couplings). This is the key experiment for connecting molecular fragments across quaternary carbons and heteroatoms.[8][10]
Protocol: Acquiring a Full Suite of NMR Data
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is free of particulate matter.
-
Acquisition: On a high-field NMR spectrometer (≥400 MHz), acquire the following spectra:
-
¹H NMR
-
¹³C{¹H} NMR
-
DEPT-135
-
¹H-¹H COSY
-
¹H-¹³C HSQC
-
¹H-¹³C HMBC (optimized for a long-range coupling constant of ~8 Hz)
-
-
Data Processing and Interpretation:
-
Step 1 (HSQC): Assign every proton to its directly attached carbon.
-
Step 2 (COSY): Use COSY cross-peaks to connect the C-H pairs from Step 1 into spin systems or fragments. For a 2-piperidineethanamine derivative, you would expect to trace the protons around the piperidine ring and along the ethanamine side chain.
-
Step 3 (HMBC): Use the HMBC correlations to piece the fragments together. For example, a key correlation would be from the protons on the carbon at position 2 of the piperidine ring to the first CH₂ of the ethanamine side chain, confirming their connectivity. HMBC correlations to quaternary carbons are crucial for defining the complete carbon skeleton.
-
Visualization: Logic of 2D NMR Fragment Assembly
Caption: Connecting fragments using 2D NMR correlations.
Verification and Stereochemical Determination
Once a 2D structure is proposed, it must be validated. Tandem mass spectrometry confirms the proposed connectivity through fragmentation, while advanced NMR techniques and X-ray crystallography can define the 3D stereochemistry.
Tandem Mass Spectrometry (MS/MS) for Structural Validation
Tandem MS (MS/MS) involves selecting the precursor ion (our [M+H]⁺) and subjecting it to collision-induced dissociation (CID) to generate fragment ions. The resulting fragmentation pattern serves as a fingerprint for the molecule and can confirm the proposed structure.
Causality of Choice: For piperidine derivatives, fragmentation is predictable and highly informative. The most common pathway is α-cleavage , the breaking of a C-C bond adjacent to the nitrogen atom.[5] This results in the formation of a stable, resonance-stabilized iminium ion. By analyzing the masses of the fragment ions, we can confirm which parts of the molecule are connected.
Expected Fragmentation for 2-Piperidineethanamine Derivatives:
-
α-Cleavage at the Ring: Cleavage of the C2-C3 bond or C2-N bond within the ring, often leading to ring-opening fragments.
-
α-Cleavage of the Side Chain: The most diagnostic fragmentation is the cleavage of the bond between the piperidine C2 and the first carbon of the ethanamine side chain. This would result in a stable piperidinyl-methyl iminium ion.
-
Cleavage along the Ethanamine Chain: Fragmentation can also occur along the side chain, particularly cleavage of the C-C bond adjacent to the terminal amine.
Protocol: MS/MS Fragmentation Analysis
-
Instrumentation: Use an LC-MS/MS system (e.g., Triple Quadrupole or Q-TOF).
-
Method:
-
Inject the sample as per the HRMS protocol.
-
In the mass spectrometer, set up a product ion scan experiment.
-
Select the m/z of the [M+H]⁺ ion as the precursor for fragmentation.
-
Apply varying collision energies to generate a rich spectrum of fragment ions.
-
-
Analysis: Compare the observed fragment masses to the masses of fragments predicted from the proposed structure. A strong correlation validates the 2D assignment.
Definitive 3D Structure: X-ray Crystallography
When a high-quality single crystal can be grown, X-ray crystallography provides the most unambiguous determination of the three-dimensional structure, including relative and absolute stereochemistry.[3][11]
Causality of Choice: While NMR can define relative stereochemistry, X-ray crystallography provides definitive proof of the solid-state conformation, bond lengths, and bond angles. For chiral molecules, it is the gold standard for determining absolute configuration.
Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: This is often the most challenging step. Common techniques include:
-
Slow Evaporation: A solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate) is allowed to evaporate slowly.[2]
-
Solvent/Anti-Solvent Diffusion: A solution of the compound is layered with a miscible "anti-solvent" in which the compound is insoluble, promoting crystal growth at the interface.
-
-
Data Collection: A suitable single crystal (typically 0.1-0.3 mm) is mounted on a goniometer head in a diffractometer and irradiated with a monochromatic X-ray beam, usually at low temperature (~100 K) to minimize thermal vibrations.[2]
-
Structure Solution and Refinement: The diffraction pattern is processed to generate an electron density map, from which the atomic positions are determined and refined to yield the final crystal structure.
Conclusion
The structural elucidation of novel 2-piperidineethanamine derivatives is a systematic process that relies on the strategic integration of modern analytical techniques. The journey begins with the foundational determination of the molecular formula by High-Resolution Mass Spectrometry. This is followed by the meticulous assembly of the 2D molecular framework using a suite of 2D NMR experiments (COSY, HSQC, and HMBC). Finally, the proposed structure is rigorously validated through characteristic fragmentation patterns in tandem mass spectrometry and, ideally, confirmed in three dimensions by single-crystal X-ray crystallography. By following this logical, self-validating workflow, researchers can confidently and accurately characterize novel chemical entities, paving the way for further investigation in drug discovery and development.
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exploring the chemical reactivity of the 2-Piperidineethanamine scaffold
An In-Depth Technical Guide to the Chemical Reactivity of the 2-Piperidineethanamine Scaffold
Abstract
The 2-piperidineethanamine scaffold is a privileged structural motif in modern medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its value stems from the combination of a stereogenic center at the C2 position, a conformationally restricted piperidine ring, and two distinct nitrogen nucleophiles—a secondary amine within the ring and a primary amine on the ethyl side chain. This guide provides a comprehensive exploration of the scaffold's chemical reactivity, offering field-proven insights for researchers, scientists, and drug development professionals. We will dissect the nuanced reactivity of its dual amine system, providing detailed protocols for selective N-alkylation and N-acylation. Furthermore, we will explore advanced applications, including intramolecular cyclization strategies to generate novel bicyclic systems and the scaffold's utility in coordination chemistry. This document is structured to serve as both a strategic overview and a practical handbook for leveraging the unique chemical potential of 2-piperidineethanamine in the design and synthesis of next-generation therapeutics.
The 2-Piperidineethanamine Scaffold: A Foundational Overview
Structure, Stereochemistry, and Physicochemical Properties
The 2-piperidineethanamine scaffold possesses a unique topology defined by a saturated six-membered heterocycle linked to an ethylamine substituent at the C2 position. This creates a chiral center, meaning the scaffold exists as (R)- and (S)-enantiomers. The presence of two basic nitrogen atoms governs its physicochemical profile. The secondary amine within the piperidine ring is generally more nucleophilic and sterically hindered compared to the terminal primary amine. This inherent difference in reactivity is the cornerstone of many selective functionalization strategies.[3] The piperidine ring's conformational preference for a chair form also influences the spatial orientation of substituents, which is a critical factor in molecular recognition and drug-receptor interactions.[1]
Significance in Medicinal Chemistry
The piperidine ring is one of the most ubiquitous heterocycles in approved pharmaceuticals, prized for its ability to improve pharmacokinetic properties, modulate solubility, and provide a rigid three-dimensional structure for interacting with biological targets.[4][5] The 2-substituted pattern, as seen in 2-piperidineethanamine, is particularly valuable for creating vectors that explore specific binding pockets in enzymes and receptors. Introducing this chiral scaffold can enhance biological activity, improve selectivity, and even reduce cardiac hERG toxicity.[2]
Synthesis of the Core Scaffold
The most common and industrially scalable route to the parent 2-piperidineethanol, a direct precursor, is the catalytic hydrogenation of 2-pyridineethanol.[6][7] This reduction can be achieved using various catalysts, including platinum oxide, palladium on carbon, and ruthenium-based systems.[7][8] Subsequent conversion of the hydroxyl group to an amine, typically via mesylation followed by nucleophilic substitution with an amine source (like ammonia or a protected equivalent), yields the target 2-piperidineethanamine. Careful control of hydrogenation conditions is crucial to prevent over-reduction or the formation of N-methylated byproducts.[7][8]
Core Reactivity: Mastering the Dual Amine System
The primary challenge and synthetic opportunity presented by 2-piperidineethanamine is the selective functionalization of its two distinct amine groups. The secondary ring amine's higher nucleophilicity often directs reactions to that site, but this can be modulated by steric hindrance and the choice of reagents and conditions.[3]
N-Alkylation Reactions
N-alkylation is a fundamental tool for modifying the scaffold's properties and building molecular complexity.[3] The two main strategies, direct alkylation and reductive amination, offer different levels of control.
This method leverages the greater nucleophilicity of the piperidine nitrogen. By using a limited stoichiometry of the alkylating agent (typically an alkyl halide) and a suitable base, preferential mono-alkylation can be achieved at the ring nitrogen.[3] However, this approach often yields a mixture of products, including di-alkylated species and alkylation at the primary amine, necessitating careful optimization and purification.
Protocol 1: Selective Direct Mono-Alkylation at the Piperidine Nitrogen [3]
-
Objective: To selectively alkylate the secondary amine of the piperidine ring.
-
Materials: 2-piperidineethanamine, alkyl halide (e.g., benzyl bromide), potassium carbonate (K₂CO₃, finely powdered), anhydrous acetonitrile (MeCN).
-
Procedure:
-
To a dry, nitrogen-purged round-bottom flask, add 2-piperidineethanamine (1.0 eq.) and anhydrous acetonitrile.
-
Add finely powdered, dry K₂CO₃ (1.5 eq.) to the stirred solution.
-
Slowly add the alkyl halide (1.05 eq.) dropwise to the suspension at room temperature. The slow addition is critical to minimize over-alkylation.[9]
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, filter the solid base and wash with acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to isolate the desired N-alkylated product.
-
Reductive amination is a highly controlled and versatile method for N-alkylation that converts a carbonyl group into an amine via an imine intermediate.[10] This two-step, often one-pot, process involves the formation of an imine or enamine between one of the scaffold's amines and a carbonyl compound (aldehyde or ketone), followed by in-situ reduction with a mild reducing agent.[11] Reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are ideal as they selectively reduce the iminium ion in the presence of the unreacted carbonyl compound.[11]
Protocol 2: N-Alkylation via Reductive Amination [12]
-
Objective: To functionalize one of the amine groups with an alkyl group derived from an aldehyde.
-
Materials: 2-piperidineethanamine, aldehyde (e.g., isobutyraldehyde), sodium triacetoxyborohydride (NaBH(OAc)₃), dichloromethane (DCM), acetic acid (optional).
-
Procedure:
-
Dissolve 2-piperidineethanamine (1.0 eq.) and the aldehyde (1.1 eq.) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Stir the solution at room temperature for 1-2 hours to allow for imine formation. A catalytic amount of acetic acid can accelerate this step.
-
In a single portion, add NaBH(OAc)₃ (1.5 eq.) to the solution. Note: The reaction may be mildly exothermic.
-
Continue stirring at room temperature for 8-16 hours until the reaction is complete (monitored by LC-MS).
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
Purify the crude product via flash chromatography.
-
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Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Piperidineethanamine Derivatives in Drug Discovery
Introduction: The Significance of the 2-Piperidineethanamine Scaffold
The piperidine ring is a cornerstone of medicinal chemistry, present in a multitude of FDA-approved drugs and natural alkaloids.[1][2] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it a privileged scaffold for targeting a wide range of biological receptors and enzymes. Within this class of heterocycles, 2-piperidineethanamine and its derivatives represent a particularly valuable motif. The presence of a primary amine at the terminus of a two-carbon side chain offers a crucial anchor point for further functionalization, enabling the exploration of vast chemical space in the pursuit of novel therapeutic agents.
Derivatives of this scaffold have demonstrated a wide array of pharmacological activities, including analgesic, antihistaminic, and antimycobacterial properties, underscoring their potential in diverse therapeutic areas.[3][4] This guide provides an in-depth exploration of robust and versatile synthetic strategies for accessing 2-piperidineethanamine derivatives, offering detailed protocols and mechanistic insights to empower researchers in their drug discovery endeavors.
Strategic Approaches to the Synthesis of 2-Piperidineethanamine
The synthesis of the 2-piperidineethanamine core can be approached through several strategic disconnections. The choice of a particular route is often dictated by the availability of starting materials, the desired scale of the synthesis, and the stereochemical requirements of the final target molecule. This guide will focus on two primary, field-proven strategies:
-
Multi-step Synthesis from 2-Piperidineethanol: A versatile route that allows for controlled, stepwise construction and functionalization, starting from a commercially available building block.
-
Direct Catalytic Hydrogenation of Pyridine Precursors: An atom-economical and often more direct approach, suitable for larger-scale synthesis, which involves the saturation of a corresponding pyridine ring.
Strategy 1: Multi-step Synthesis from 2-Piperidineethanol
This strategy leverages the readily available chiral or racemic 2-piperidineethanol.[5] The synthesis proceeds through a logical sequence of protection, oxidation, and amination, offering multiple points for diversification. The general workflow is outlined below.
Caption: Workflow for synthesis from 2-piperidineethanol.
Causality Behind Experimental Choices:
-
N-Protection: The secondary amine of the piperidine ring is nucleophilic and can interfere with subsequent reactions. Protection with a tert-butoxycarbonyl (Boc) group is ideal due to its stability in a wide range of conditions and its facile removal under acidic conditions.[6]
-
Oxidation: The conversion of the primary alcohol to an aldehyde is a critical step. Mild oxidation conditions, such as the Swern or Dess-Martin periodinane oxidation, are preferred to avoid over-oxidation to the carboxylic acid.
-
Reductive Amination: This is a robust and highly versatile method for C-N bond formation.[7] It proceeds via an intermediate imine, which is reduced in situ. The use of a mild reducing agent like sodium triacetoxyborohydride (STAB) is advantageous as it is selective for the imine in the presence of the aldehyde, minimizing side reactions.[8]
-
Deprotection: The final step involves the removal of the Boc group to yield the target primary amine. Trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in dioxane are standard and highly effective methods for this transformation.[6]
Detailed Experimental Protocols
Protocol 1.1: N-Boc Protection of 2-Piperidineethanol
| Parameter | Value | Reference |
| Starting Material | 2-Piperidineethanol | [5] |
| Reagents | Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (Et₃N) | [9] |
| Solvent | Dichloromethane (DCM) | [9] |
| Temperature | 0 °C to Room Temperature | [9] |
| Reaction Time | 4-6 hours | - |
| Typical Yield | >95% | - |
Step-by-Step Methodology:
-
Dissolve 2-piperidineethanol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., Argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 eq) to the solution.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Separate the organic layer, wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-2-piperidineethanol, which can often be used in the next step without further purification.
Protocol 1.2: Swern Oxidation to N-Boc-2-piperidineacetaldehyde
| Parameter | Value | Reference |
| Starting Material | N-Boc-2-piperidineethanol | [5] |
| Reagents | Oxalyl chloride, DMSO, Triethylamine (Et₃N) | - |
| Solvent | Dichloromethane (DCM) | - |
| Temperature | -78 °C to Room Temperature | - |
| Reaction Time | 2-3 hours | - |
| Typical Yield | 85-95% | - |
Step-by-Step Methodology:
-
In a flask under an inert atmosphere, dissolve oxalyl chloride (1.5 eq) in anhydrous DCM and cool to -78 °C.
-
Slowly add a solution of anhydrous DMSO (2.2 eq) in DCM, maintaining the temperature below -65 °C. Stir for 15 minutes.
-
Add a solution of N-Boc-2-piperidineethanol (1.0 eq) in DCM dropwise, keeping the internal temperature below -65 °C. Stir for 1 hour.
-
Add triethylamine (5.0 eq) to the reaction mixture and stir for 30 minutes at -78 °C.
-
Remove the cooling bath and allow the reaction to warm to room temperature.
-
Quench the reaction with water and separate the layers.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude aldehyde is typically used immediately in the next step.
Protocol 1.3: Reductive Amination to N-Boc-2-piperidineethanamine
| Parameter | Value | Reference |
| Starting Material | N-Boc-2-piperidineacetaldehyde | - |
| Reagents | Ammonium acetate, Sodium triacetoxyborohydride (STAB) | [8][10] |
| Solvent | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) | [8] |
| Temperature | Room Temperature | [8] |
| Reaction Time | 4-12 hours | [10] |
| Typical Yield | 70-85% | - |
Step-by-Step Methodology:
-
Dissolve the crude N-Boc-2-piperidineacetaldehyde (1.0 eq) in anhydrous DCM.
-
Add ammonium acetate (5-10 eq) to the solution and stir vigorously at room temperature for 1-2 hours to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, carefully quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield N-Boc-2-piperidineethanamine.
Protocol 1.4: N-Boc Deprotection
| Parameter | Value | Reference |
| Starting Material | N-Boc-2-piperidineethanamine | - |
| Reagents | Trifluoroacetic acid (TFA) or 4M HCl in Dioxane | [6] |
| Solvent | Dichloromethane (DCM) or Dioxane | [6] |
| Temperature | 0 °C to Room Temperature | [6] |
| Reaction Time | 1-3 hours | [6] |
| Typical Yield | >95% (often as a salt) | [6] |
Step-by-Step Methodology (using TFA):
-
Dissolve N-Boc-2-piperidineethanamine (1.0 eq) in DCM in a round-bottom flask and cool to 0 °C.
-
Slowly add trifluoroacetic acid (5-10 eq).
-
Remove the ice bath and stir the reaction at room temperature for 1-3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
The resulting TFA salt of 2-piperidineethanamine can be used directly or neutralized by partitioning between a base (e.g., 1M NaOH) and an organic solvent to obtain the free amine.
Strategy 2: Catalytic Hydrogenation of Pyridine Precursors
The catalytic hydrogenation of a pyridine ring to a piperidine ring is a highly efficient and atom-economical method, particularly suited for industrial-scale synthesis.[5] A common precursor for this route is 2-(2-aminoethyl)pyridine, which can be directly reduced to the target molecule.
Caption: Direct hydrogenation of 2-(2-aminoethyl)pyridine.
Causality Behind Experimental Choices:
-
Catalyst Selection: The aromaticity of the pyridine ring requires a potent catalyst for hydrogenation. Platinum group metals such as Platinum(IV) oxide (PtO₂, Adams' catalyst), Rhodium on Carbon (Rh/C), or Ruthenium are highly effective.[11][12] The choice of catalyst can influence the reaction conditions (pressure and temperature) required.
-
Solvent and Additives: The reaction is often carried out in acidic media, such as glacial acetic acid, or in alcohols like ethanol.[12] Protonation of the pyridine nitrogen facilitates the reduction of the aromatic ring.
-
Reaction Conditions: High pressures of hydrogen gas (e.g., 50-70 bar) are typically employed to drive the reaction to completion.[12] The temperature is usually kept moderate to minimize side reactions.
Detailed Experimental Protocol
Protocol 2.1: Hydrogenation of 2-(2-Aminoethyl)pyridine
| Parameter | Value | Reference |
| Starting Material | 2-(2-Aminoethyl)pyridine | - |
| Catalyst | Platinum(IV) oxide (PtO₂) | [12] |
| Solvent | Glacial Acetic Acid | [12] |
| Hydrogen Pressure | 50-70 bar | [12] |
| Temperature | Room Temperature | [12] |
| Reaction Time | 12-24 hours | - |
| Typical Yield | >90% | - |
Step-by-Step Methodology:
-
To a high-pressure reactor vessel (e.g., a Parr shaker), add 2-(2-aminoethyl)pyridine (1.0 eq).
-
Add glacial acetic acid as the solvent.
-
Carefully add Platinum(IV) oxide (1-5 mol%) to the vessel.
-
Seal the reactor and purge several times with an inert gas (e.g., Argon) before introducing hydrogen gas.
-
Pressurize the reactor with hydrogen to 50-70 bar.
-
Begin vigorous stirring and maintain the reaction at room temperature for 12-24 hours, or until hydrogen uptake ceases.
-
Once the reaction is complete, carefully vent the excess hydrogen and purge the reactor with inert gas.
-
Dilute the reaction mixture with a suitable solvent (e.g., methanol) and filter through a pad of Celite® to remove the catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry in the air.
-
Remove the solvent under reduced pressure.
-
The resulting acetate salt can be converted to the free base by dissolving the residue in water, basifying with a strong base (e.g., NaOH pellets or 50% aqueous solution) to pH > 12, and extracting with an organic solvent like dichloromethane or ethyl acetate.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield 2-piperidineethanamine.
Conclusion
The synthetic routes outlined in this guide provide robust and versatile methods for accessing the valuable 2-piperidineethanamine scaffold. The multi-step synthesis from 2-piperidineethanol offers excellent control and multiple opportunities for diversification, making it well-suited for medicinal chemistry programs where analog synthesis is paramount. The direct catalytic hydrogenation of pyridine precursors is a more atom-economical approach, ideal for the large-scale production of the core structure. By understanding the rationale behind the experimental choices and adhering to the detailed protocols, researchers can efficiently synthesize these important building blocks, accelerating the discovery of new and improved therapeutic agents.
References
- O'Neil, M. J. (Ed.). (2001). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (13th ed.).
- Shipman, M., et al. (Year). Radical 5-exo cyclization of 2-methylene-N-substituted aziridines. Journal of the Chemical Society, Perkin Transactions 1, (Issue), pages.
- Janssens, F., et al. (1986). Piperidine derivatives. Journal of Medicinal Chemistry, 29(12), 2290-2297.
- Weis, R., et al. (2008). Antimycobacterial and H1-antihistaminic activity of 2-substituted piperidine derivatives. Bioorganic & Medicinal Chemistry, 16(24), 10326-10331.
- Gibson, M. S., & Bradshaw, R. W. (1968). The Gabriel Synthesis of Primary Amines. Angewandte Chemie International Edition in English, 7(12), 919-930.
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]
- Gribble, G. W. (2010). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (1), 1045-1075.
-
The Gabriel Synthesis. (2025, June 5). Master Organic Chemistry. [Link]
- Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189.
- Coldham, I., et al. (Year). Lithiation of N-Boc piperidine. Journal of Organic Chemistry, (Issue), pages.
-
INEOS. (2006). PROCESSES FOR PREPARING 2-PIPERIDINEETHANOL COMPOUNDS. European Patent Office. [Link]
-
NRO Pothula. (n.d.). Gabriel Synthesis: Mechanism & Examples. NROChemistry. [Link]
- Xiao, J., et al. (Year). Rhodium catalysed transfer hydrogenation. The University of Liverpool Repository.
- Firdaus. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 8(4), 1-10.
-
Petukhov, P. A., & Neelarapu, R. (2007). A one-pot selective synthesis of N-Boc protected secondary amines. Tetrahedron Letters, 48(20), 3591-3594. [Link]
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]
-
Gotor-Fernández, V., et al. (2018). Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. Molecules, 23(10), 2443. [Link]
-
The Gabriel Synthesis. (2025, June 5). Master Organic Chemistry. [Link]
-
Gibson, M. S., & Bradshaw, R. W. (1968). The Gabriel Synthesis of Primary Amines. Angewandte Chemie International Edition in English, 7(12), 919-930. [Link]
-
Al-Zaydi, K. M. (2008). Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines. Molecules, 13(10), 2539-2549. [Link]
-
Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry. [Link]
- Gotor-Fernández, V., et al. (2015). Enantiopure N-Boc piperidine-2-ethanol for the synthesis of (+)- and (−)-dumetorine, and (+)- and (−)-epidihydropinidine. Tetrahedron: Asymmetry, 26(1), 1-6.
- Pfizer Inc. (2008). SYNTHESIS OF 2-(PYRIDIN-2-YLAMINO)-PYRIDO[2,3-d] PRYIMIDIN-7-ONES.
-
Zhang, C., et al. (2023). Synthesis of piperidines and pyridine from furfural over a surface single-atom alloy Ru1CoNP catalyst. Nature Communications, 14(1), 6331. [Link]
-
Al-Salahi, R., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(19), 6262. [Link]
-
Katritzky, A. R., et al. (2005). A mild, catalyst-free synthesis of 2-aminopyridines. Arkivoc, 2005(6), 19-27. [Link]
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- 2. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US6258955B1 - Process for preparing 2-piperidineethanol compounds - Google Patents [patents.google.com]
- 4. DE69929808T2 - PROCESS FOR PREPARING 2-PIPERIDINETHANOL DERIVATIVES - Google Patents [patents.google.com]
- 5. Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. masterorganicchemistry.com [masterorganicchemistry.com]
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Application Notes and Protocols: The 2-Piperidineethanamine Scaffold in Receptor Binding Assays
Introduction: Unveiling the Potential of the Piperidine Scaffold
The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational ligands.[1] Its conformational flexibility and ability to be readily functionalized allow for the precise tuning of physicochemical properties, making it a cornerstone in the design of ligands for a variety of biological targets, particularly within the central nervous system. 2-Piperidineethanamine, with its basic nitrogen atom and ethylamine side chain, represents a fundamental building block embodying the key structural features of this versatile class of compounds.
While 2-piperidineethanamine itself is not extensively characterized as a high-affinity ligand for a specific receptor, its structural motif is integral to a vast array of potent and selective receptor ligands. This guide will delve into the application of the broader class of piperidineethanamine-containing molecules in receptor binding assays, with a particular focus on their well-documented interaction with sigma (σ) receptors. We will explore the structure-activity relationships that govern their binding and provide a detailed, field-proven protocol for a competitive radioligand binding assay, a foundational technique in pharmacology and drug discovery.
The Piperidineethanamine Motif: A Key to Receptor Affinity
The true utility of the 2-piperidineethanamine scaffold is realized upon its derivatization. The piperidine nitrogen and the terminal amine of the ethylamine chain provide two key points for chemical modification, enabling the exploration of structure-activity relationships (SAR). Research has shown that derivatives of the closely related 4-(2-aminoethyl)piperidine scaffold are potent ligands for sigma receptors.[2][3]
Sigma receptors, comprising the σ₁ and σ₂ subtypes, are unique intracellular proteins that have been implicated in a range of cellular functions and are targets for therapeutic intervention in neurological disorders and cancer.[2][3] The interaction of piperidine-based ligands with these receptors underscores the importance of this chemical class in neuropharmacology.
Binding Affinity of Representative Piperidine Derivatives at Sigma Receptors
The following table summarizes the binding affinities (Ki) of several N-substituted 4-(2-aminoethyl)piperidine derivatives for σ₁ and σ₂ receptors, as determined by radioligand binding assays. This data highlights how modifications to the core piperidine scaffold can significantly influence binding affinity and selectivity.
| Compound ID | R-Group (Substitution on Piperidine N) | σ₁ Receptor Ki (nM) | σ₂ Receptor Ki (nM) | Reference |
| 4a | H | 165 | >10,000 | [2] |
| 18a | CH₂CH₃ | 165 | 165 | [2] |
| 20a | CH₃ | 2.7 | 49 | [2] |
| 21a | CH₂(Cyclohexyl) | 1.8 | 32 | [2] |
| 22a | CH₂(Phenyl) | 2.7 | 160 | [2] |
This table is a representation of data presented in Wiese et al., 2022, and serves to illustrate the impact of N-substitution on the 4-(2-aminoethyl)piperidine scaffold.[2]
Visualizing Ligand-Receptor Interaction: A Simplified Signaling Pathway
The interaction of a piperidine-based ligand with a receptor like the σ₁ receptor can initiate a cascade of intracellular events. The following diagram illustrates a simplified, hypothetical signaling pathway that could be modulated by such a ligand.
Caption: Simplified signaling pathway of a piperidine-based ligand.
Experimental Protocol: Competitive Radioligand Binding Assay for Sigma-1 (σ₁) Receptors
This protocol provides a step-by-step methodology for determining the binding affinity of a test compound, such as a derivative of 2-piperidineethanamine, for the σ₁ receptor using a competitive radioligand binding assay. The assay relies on the competition between the unlabeled test compound and a radiolabeled ligand for binding to the receptor.
I. Materials and Reagents
-
Receptor Source: Guinea pig brain homogenate or a cell line stably expressing the human σ₁ receptor.
-
Radioligand: -Pentazocine, a selective σ₁ receptor ligand.
-
Test Compound: 2-Piperidineethanamine derivative or other compound of interest, dissolved in a suitable solvent (e.g., DMSO).
-
Non-specific Binding Control: Haloperidol or another high-affinity, structurally distinct σ₁ receptor ligand.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail: A commercially available liquid scintillation cocktail suitable for aqueous samples.
-
Equipment:
-
Homogenizer
-
Centrifuge (capable of >30,000 x g)
-
96-well microplates
-
Pipettes
-
Filter plates (e.g., GF/B or GF/C glass fiber filters)
-
Vacuum manifold for filter plates
-
Liquid scintillation counter
-
II. Experimental Workflow Diagram
Caption: Workflow for a competitive radioligand binding assay.
III. Step-by-Step Procedure
-
Receptor Preparation:
-
Homogenize guinea pig brain tissue in ice-cold assay buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Collect the supernatant and centrifuge at 35,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in fresh, ice-cold assay buffer. The protein concentration should be determined using a standard method (e.g., Bradford assay).
-
-
Assay Setup (in a 96-well plate):
-
Total Binding Wells: Add 50 µL of assay buffer.
-
Non-specific Binding (NSB) Wells: Add 50 µL of a high concentration of haloperidol (e.g., 10 µM final concentration).
-
Test Compound Wells: Add 50 µL of the desired concentration of the 2-piperidineethanamine derivative (typically a serial dilution).
-
-
Addition of Radioligand and Receptor:
-
To all wells, add 50 µL of -pentazocine at a final concentration close to its Kd (e.g., 2-3 nM).
-
Initiate the binding reaction by adding 100 µL of the prepared membrane homogenate to all wells. The final assay volume is 200 µL.
-
-
Incubation:
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium. The optimal time and temperature should be determined empirically.
-
-
Harvesting:
-
Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter plate using a vacuum manifold.
-
Wash the filters three times with 200 µL of ice-cold assay buffer to remove unbound radioligand.
-
-
Counting:
-
Allow the filters to dry completely.
-
Add 200 µL of scintillation cocktail to each well of the filter plate.
-
Seal the plate and count the radioactivity in a liquid scintillation counter.
-
IV. Data Analysis
-
Calculate Specific Binding:
-
Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
-
Calculate Percent Inhibition:
-
% Inhibition = 100 x (1 - [(CPM in presence of test compound - NSB) / (Total Binding - NSB)])
-
-
Determine IC₅₀:
-
Plot the percent inhibition against the logarithm of the test compound concentration.
-
Fit the data using a sigmoidal dose-response (variable slope) equation to determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
-
Calculate Ki:
-
The Ki (inhibition constant) is a measure of the affinity of the test compound for the receptor. It can be calculated from the IC₅₀ using the Cheng-Prusoff equation:
-
Ki = IC₅₀ / (1 + ([L]/Kd))
-
Where [L] is the concentration of the radioligand used in the assay and Kd is the dissociation constant of the radioligand for the receptor.
-
-
Conclusion: A Versatile Scaffold for Modern Drug Discovery
The 2-piperidineethanamine scaffold and its derivatives are a testament to the power of privileged structures in medicinal chemistry. Their ability to potently and selectively interact with key neurological targets, such as sigma receptors, makes them invaluable tools for researchers in drug discovery. The competitive radioligand binding assay, as detailed in this guide, provides a robust and reliable method for quantifying the affinity of these and other novel compounds, paving the way for the development of new therapeutics. By understanding the principles behind the assay and the structure-activity relationships of the ligands, scientists can continue to leverage the versatility of the piperidine scaffold to address unmet medical needs.
References
-
Wiese, M., et al. (2022). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem, 17(8), e202100735. Available from: [Link]
-
PubChem. (n.d.). N-(2-Aminoethyl)piperidine. National Center for Biotechnology Information. Available from: [Link]
-
Lechner, C. G., et al. (2022). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PubMed. Available from: [Link]
-
Szczepańska, K., et al. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 13(1), 1-15. Available from: [Link]
-
Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213. Available from: [Link]
-
Abate, C., et al. (2021). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 12(11), 1915-1923. Available from: [Link]
-
Szczepańska, K., et al. (2023). Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. Journal of Medicinal Chemistry, 66(15), 10464-10488. Available from: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Mastering the Selective N-Alkylation of 2-Piperidineethanamine: An In-Depth Technical Guide
Introduction: Navigating the Bifunctional Challenge of 2-Piperidineethanamine
In the landscape of pharmaceutical and medicinal chemistry, the piperidine scaffold is a cornerstone, integral to the structure of numerous therapeutic agents. 2-Piperidineethanamine, with its inherent dual-amine functionality—a primary amine on the ethyl side-chain and a secondary amine within the piperidine ring—presents a unique synthetic puzzle. The differential nucleophilicity of these two centers offers both a challenge and an opportunity for selective functionalization. This technical guide provides a comprehensive exploration of the methodologies for the selective N-alkylation of 2-piperidineethanamine, offering detailed protocols, mechanistic insights, and practical guidance for researchers, scientists, and drug development professionals.
The strategic alkylation of one nitrogen atom over the other is paramount in tailoring the pharmacological profile of derivative compounds. Generally, the endocyclic secondary amine of the piperidine ring exhibits greater nucleophilicity compared to the exocyclic primary amine, a principle that can be exploited for selective reactions.[1] However, achieving absolute selectivity often necessitates a more nuanced approach, such as the implementation of protecting group strategies. This guide will delve into two primary, field-proven strategies: direct selective N-alkylation and a protecting group-assisted approach, providing the causal logic behind experimental choices to empower researchers in their synthetic endeavors.
Strategic Approaches to Selective N-Alkylation
The selective N-alkylation of 2-piperidineethanamine hinges on modulating the reactivity of its two amine groups. Two principal strategies are employed to achieve this:
-
Direct Alkylation: This approach leverages the inherent difference in nucleophilicity between the secondary and primary amines. By carefully controlling reaction conditions, such as stoichiometry of the alkylating agent and temperature, preferential alkylation of the more nucleophilic secondary amine can be achieved.[1]
-
Protecting Group Strategy: For instances where absolute regioselectivity is critical, a protecting group strategy is the most robust method. This involves the temporary masking of one amine functionality to allow for the selective alkylation of the other, followed by deprotection to reveal the desired product.
The choice between these strategies is dictated by the desired final product, the required level of purity, and the overall synthetic efficiency.
Logical Workflow for Selective N-Alkylation
Caption: Workflow for selective N-alkylation of 2-piperidineethanamine.
Protocol I: Selective N-Alkylation of the Secondary Amine via Direct Alkylation
This protocol exploits the enhanced nucleophilicity of the endocyclic secondary amine to achieve preferential mono-alkylation. The slow addition of a limited amount of the alkylating agent is crucial to minimize di-alkylation.[1]
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 2-Piperidineethanamine | ≥98% | Commercially Available |
| Benzyl bromide | ≥98% | Commercially Available |
| Anhydrous Acetonitrile (MeCN) | ACS Grade | Commercially Available |
| N,N-Diisopropylethylamine (DIPEA) | ≥99%, anhydrous | Commercially Available |
| Diethyl ether | ACS Grade | Commercially Available |
| Saturated aq. Sodium Bicarbonate | - | Prepared in-house |
| Anhydrous Magnesium Sulfate | - | Commercially Available |
Experimental Procedure
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 2-piperidineethanamine (1.0 eq.).
-
Solvent and Base Addition: Add anhydrous acetonitrile to dissolve the amine, followed by the addition of N,N-diisopropylethylamine (DIPEA) (1.5 eq.).
-
Addition of Alkylating Agent: Slowly add benzyl bromide (1.05 eq.) dropwise to the stirred solution at room temperature. The slow addition is critical to favor mono-alkylation.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Partition the residue between diethyl ether and a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure N-benzyl-2-piperidineethanamine.
-
Characterization of N-benzyl-2-piperidineethanamine
-
¹H NMR (CDCl₃): The spectrum is expected to show characteristic signals for the benzyl group (aromatic protons around δ 7.2-7.4 ppm and a singlet for the benzylic CH₂ around δ 3.5 ppm), along with signals corresponding to the piperidine and ethylamine moieties.
-
¹³C NMR (CDCl₃): Expected signals include those for the aromatic carbons of the benzyl group, the benzylic carbon, and the carbons of the piperidine and ethylamine backbone.
-
Mass Spectrometry (ESI-MS): The protonated molecule [M+H]⁺ is expected at m/z corresponding to the molecular weight of the product.
Protocol II: Selective N-Alkylation of the Primary Amine via a Protecting Group Strategy
To achieve selective alkylation at the less nucleophilic primary amine, a protecting group strategy is employed. The tert-butoxycarbonyl (Boc) group is an ideal choice for protecting the primary amine due to its stability under various reaction conditions and its facile removal under acidic conditions.[2][3]
Step 1: Selective Boc Protection of the Primary Amine
Reaction Schematic:
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 2-Piperidineethanamine | ≥98% | Commercially Available |
| Di-tert-butyl dicarbonate ((Boc)₂O) | ≥98% | Commercially Available |
| Dichloromethane (DCM) | ACS Grade, anhydrous | Commercially Available |
| Triethylamine (TEA) | ≥99%, anhydrous | Commercially Available |
Experimental Procedure:
-
Reaction Setup: Dissolve 2-piperidineethanamine (1.0 eq.) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.
-
Base Addition: Add triethylamine (1.1 eq.) to the solution.
-
Boc Anhydride Addition: Slowly add a solution of di-tert-butyl dicarbonate (1.05 eq.) in anhydrous dichloromethane to the stirred amine solution at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.
-
Work-up and Purification:
-
Wash the reaction mixture with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain tert-butyl (2-(piperidin-2-yl)ethyl)carbamate.
-
Step 2: N-Alkylation of the Boc-Protected Intermediate
Reaction Schematic:
Experimental Procedure:
This step follows the general procedure outlined in Protocol I for direct alkylation, using the Boc-protected intermediate as the starting material.
Step 3: Deprotection of the Boc Group
Reaction Schematic:
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| Boc-protected N-alkylated amine | - | Synthesized in Step 2 |
| Trifluoroacetic acid (TFA) | Reagent Grade | Commercially Available |
| Dichloromethane (DCM) | ACS Grade, anhydrous | Commercially Available |
| Saturated aq. Sodium Bicarbonate | - | Prepared in-house |
Experimental Procedure:
-
Reaction Setup: Dissolve the Boc-protected N-alkylated amine (1.0 eq.) in anhydrous dichloromethane.
-
Acid Addition: Add trifluoroacetic acid (TFA) (5-10 eq.) dropwise to the solution at 0 °C.
-
Reaction Monitoring: Stir the reaction at room temperature until the deprotection is complete, as monitored by TLC or LC-MS.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in water and basify with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the final product.
-
Workflow for Protecting Group Strategy
Caption: Step-by-step workflow for selective N-alkylation of the primary amine.
Protocol III: Reductive Amination for N-Alkylation
Reductive amination is a powerful and versatile method for N-alkylation that proceeds via an intermediate imine or iminium ion, which is then reduced in situ.[4] This one-pot procedure is highly efficient and offers a broad substrate scope.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 2-Piperidineethanamine | ≥98% | Commercially Available |
| Aldehyde or Ketone (e.g., Benzaldehyde) | ≥98% | Commercially Available |
| Sodium triacetoxyborohydride (STAB) | ≥95% | Commercially Available |
| Dichloromethane (DCM) | ACS Grade, anhydrous | Commercially Available |
| Acetic Acid | Glacial | Commercially Available |
Experimental Procedure
-
Reaction Setup: To a solution of 2-piperidineethanamine (1.0 eq.) in anhydrous dichloromethane, add the aldehyde or ketone (1.1 eq.).
-
Imine Formation: Add a catalytic amount of acetic acid and stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq.) portion-wise to the stirred solution.
-
Reaction Completion: Continue stirring at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up:
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography.
Mechanism of Reductive Amination
Sources
application of 2-Piperidineethanamine in medicinal chemistry
An Application Guide to 2-Piperidineethanamine in Medicinal Chemistry: From Scaffold to High-Affinity Receptor Ligands
Authored by a Senior Application Scientist
Abstract
The piperidine ring is a quintessential scaffold in modern medicinal chemistry, recognized as a "privileged structure" due to its presence in a vast number of pharmaceuticals and natural alkaloids.[1] This guide focuses on a particularly versatile derivative, 2-Piperidineethanamine (also known as 1-(2-aminoethyl)piperidine or 2-(piperidin-1-yl)ethanamine), a building block that combines the conformational rigidity of the piperidine ring with the flexible reactivity of a primary amine, making it an invaluable starting point for drug discovery. We will explore its application in the design of high-affinity ligands, particularly for challenging neurological targets like the histamine H3 (H3R) and sigma-1 (σ1R) receptors. This document provides in-depth structure-activity relationship (SAR) insights, detailed protocols for the synthesis of a representative derivative, and a quantitative biological assay to empower researchers in their drug development endeavors.
The 2-Piperidineethanamine Scaffold: A Privileged Moiety for CNS Targets
The 2-Piperidineethanamine core provides a unique combination of structural features essential for potent and selective receptor modulation. The tertiary amine within the piperidine ring is typically protonated at physiological pH, serving as a critical cationic interaction point with target proteins. The two-carbon ethyl linker offers optimal spacing and conformational flexibility, allowing the molecule to adopt favorable binding poses within a receptor's active site. The terminal primary amine provides a versatile chemical handle for introducing a wide array of substituents to explore the chemical space and fine-tune pharmacological properties.
This scaffold has proven exceptionally fruitful in the development of ligands for central nervous system (CNS) targets, most notably as dual-acting antagonists for the histamine H3 and sigma-1 receptors.[2][3] These receptors are implicated in a range of neuropathic pain and neurodegenerative disorders, making dual-target ligands a promising therapeutic strategy.[4][5]
Logical Framework for Ligand Design
The development of potent ligands from the 2-piperidineethanamine scaffold follows a logical progression of screening and optimization. This workflow ensures that synthetic efforts are guided by quantitative biological data at each step.
Application Protocol: Synthesis of a Representative Ligand
This protocol details the synthesis of a representative N-substituted 2-piperidineethanamine derivative, a common intermediate in the development of H3R and σ1R ligands. The procedure involves a standard reductive amination, a robust and widely used method in medicinal chemistry.
Objective: To synthesize N-(4-phenylbenzyl)-2-(piperidin-1-yl)ethan-1-amine.
Materials:
-
2-Piperidineethanamine (1.0 eq)
-
4-Phenylbenzaldehyde (1.05 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloroethane (DCE)
-
Acetic Acid (catalytic amount)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate/Hexanes solvent system
Procedure:
-
Reaction Setup: To a solution of 2-Piperidineethanamine (1.0 eq) in dichloroethane (DCE), add 4-phenylbenzaldehyde (1.05 eq).
-
Imine Formation: Add a catalytic amount of glacial acetic acid to the mixture and stir at room temperature for 1 hour to facilitate the formation of the intermediate imine.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture over 15 minutes. Causality Note: NaBH(OAc)₃ is a mild and selective reducing agent ideal for reductive aminations, as it does not readily reduce the starting aldehyde.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Workup: Quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer three times with dichloromethane (DCM).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate gradient of ethyl acetate in hexanes to afford the pure N-(4-phenylbenzyl)-2-(piperidin-1-yl)ethan-1-amine.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Application Protocol: Radioligand Binding Assay for the Histamine H3 Receptor
This protocol describes a competitive radioligand binding assay to determine the affinity (Kᵢ value) of a test compound for the human histamine H3 receptor (hH3R). The assay relies on the displacement of a known radiolabeled ligand from the receptor by the unlabeled test compound. [6][7] Materials:
-
Membranes: Commercially available membranes from HEK293 cells stably expressing the hH3R.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Radioligand: [³H]-Nα-Methylhistamine.
-
Non-specific Ligand: Clobenpropit or (R)-α-Methylhistamine (10 µM final concentration).
-
Test Compound: Synthesized 2-piperidineethanamine derivative, serially diluted.
-
Filter Plates: 96-well glass fiber (GF/C) filter plates, pre-soaked in 0.5% polyethyleneimine (PEI) for at least 30 minutes.
-
Scintillation Cocktail: MicroScint™-O or similar.
-
Instrumentation: 96-well harvester, liquid scintillation counter (e.g., TopCount®).
Procedure:
Detailed Steps:
-
Reagent Preparation: Prepare all reagents as described above. Keep cell membranes on ice at all times.
-
Assay Plate Setup: In a 96-well plate, set up triplicate wells for each condition:
-
Total Binding: 25 µL of Assay Buffer.
-
Non-Specific Binding (NSB): 25 µL of 10 µM Clobenpropit.
-
Test Compound: 25 µL of each serial dilution of the test compound.
-
-
Radioligand Addition: Add 25 µL of the diluted [³H]-Nα-Methylhistamine to all wells.
-
Initiate Reaction: Add 50-100 µL of the diluted hH3R membrane preparation to all wells to start the binding reaction. The final volume should be consistent across all wells (e.g., 200 µL).
-
Incubation: Incubate the plate at 25°C for 60-120 minutes with gentle shaking to reach equilibrium.
-
Filtration: Terminate the reaction by rapidly filtering the contents of the plate through the pre-soaked GF/C filter plate using a cell harvester. Immediately wash the filters multiple times with ice-cold Wash Buffer to remove unbound radioligand. Trustworthiness Note: Rapid filtration and cold washing are critical to prevent dissociation of the ligand-receptor complex, ensuring accurate measurement of bound radioactivity.
-
Counting: Allow the filter mat to dry completely. Add scintillation cocktail to each well and measure the retained radioactivity in a liquid scintillation counter.
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound using the formula: % Inhibition = 100 * (1 - (CPM_Test - CPM_NSB) / (CPM_Total - CPM_NSB))).
-
Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Calculate the affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its affinity for the receptor.
-
Conclusion and Future Perspectives
2-Piperidineethanamine is a robust and versatile scaffold that continues to yield high-value lead compounds in medicinal chemistry. Its utility in generating potent, selective, and dual-acting ligands for challenging CNS targets like the histamine H3 and sigma-1 receptors is well-established. The synthetic tractability of its terminal amine allows for extensive SAR exploration, while established in vitro assays provide a clear path for quantitative evaluation. Future work will likely focus on leveraging this scaffold to design ligands with tailored polypharmacology, combining H3R/σ1R activity with other relevant targets (e.g., cholinesterases) to address complex, multifactorial diseases like Alzheimer's. [4]The protocols and insights provided herein serve as a foundational guide for researchers aiming to exploit the full potential of this remarkable chemical entity.
References
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Lengers, I., et al. (2023). Pharmacological characterization of seven human histamine H3 receptor isoforms. bioRxiv. Retrieved from [Link]
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Barańska, M., et al. (2003). Piperidine-containing Histamine H3 Receptor Antagonists of the Carbamate Series: The Alkyl Derivatives. Acta Poloniae Pharmaceutica. Retrieved from [Link]
-
Bons, L. H., et al. (2020). Development of a Conformational Histamine H3 Receptor Biosensor for the Synchronous Screening of Agonists and Inverse Agonists. ACS Sensors. Retrieved from [Link]
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Sadek, B., et al. (2016). Multiple Targeting Approaches on Histamine H3 Receptor Antagonists. Frontiers in Neuroscience. Retrieved from [Link]
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Seibel-Ehlert, U. (2024). [35S]GTPγS-dependent Assays for Functional Characterization of Histamine Receptors and Ligands. University of Regensburg. Retrieved from [Link]
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PubChem. (n.d.). N-(2-Aminoethyl)piperidine. National Center for Biotechnology Information. Retrieved from [Link]
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Tsetsiv, M., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Retrieved from [Link]
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Szałata, G., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience. Retrieved from [Link]
-
Sudoł, A., et al. (2023). 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases. ACS Chemical Neuroscience. Retrieved from [Link]
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Szałata, G., et al. (2023). Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. Journal of Medicinal Chemistry. Retrieved from [Link]
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PubChem. (n.d.). (r)-alpha-Phenyl-1-piperidineethanamine. National Center for Biotechnology Information. Retrieved from [Link]
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Holtschulte, C., et al. (2022). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemistryOpen. Retrieved from [Link]
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Hoti, G., et al. (2018). Pharmacophore-based discovery of 2-(phenylamino)aceto-hydrazides as potent eosinophil peroxidase (EPO) inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]
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Szałata, G., et al. (2023). (PDF) Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. ResearchGate. Retrieved from [Link]
-
D'Andrea, A. D., et al. (2024). A focus on piperidine and piperazine scaffolds. University of Catania. Retrieved from [Link]
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PubChem. (n.d.). 2-Piperidin-2-ylethanol. National Center for Biotechnology Information. Retrieved from [Link]
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El-Gazzar, M. G., et al. (2018). Synthesis and Dual Histamine H1 and H2 Receptor Antagonist Activity of Cyanoguanidine Derivatives. Molecules. Retrieved from [Link]
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Application Notes & Protocols: Characterizing 2-Piperidineethanamine Derivatives as Sigma-1 Receptor Ligands
Foreword: The Sigma-1 Receptor - A Target of Growing Significance
The Sigma-1 receptor (S1R) stands as a unique and compelling target in modern pharmacology. Initially misclassified as an opioid receptor, it is now understood to be a ligand-operated molecular chaperone residing at the endoplasmic reticulum (ER), particularly at the mitochondria-associated membrane (MAM).[1][2][3] Its strategic location allows it to modulate a host of cellular functions, including calcium signaling, ion channel activity, ER stress responses, and neuronal plasticity.[4][5][6] The S1R's involvement in the pathophysiology of numerous disorders—ranging from neurodegenerative diseases like Alzheimer's and Parkinson's to neuropathic pain, psychiatric conditions, and cancer—has made it a focal point for therapeutic development.[1][7][8]
Among the diverse chemotypes explored, 2-piperidineethanamine derivatives have emerged as a promising scaffold for developing potent and selective S1R ligands. This guide provides an in-depth overview of the essential protocols and application notes for the synthesis, characterization, and evaluation of these compounds, grounded in established scientific principles and field-proven methodologies.
Section 1: Synthesis of 2-Piperidineethanamine Derivatives
The synthesis of the 2-piperidineethanamine core typically involves the reduction of a corresponding 2-pyridineethanol precursor. This foundational structure can then be further functionalized to explore the structure-activity relationship (SAR).
Protocol 1.1: General Synthesis via Catalytic Hydrogenation
This protocol outlines a common method for synthesizing the piperidine ring from a pyridine precursor, a crucial step in creating the core scaffold.[9][10]
Principle: The aromatic pyridine ring is catalytically hydrogenated under pressure to yield the saturated piperidine ring. The choice of catalyst and reaction conditions is critical to minimize by-products.[9]
Materials:
-
2-Pyridineethanol derivative
-
Hydrogenation catalyst (e.g., 5% Ruthenium on Carbon (Ru/C), Palladium on Carbon (Pd/C))
-
Solvent (e.g., Methanol, Ethanol, Water)
-
Pressurized hydrogenation apparatus (e.g., Parr shaker)
-
Inert gas (Nitrogen or Argon)
Step-by-Step Procedure:
-
Vessel Preparation: Ensure the hydrogenation reactor is clean and dry. Add the 2-pyridineethanol starting material and the chosen solvent to the vessel.
-
Catalyst Addition: Under an inert atmosphere, carefully add the hydrogenation catalyst to the reaction mixture. A typical catalyst loading is 1-5 mol% relative to the substrate.
-
Inerting: Seal the reactor and purge the system multiple times with an inert gas (e.g., Nitrogen) to remove all oxygen, which can poison the catalyst.
-
Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-500 psi). Begin agitation and heat the reaction to the target temperature (e.g., 50-100°C).
-
Monitoring: Monitor the reaction progress by measuring hydrogen uptake or by analyzing aliquots using techniques like TLC, GC-MS, or LC-MS.
-
Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the system again with inert gas.
-
Purification: Filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure. The resulting crude 2-piperidineethanol derivative can then be purified by column chromatography or crystallization.
-
Further Derivatization: The primary or secondary amine on the ethanamine side chain can be introduced or modified through standard organic chemistry techniques such as reductive amination or nucleophilic substitution to yield the final 2-piperidineethanamine derivatives.[11]
Section 2: In Vitro Characterization Workflow
A systematic in vitro evaluation is essential to determine the affinity, selectivity, and functional activity of newly synthesized compounds.
Caption: A typical workflow for the evaluation of novel S1R ligands.
Protocol 2.1: S1R Radioligand Binding Assay
This protocol determines the binding affinity (Ki) of a test compound for the S1R by measuring its ability to compete with a known high-affinity radioligand.[12]
Principle: The assay measures the displacement of a radiolabeled S1R ligand (e.g., [³H]-(+)-pentazocine) from the receptor by a non-labeled test compound. The concentration of the test compound that inhibits 50% of the radioligand binding (IC50) is determined and then converted to an inhibition constant (Ki).[12]
Materials:
-
Radioligand: [³H]-(+)-pentazocine (specific activity ~30-60 Ci/mmol)
-
Membrane Source: Guinea pig liver membranes or membranes from HEK293 cells overexpressing human S1R are commonly used due to high receptor density.[12]
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0
-
Non-specific Binding (NSB) Control: Haloperidol (10 µM final concentration) or (+)-pentazocine (10 µM final concentration).[13]
-
Test Compounds: Serially diluted in assay buffer.
-
Equipment: 96-well plates, cell harvester, glass fiber filters, liquid scintillation counter, scintillation cocktail.
Step-by-Step Procedure:
-
Plate Setup: In a 96-well plate, set up triplicate wells for:
-
Total Binding: Assay buffer only.
-
Non-specific Binding (NSB): 10 µM Haloperidol.
-
Test Compound: Increasing concentrations of the 2-piperidineethanamine derivative.
-
-
Reagent Addition: Add reagents to each well in the following order:
-
Incubation: Incubate the plate at 37°C for 150 minutes to reach equilibrium.[14]
-
Harvesting: Terminate the reaction by rapid vacuum filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Washing: Quickly wash the filters three times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Counting: Place the filters into scintillation vials, add scintillation cocktail, and allow them to equilibrate. Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2.2: Functional Activity Assays
Determining whether a ligand acts as an agonist or antagonist is crucial. No single functional assay is universally accepted, so a combination of methods is often employed.[15]
A. BiP Dissociation Assay: The S1R is held in an inactive state by the ER chaperone BiP (Binding immunoglobulin Protein). Agonist binding is thought to promote the dissociation of S1R from BiP, which is a key activation step. This assay is a highly favored method for functional characterization.[16] It can be assessed using co-immunoprecipitation or Bioluminescence Resonance Energy Transfer (BRET) techniques.[13]
B. Allosteric Modulation Assay with Phenytoin (DPH): Phenytoin has been identified as a potential allosteric modulator of the S1R. It has been observed to increase the binding affinity of S1R agonists but not antagonists.[8] This property can be used as a predictive tool.[15] The radioligand binding assay (Protocol 2.1) is repeated in the presence and absence of a fixed concentration of DPH. A significant leftward shift in the competition curve (lower IC50) in the presence of DPH suggests agonist activity.
C. Calcium Flux Assay: S1R modulates intracellular Ca²⁺ signaling, primarily by interacting with inositol 1,4,5-trisphosphate receptors (IP3Rs) at the ER membrane.[1][17] Agonist activation of S1R can potentiate Ca²⁺ release from the ER upon stimulation with an IP3R agonist (e.g., carbachol).
Step-by-Step Procedure (General Calcium Flux):
-
Cell Culture: Plate cells expressing S1R (e.g., SH-SY5Y or transfected HEK293) in a 96-well, black-walled, clear-bottom plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.
-
Compound Incubation: Add the 2-piperidineethanamine test compound (and vehicle controls) to the wells and incubate for a defined period.
-
Stimulation & Measurement: Place the plate in a fluorescence plate reader (e.g., FLIPR). Inject a sub-maximal concentration of an IP3R-stimulating agent (e.g., carbachol, bradykinin).
-
Data Acquisition: Measure the change in fluorescence intensity over time. An increase in the peak fluorescence response in the presence of the test compound compared to the vehicle control indicates potentiation of Ca²⁺ release, suggesting S1R agonist activity.
Section 3: Sigma-1 Receptor Signaling and Data Interpretation
Understanding the S1R's mechanism is key to interpreting experimental data. As a chaperone, it doesn't have direct enzymatic activity but modulates the function of client proteins.
Caption: S1R activation at the ER-mitochondrial interface.
Data Summary and Interpretation
Quantitative data from in vitro assays should be systematically tabulated to facilitate SAR analysis and lead selection.
| Compound ID | R Group Variation | S1R Kᵢ (nM) [a] | S2R/S1R Selectivity [b] | Functional Assay [c] |
| PRE-084 | (Reference Agonist) | 2.2 | >1000 | Agonist |
| Haloperidol | (Reference Antagonist) | 3.1 | ~1 | Antagonist |
| PD-01 | -H | 55.8 | 25 | Weak Agonist |
| PD-02 | -OCH₃ | 4.5 | 250 | Potent Agonist |
| PD-03 | -Cl | 8.9 | 150 | Antagonist |
Table Notes:
-
[a] Affinity determined by [³H]-(+)-pentazocine competition binding assay.
-
[b] Selectivity ratio calculated as Ki(S2R) / Ki(S1R). Higher values indicate greater selectivity for S1R.
-
[c] Functional activity determined by a combination of BiP dissociation and Ca²⁺ flux assays.
Interpretation: In this hypothetical dataset, adding a methoxy group (PD-02) significantly improves affinity and maintains agonist activity compared to the unsubstituted parent compound (PD-01). Conversely, adding a chloro group (PD-03) maintains good affinity but switches the functional profile to that of an antagonist. This type of analysis is crucial for guiding the design of new derivatives for lead optimization.
Section 4: In Vivo Evaluation
Promising candidates with high affinity, selectivity, and desired functional activity in vitro should be advanced to in vivo models to assess their therapeutic potential. The choice of model depends on the intended therapeutic application.
Common In Vivo Models for S1R Ligands:
-
Neuropathic Pain: Models like chronic constriction injury (CCI) or spared nerve injury (SNI) are used. Efficacy is measured by assessing mechanical allodynia (with von Frey filaments) or thermal hyperalgesia. S1R antagonists are expected to be antiallodynic.[15]
-
Seizures: Chemoconvulsant models using pentylenetetrazol (PTZ) or bicuculline can be employed. The ability of a compound to delay the onset or reduce the severity of seizures is measured.[18]
-
Neuroprotection/Stroke: Models of cerebral ischemia, such as middle cerebral artery occlusion (MCAO), are used to evaluate the ability of S1R agonists to reduce infarct volume and improve neurological deficits.[5]
-
Cognition and Memory: Assays like the Morris water maze or novel object recognition test are used to assess pro-cognitive effects, which are often associated with S1R agonists.
Considerations for In Vivo Studies:
-
Pharmacokinetics (PK): Determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile to establish an appropriate dosing regimen.
-
Blood-Brain Barrier (BBB) Penetration: For CNS indications, it is critical to confirm that the compound can cross the BBB to reach its target.
-
Target Engagement: Use techniques like ex vivo binding assays or in vivo imaging with PET radioligands to confirm that the compound engages the S1R in the target tissue at therapeutic doses.[8]
-
Use of Knockout Animals: Testing lead compounds in S1R knockout mice is the definitive way to confirm that the observed in vivo effects are mediated through the S1R target.[8][15]
References
- Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases.MDPI.
- Sigma-1 Receptor (P
- Sigma-1 receptor.Wikipedia.
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- Sigma 1 Receptor and Its Pivotal Role in Neurological Disorders.
- Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays.PMC.
- The activity of selective sigma-1 receptor ligands in seizure models in vivo.
- Methodological Strategies for Sigma-1 Receptor Ligand Evaluation Highlighted at WG3 Meeting.SIGMA-1 EUROPE COST Action.
- Sigma-1 Receptor Assays with Fluorescent Ligands.Celtarys Research.
- Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease St
- SIGMA RECEPTOR BINDING ASSAYS.PMC.
- In vitro and in vivo sigma 1 receptor imaging studies in different disease st
- A Full-Spectrum Evaluation of Sigma-1 Receptor (S1R) Positron Emission Tomography (PET) Radioligands from Binding Affinity to Clinical Imaging.MDPI.
- PROCESS FOR PREPARING 2-PIPERIDINETHANOL DERIVATIVES.
- Structural basis for σ1 receptor ligand recognition.PMC.
- Process for preparing 2-piperidineethanol compounds.
- Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiprolifer
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- Structure-Activity Relationship of Piperidine Analogs as Sigma-1 Receptor Ligands: A Compar
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Application Notes and Protocols for the Quantification of 2-Piperidineethanamine
Abstract
This document provides a comprehensive guide to the development and validation of analytical methods for the quantification of 2-Piperidineethanamine. It is intended for researchers, scientists, and drug development professionals. This guide eschews a rigid template, instead offering a logically structured narrative that delves into the causality behind experimental choices. We will explore various analytical techniques, focusing on Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), coupled with Mass Spectrometry (MS). Detailed, step-by-step protocols for sample preparation, derivatization, and chromatographic analysis are provided, alongside insights into method validation according to regulatory standards.
Introduction: The Analytical Imperative for 2-Piperidineethanamine
2-Piperidineethanamine is a piperidine derivative of significant interest in pharmaceutical development due to its presence as a key structural motif in various active pharmaceutical ingredients (APIs).[1][2] Its quantification is critical for several reasons: it can be a starting material, an intermediate, a metabolite, or a potential impurity in drug substances and products.[3][4] Given that even trace levels of impurities can impact the safety and efficacy of a drug, robust and reliable analytical methods are paramount for ensuring product quality and regulatory compliance.[3][4][5]
The inherent chemical properties of 2-Piperidineethanamine, such as its polarity and basicity, present unique analytical challenges.[6][7][8] Direct analysis can often lead to poor chromatographic peak shape, low sensitivity, and interactions with the analytical column.[6][7][8] Therefore, careful method development, often involving sample derivatization, is essential for accurate and precise quantification.
This guide will walk you through the process of selecting and optimizing an analytical method tailored to your specific needs, whether for routine quality control or for in-depth research applications.
Strategic Method Selection: Navigating the Analytical Landscape
The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) as the primary separation technique depends on the analyte's properties, the sample matrix, and the desired sensitivity.
Gas Chromatography (GC): A Powerful Tool Requiring Derivatization
GC is a highly efficient separation technique for volatile and thermally stable compounds.[9] However, the high polarity and low volatility of primary and secondary amines like 2-Piperidineethanamine make their direct analysis by GC challenging, often resulting in poor peak shapes and inaccurate quantification.[6][7][8] To overcome these limitations, derivatization is a necessary step.[6][7][9]
The "Why" of Derivatization: Derivatization chemically modifies the analyte to:
-
Reduce Polarity: By replacing active hydrogens on the amine groups with less polar functional groups, interactions with the stationary phase are minimized, leading to improved peak symmetry.[6][7]
-
Increase Volatility: The resulting derivatives have a higher vapor pressure, allowing for analysis at lower temperatures and preventing thermal degradation.[7][9]
-
Enhance Sensitivity: The introduction of specific groups, such as those containing fluorine atoms, can significantly improve the response of detectors like the Electron Capture Detector (ECD) or Mass Spectrometer (MS).[7]
Common derivatization reagents for amines in GC analysis include silylating agents (e.g., BSTFA) and acylating agents (e.g., trifluoroacetic anhydride).[7][9][10]
High-Performance Liquid Chromatography (HPLC): Versatility for Polar Analytes
HPLC is often the method of choice for non-volatile or thermally labile compounds.[11] For polar compounds like 2-Piperidineethanamine, Reverse-Phase (RP) HPLC is a common starting point. However, the polar nature of the analyte can lead to poor retention on traditional C18 columns. Several strategies can be employed to address this:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for separating highly polar compounds.[12] It utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent, promoting the retention of polar analytes.
-
Ion-Pair Chromatography: This technique involves adding an ion-pairing reagent to the mobile phase, which forms a neutral complex with the ionized analyte, thereby increasing its retention on a reverse-phase column.[13]
-
Derivatization: Similar to GC, derivatization can be used in HPLC to improve chromatographic behavior and enhance detection, particularly with fluorescence or UV detectors.[14] Reagents like dansyl chloride and FMOC-Cl are commonly used for this purpose.[11][14]
The Power of Mass Spectrometry (MS) Detection: Coupling either GC or HPLC with a Mass Spectrometer (MS) provides unparalleled selectivity and sensitivity.[2][10][15][16] LC-MS/MS, in particular, is a powerful technique for quantifying low levels of analytes in complex matrices.[2][15]
In-Depth Protocols: From Sample to Signal
The following protocols provide detailed, step-by-step methodologies. It is crucial to note that these are starting points and may require optimization for your specific application and matrix.
Protocol 1: Quantification of 2-Piperidineethanamine by GC-MS following Derivatization
This protocol is designed for the sensitive quantification of 2-Piperidineethanamine in a relatively clean matrix, such as a drug substance.
3.1.1. Rationale and Causality
We have selected a GC-MS method with a derivatization step using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Silylation is a robust and common derivatization technique for amines, effectively replacing the active hydrogens with non-polar trimethylsilyl (TMS) groups.[9] This significantly improves the volatility and chromatographic performance of 2-Piperidineethanamine, making it amenable to GC analysis.[7][9] The MS detector provides high selectivity and sensitivity, allowing for confident identification and quantification.
3.1.2. Experimental Workflow
Caption: Workflow for LC-MS/MS analysis of 2-Piperidineethanamine.
3.2.3. Step-by-Step Methodology
-
Standard and Sample Preparation:
-
Prepare stock solutions of 2-Piperidineethanamine and a suitable internal standard in methanol or water.
-
For biological samples (e.g., plasma), perform protein precipitation. To 100 µL of the sample, add 300 µL of cold acetonitrile containing the internal standard. [17] * Vortex for 30 seconds and centrifuge at 10,000 rpm for 10 minutes. [17] * Transfer the supernatant to a clean vial for analysis.
-
-
LC-MS/MS Conditions:
-
LC System: Agilent 1290 Infinity II or equivalent.
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: Start with a high percentage of Mobile Phase A and ramp up Mobile Phase B to elute the analyte. A typical gradient might be 5-95% B over 5 minutes.
-
MS/MS System: Agilent 6470 Triple Quadrupole or equivalent.
-
Ionization: Electrospray Ionization (ESI), Positive Mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). The specific precursor and product ions will need to be determined by infusing a standard solution of 2-Piperidineethanamine.
-
3.2.4. Data Presentation
| Parameter | Recommended Value |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | < 1 ng/mL |
| Accuracy (% Bias) | Within ±15% |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Recovery | 85 - 115% |
Method Validation: Ensuring Trustworthiness and Regulatory Compliance
A developed analytical method is not complete until it has been validated to demonstrate its suitability for the intended purpose. [4][5][18]Validation should be performed in accordance with guidelines from regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA). [3] Key Validation Parameters:
-
Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, and matrix components. [3][19]* Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. [5]* Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. [5]* Accuracy: The closeness of the test results obtained by the method to the true value. [18]* Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision). [3]* Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. [3]* Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Caption: Interrelationship of key analytical method validation parameters.
Conclusion: A Foundation for Reliable Quantification
The successful quantification of 2-Piperidineethanamine hinges on a thorough understanding of its chemical properties and the selection of an appropriate analytical strategy. Both GC-MS with derivatization and LC-MS/MS offer robust and sensitive solutions. The choice between them will be dictated by the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. Rigorous method validation is the final, indispensable step to ensure that the generated data is accurate, reliable, and fit for purpose, thereby upholding the principles of scientific integrity and regulatory compliance.
References
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Kataoka, H. (1996). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. Journal of Chromatography A, 733(1-2), 19-34. [Link]
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Szulejko, J. E., & Kim, K.-H. (2016). A non-exhaustive list of derivatization reagents used in amine analysis (by GC, HPLC, and other methods). ResearchGate. [Link]
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Noubar, Y. (2014). Validation of Impurity Methods, Part II. LCGC North America. [Link]
-
Phenomenex. (n.d.). Derivatization for Gas Chromatography. [Link]
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Profound. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. [Link]
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Kataoka, H. (1996). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. Semantic Scholar. [Link]
-
de Souza, S. V. C., & Junqueira, R. G. (2005). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. Química Nova. [Link]
-
Chavare, S. D. (2019). Analytical method validation: A brief review. Asian Journal of Pharmaceutical and Clinical Research. [Link]
-
International Journal of Research and Review. (2025). Analytical Method Validation: ICH and USP Perspectives. [Link]
-
Royal Society of Chemistry. (2019). Chapter 12: Sample Preparation Methods for the Analysis of Biogenic Amines. In Food Chemistry, Function and Analysis. [Link]
-
Helda - University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. [Link]
-
ResearchGate. (2019). How to isolate a polar small molecule, containing at least one primary or secondary amine group from a water soluble extract? [Link]
-
Meseguer, A. S., et al. (2007). Determination of less polar heterocyclic amines in meat extracts: fast sample preparation method using solid-phase microextraction prior to high-performance liquid chromatography-fluorescence quantification. Analytica Chimica Acta, 582(2), 259-266. [Link]
-
Nakano, S., et al. (2024). Comparison of Amine-Modified Polymeric Stationary Phases for Polar Metabolomic Analysis Based on Unified-Hydrophilic Interaction/Anion Exchange Liquid Chromatography/High-Resolution Mass Spectrometry (Unified-HILIC/AEX/HRMS). Biological and Pharmaceutical Bulletin, 47(2), 209-216. [Link]
-
Un-puj, K., et al. (2020). A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. International Journal of Environmental Research and Public Health, 17(18), 6825. [Link]
-
Analytical Methods. (n.d.). [Link]
-
Gorgani, L., et al. (2017). Characteristics, Biological Properties and Analytical Methods of Piperine: A Review. Revista Brasileira de Farmacognosia, 27(2), 246-255. [Link]
-
UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]
-
VTechWorks - Virginia Tech. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS. [Link]
-
NTU Journal of Pure Sciences. (2022). A Review on Analytical Methods for Piperazine Determination. [Link]
-
PubChem. (n.d.). N-(2-Aminoethyl)piperidine. [Link]
-
Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. [Link]
-
PubMed. (2025). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. [Link]
-
ResearchGate. (2012). Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 2-Piperidineethanamine Synthesis
Welcome to the technical support center for the synthesis of 2-piperidineethanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the synthesis of this important piperidine derivative. Our goal is to equip you with the necessary knowledge to optimize your reaction conditions, maximize yields, and ensure the highest purity of your final product.
Introduction to Synthetic Strategies
The synthesis of 2-piperidineethanamine can be approached through several synthetic routes. The most common and industrially viable method involves the catalytic hydrogenation of a pyridine precursor. This guide will primarily focus on the optimization of this route, while also providing insights into alternative methods.
A prevalent and efficient strategy is the catalytic hydrogenation of 2-pyridineacetonitrile. This method is attractive due to the commercial availability of the starting material and the directness of the transformation, which simultaneously reduces the pyridine ring and the nitrile group.
Frequently Asked Questions (FAQs)
Here we address some of the common questions encountered during the synthesis of 2-piperidineethanamine.
Q1: What is the most common starting material for the synthesis of 2-piperidineethanamine?
A1: The most common and cost-effective starting material is 2-pyridineacetonitrile. Its catalytic hydrogenation allows for the direct formation of 2-piperidineethanamine in a single step.
Q2: I am observing a yellow coloration in my purified 2-piperidineethanamine. What is the likely cause and how can I prevent it?
A2: A yellow to brown discoloration in piperidine derivatives is often due to oxidation products. To minimize this, it is crucial to handle and store the purified amine under an inert atmosphere, such as nitrogen or argon. Purification of colored material can be achieved by distillation, often under reduced pressure to prevent thermal decomposition.
Q3: My catalytic hydrogenation of 2-pyridineacetonitrile is sluggish and gives low yields. What are the potential reasons?
A3: Several factors can contribute to a sluggish reaction. The catalyst may be of poor quality or may have been deactivated. Catalyst poisoning by impurities in the starting material or solvent is a common issue. Additionally, insufficient hydrogen pressure or poor agitation can limit the reaction rate. Ensure your starting material is pure, use a fresh, high-quality catalyst, and optimize the reaction pressure and stirring.
Q4: How can I effectively remove unreacted pyridine from my piperidine product?
A4: Piperidine and pyridine can form a constant boiling azeotropic mixture, making their separation by simple distillation challenging.[1] One effective method is to treat the mixture with carbon dioxide, which selectively forms a solid piperidine carbonate salt that can be separated by filtration. The piperidine can then be regenerated by heating the salt.[2]
Q5: What are the typical byproducts in the catalytic hydrogenation of 2-pyridineacetonitrile?
A5: Potential byproducts include incompletely hydrogenated intermediates (e.g., 2-(2-aminoethyl)tetrahydropyridine), products of incomplete nitrile reduction (e.g., 2-(aminomethyl)piperidine), and secondary or tertiary amines formed from the reaction of the primary amine product with intermediates. The formation of these byproducts can be minimized by careful optimization of the reaction conditions.
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during the synthesis of 2-piperidineethanamine via catalytic hydrogenation of 2-pyridineacetonitrile.
Problem 1: Low or No Conversion of Starting Material
| Potential Cause | Recommended Solution | Scientific Rationale |
| Catalyst Inactivity | 1. Use a fresh batch of catalyst. 2. Increase catalyst loading (e.g., from 5 mol% to 10 mol%). 3. Ensure the catalyst was not unduly exposed to air. | Catalysts can lose activity over time or due to improper storage. Platinum group metal catalysts are susceptible to oxidation. |
| Catalyst Poisoning | 1. Purify the 2-pyridineacetonitrile starting material (e.g., by distillation). 2. Use high-purity, anhydrous solvents. 3. Add a small amount of a strong, non-coordinating acid (e.g., HCl in ethanol) to the reaction mixture. | Sulfur- and phosphorus-containing compounds are known catalyst poisons. The pyridine nitrogen itself can act as a catalyst inhibitor; protonation can mitigate this effect. |
| Insufficient Hydrogen Pressure | 1. Increase the hydrogen pressure (e.g., from 50 psi to 500 psi or higher, depending on your equipment). 2. Ensure your reactor is properly sealed and maintaining pressure. | The hydrogenation of the aromatic pyridine ring is often the rate-limiting step and requires sufficient hydrogen concentration at the catalyst surface. |
| Poor Mass Transfer | 1. Increase the stirring rate to ensure the catalyst is well-suspended and to facilitate gas-liquid mixing. | Efficient contact between the gaseous hydrogen, the liquid substrate solution, and the solid catalyst is crucial for a high reaction rate. |
Problem 2: Formation of Significant Byproducts
| Observed Byproduct | Potential Cause | Recommended Solution | Scientific Rationale |
| Incompletely Hydrogenated Intermediates | The reaction has not gone to completion. | 1. Increase the reaction time. 2. Increase the reaction temperature (monitor for decomposition). 3. Increase the hydrogen pressure. | The hydrogenation of the pyridine ring is a stepwise process. Insufficient reaction time or energy may lead to the accumulation of partially saturated intermediates. |
| Secondary/Tertiary Amines | The primary amine product is reacting with imine intermediates. | 1. Use a solvent that discourages intermolecular reactions (e.g., an acidic solvent like acetic acid). 2. Conduct the reaction at a lower temperature to reduce the rate of side reactions. | The formation of secondary and tertiary amines is a common side reaction in nitrile reductions. Acidic conditions can protonate the amine product, reducing its nucleophilicity. |
| Products of Incomplete Nitrile Reduction | The nitrile group is not fully reduced. | 1. Use a catalyst known for its efficacy in nitrile reduction (e.g., Raney Nickel or Rhodium). 2. Ensure sufficient hydrogen is available throughout the reaction. | While many catalysts can reduce both pyridines and nitriles, some may show preferential activity. |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of 2-Pyridineacetonitrile
This protocol provides a general procedure for the synthesis of 2-piperidineethanamine. Optimization of specific parameters may be required depending on the scale and available equipment.
Materials:
-
2-Pyridineacetonitrile
-
Platinum(IV) oxide (PtO₂, Adams' catalyst) or 10% Palladium on Carbon (Pd/C)
-
Glacial Acetic Acid or Ethanol
-
High-pressure hydrogenation reactor (e.g., Parr apparatus)
-
Inert gas (Nitrogen or Argon)
-
Hydrogen gas (high purity)
-
Filtration aid (e.g., Celite®)
-
Sodium hydroxide solution (e.g., 5 M)
-
Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Reactor Setup: In a suitable high-pressure reactor vessel, add 2-pyridineacetonitrile (1.0 eq).
-
Solvent Addition: Add the chosen solvent, either glacial acetic acid or ethanol (approximately 10-20 mL per gram of starting material).
-
Catalyst Addition: Carefully add the catalyst (5-10 mol%) to the solution under a stream of inert gas.
-
Reaction Execution:
-
Seal the reactor vessel securely and connect it to the hydrogenation apparatus.
-
Purge the reactor head several times with an inert gas to remove air.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 100-500 psi).
-
Begin vigorous stirring and maintain the reaction at a suitable temperature (e.g., room temperature to 50 °C). The reaction is typically exothermic.
-
Monitor the reaction progress by observing hydrogen uptake. The reaction is complete when hydrogen uptake ceases.
-
-
Work-up:
-
Once the reaction is complete, stop the stirring and carefully vent the excess hydrogen gas.
-
Purge the reactor with an inert gas.
-
Open the reactor and dilute the reaction mixture with the reaction solvent.
-
Carefully filter the mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely in the air. Quench the filter cake with water immediately after filtration.
-
If glacial acetic acid was used as the solvent, carefully neutralize the filtrate with a concentrated sodium hydroxide solution while cooling in an ice bath.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) multiple times.
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-piperidineethanamine.
-
-
Purification: Purify the crude product by vacuum distillation.
Protocol 2: Gabriel Synthesis of 2-Piperidineethanamine (Alternative Route)
This protocol outlines an alternative synthesis starting from a 2-(2-haloethyl)piperidine precursor.
Materials:
-
2-(2-Bromoethyl)piperidine hydrobromide
-
Potassium phthalimide
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Hydrazine hydrate
-
Ethanol
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide solution
-
Dichloromethane
Procedure:
-
N-Alkylation:
-
To a solution of 2-(2-bromoethyl)piperidine hydrobromide (1.0 eq) in anhydrous DMF, add potassium phthalimide (1.1 eq).
-
Heat the mixture at 80-100 °C for several hours until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture and pour it into water.
-
Extract the product with dichloromethane.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-(2-(piperidin-2-yl)ethyl)phthalimide.
-
-
Hydrazinolysis (Ing-Manske Procedure): [3]
-
Dissolve the crude phthalimide derivative in ethanol.
-
Add hydrazine hydrate (2-4 eq) and reflux the mixture for several hours. A white precipitate of phthalhydrazide will form.
-
Cool the reaction mixture and acidify with concentrated hydrochloric acid.
-
Filter off the phthalhydrazide precipitate and wash it with cold ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in water and basify with a concentrated sodium hydroxide solution.
-
Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-piperidineethanamine.
-
-
Purification: Purify the crude product by vacuum distillation.
Data Presentation
Table 1: Recommended Reaction Conditions for Catalytic Hydrogenation of 2-Pyridineacetonitrile
| Parameter | Recommended Range | Notes |
| Catalyst | PtO₂, 10% Pd/C, Raney Ni, Rh/C | PtO₂ often shows good activity in acidic media. Rhodium catalysts can be effective at lower pressures. |
| Catalyst Loading | 5 - 10 mol% | Higher loading may be necessary for less reactive substrates or to overcome minor catalyst poisoning. |
| Solvent | Glacial Acetic Acid, Ethanol, Methanol | Acetic acid can protonate the pyridine nitrogen, facilitating reduction. Alcohols are good general-purpose solvents. |
| Hydrogen Pressure | 50 - 1000 psi | Higher pressures generally lead to faster reaction rates, especially for the aromatic ring reduction. |
| Temperature | 25 - 70 °C | The reaction is often exothermic. Start at room temperature and gently heat if necessary. Monitor for byproduct formation at higher temperatures. |
| Reaction Time | 4 - 24 hours | Monitor by hydrogen uptake or TLC/GC analysis. |
Table 2: Spectroscopic Data for Characterization of 2-Piperidineethanamine
| Technique | Expected Observations |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~2.8-3.2 (m, piperidine protons adjacent to N), ~2.6-2.8 (t, -CH₂-NH₂), ~2.4-2.6 (m, piperidine proton at C2), ~1.2-1.8 (m, remaining piperidine ring protons), ~1.1 (br s, NH and NH₂ protons). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~60 (C2 of piperidine), ~55 (piperidine C adjacent to N), ~47 (piperidine C adjacent to N), ~42 (-CH₂-NH₂), ~30, ~26, ~24 (remaining piperidine carbons). |
| Mass Spectrometry (EI) | m/z (%): 128 (M⁺), 113, 98, 84, 70, 56, 44, 30. The fragmentation pattern would likely show losses of NH₂, the ethylamine side chain, and fragmentation of the piperidine ring. |
| FT-IR (thin film) | ν (cm⁻¹): ~3360-3280 (N-H stretch, primary and secondary amine), ~2930-2850 (C-H stretch, aliphatic), ~1590 (N-H bend), ~1450 (C-H bend). |
Visualizations
Diagram 1: Synthetic Workflow for 2-Piperidineethanamine
Caption: General workflow for the synthesis and purification of 2-piperidineethanamine.
Diagram 2: Troubleshooting Decision Tree for Catalytic Hydrogenation
Caption: Decision tree for troubleshooting common issues in catalytic hydrogenation.
References
-
NIST. (2023). 1-Piperidineethanamine. NIST Chemistry WebBook. [Link]
-
PubChem. (n.d.). N-(2-Aminoethyl)piperidine. National Center for Biotechnology Information. [Link]
-
Wikipedia. (2023). Gabriel synthesis. [Link]
-
Chemguide. (n.d.). Reduction of nitriles. [Link]
- Sreenivasulu, R., Ranganath, K. V. S., & Raju, R. R. (2013). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry, 25(13), 7521-7523.
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
Dangerfield, E. M., Plunkett, C. H., Win-Mason, A. L., Stocker, B. L., & Timmer, M. S. M. (2010). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. The Journal of Organic Chemistry, 75(16), 5470–5477. [Link]
- Matassini, C., Clemente, F., & Goti, A. (2018). The double reductive amination approach to the synthesis of polyhydroxypiperidines. Arkivoc, 2018(2), 283-311.
- Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. John Wiley & Sons.
- Gawley, R. E., & Aubé, J. (2012). Principles of Asymmetric Synthesis (2nd ed.). Elsevier.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.
-
Holtschulte, C., Börgel, F., Westphälinger, S., Schepmann, D., Civenni, G., Laurini, E., Marson, D., Catapano, C. V., Pricl, S., & Wünsch, B. (2022). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem, 17(7), e202100735. [Link]
-
Zhang, Y., et al. (2023). A robust Zintl cluster for the catalytic reduction of pyridines, imines and nitriles. Nature Communications, 14(1), 5623. [Link]
- Butler, J. L. (1944). U.S. Patent No. 2,363,157. Washington, DC: U.S.
- Butler, J. L. (1944). U.S. Patent No. 2,363,159. Washington, DC: U.S.
- Butler, J. L. (1959). U.S. Patent No. 2,868,793. Washington, DC: U.S.
-
Kubota, K., et al. (2021). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society, 143(35), 14090–14097. [Link]
Sources
purification of 2-Piperidineethanamine by distillation vs. chromatography
Welcome to the technical support center for the purification of 2-Piperidineethanamine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile diamine. Here, we provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to help you navigate the challenges of purifying 2-Piperidineethanamine, whether you choose distillation or chromatography. Our goal is to equip you with the knowledge to select the optimal purification strategy for your specific needs and to troubleshoot common issues effectively.
Choosing Your Purification Path: Distillation vs. Chromatography
The selection of a purification method for 2-Piperidineethanamine hinges on several factors: the scale of your synthesis, the required final purity, the nature of the impurities, and the available laboratory equipment. Both vacuum distillation and column chromatography are viable techniques, each with its own set of advantages and disadvantages.
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start -> scale; scale -> purity_req [label="> 5g"]; scale -> purity_req [label="< 5g"]; purity_req -> impurities; impurities -> distillation [label="Volatile impurities with significantly different boiling points"]; impurities -> chromatography [label="Non-volatile or structurally similar impurities"];
distillation -> end_dist [label="Purified Product", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; chromatography -> end_chrom [label="Purified Product", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; } Caption: Decision workflow for selecting a purification method.
Comparative Overview
| Parameter | Vacuum Distillation | Column Chromatography |
| Principle | Separation based on differences in boiling points under reduced pressure. | Separation based on differential partitioning between a stationary and a mobile phase. |
| Typical Scale | Grams to kilograms | Milligrams to grams |
| Achievable Purity | Good to high (typically >98%) | High to very high (>99.5% achievable) |
| Throughput | High | Low to medium |
| Cost (Consumables) | Low (vacuum grease, boiling chips) | High (silica gel/columns, solvents) |
| Common Issues | Bumping, thermal decomposition, azeotrope formation. | Peak tailing, irreversible adsorption, co-elution of impurities. |
Section 1: Purification by Vacuum Distillation
Due to its high atmospheric boiling point of 186 °C, attempting to distill 2-Piperidineethanamine at atmospheric pressure can lead to thermal degradation, resulting in yield loss and the formation of impurities.[1] Vacuum distillation is the preferred method as it lowers the boiling point of the liquid, allowing for distillation at a lower, less destructive temperature.[2]
Frequently Asked Questions (FAQs) - Distillation
Q1: Why is my distillation pot turning dark during the purification of 2-Piperidineethanamine?
A1: A darkening of the distillation pot is often an indication of thermal decomposition. This can occur if the heating mantle temperature is too high or if the distillation is prolonged. 2-Piperidineethanamine, like many amines, can be susceptible to oxidation and thermal stress.[3] To mitigate this, ensure your vacuum is stable and as low as your pump allows to keep the boiling point down. Use a suitable heat transfer medium (e.g., an oil bath) for more uniform heating and avoid overheating the flask.
Q2: I'm not getting a stable boiling point. What could be the issue?
A2: Fluctuations in the boiling point during vacuum distillation are typically due to an unstable vacuum.[4] Check all connections in your distillation setup for leaks. Ensure your vacuum pump is in good working order and that the tubing is rated for vacuum. Another possibility is the presence of volatile impurities that are co-distilling at a lower temperature before the main product.
Q3: What is "bumping" and how can I prevent it?
A3: Bumping is the sudden, violent boiling of a liquid in a distillation flask. It occurs when the liquid becomes superheated and can lead to the loss of product into the receiving flask. To prevent bumping, use a magnetic stir bar or boiling chips to ensure smooth boiling. A slow, steady distillation rate also helps to prevent superheating.
Troubleshooting Guide: Vacuum Distillation
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield | - Thermal decomposition. - Leaks in the system. - Incomplete transfer of the crude material. | - Lower the distillation temperature by improving the vacuum. - Check all joints and tubing for leaks. - Ensure quantitative transfer of the crude product to the distillation flask. |
| Product is Contaminated | - Bumping of the distillation pot. - Inefficient fractional distillation column (if used). - Co-distillation with impurities. | - Ensure smooth boiling with a stir bar or boiling chips. - Pack the fractionating column with a suitable material (e.g., Raschig rings) for better separation. - Consider a pre-distillation wash or extraction to remove impurities with similar boiling points. |
| Distillation is Very Slow | - Poor vacuum. - Insufficient heating. - Blockage in the condenser. | - Check the vacuum pump and system for leaks. - Gradually increase the heat input to the distillation pot. - Ensure the condenser is properly assembled and there are no obstructions. |
Experimental Protocol: Vacuum Distillation of 2-Piperidineethanamine
-
Preparation: Ensure all glassware is clean and dry. Assemble a standard vacuum distillation apparatus. Use a round-bottom flask of an appropriate size for the distillation pot.
-
Drying (Optional but Recommended): If your crude product contains water, it can be pre-dried by stirring over potassium hydroxide (KOH) pellets for several hours before distillation.
-
Setup: Place the crude 2-Piperidineethanamine in the distillation flask with a magnetic stir bar. Connect the flask to the distillation head, condenser, and receiving flask.
-
Vacuum Application: Slowly and carefully apply vacuum to the system.
-
Heating: Once a stable vacuum is achieved, begin to heat the distillation pot gently using a heating mantle and a temperature controller.
-
Distillation: Collect the fraction that distills at a constant temperature. The exact boiling point will depend on the pressure. A pressure-temperature nomograph can be used to estimate the boiling point at a given pressure.[5]
-
Completion: Once the distillation is complete, turn off the heat and allow the apparatus to cool to room temperature before slowly releasing the vacuum.
Section 2: Purification by Column Chromatography
Column chromatography is a powerful technique for achieving high purity, especially when dealing with small to medium-scale preparations or when impurities have boiling points close to that of 2-Piperidineethanamine. The primary challenge with purifying amines on standard silica gel is the strong interaction between the basic amine and the acidic silanol groups on the silica surface.[1] This can lead to significant peak tailing and even irreversible adsorption of the product.
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amine [label="Basic Amine\n(2-Piperidineethanamine)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; silica [label="Acidic Silica Gel\n(Si-OH groups)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; interaction [label="Strong Acid-Base Interaction", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; problem1 [label="Peak Tailing", fillcolor="#FFFFFF", fontcolor="#202124"]; problem2 [label="Irreversible Adsorption\n(Low Yield)", fillcolor="#FFFFFF", fontcolor="#202124"];
amine -> interaction; silica -> interaction; interaction -> problem1; interaction -> problem2; } Caption: Challenges of purifying basic amines on silica gel.
Frequently Asked Questions (FAQs) - Chromatography
Q1: My 2-Piperidineethanamine is streaking badly on the TLC plate and the column. What can I do?
A1: This is a classic sign of strong interaction with the silica gel. To overcome this, you need to add a basic modifier to your mobile phase.[1] A common and effective choice is triethylamine (TEA) at a concentration of 0.5-2% (v/v). The TEA will compete with your product for the acidic sites on the silica, leading to much-improved peak shape.
Q2: I'm still getting low recovery from my column, even with triethylamine in the eluent. Are there other options?
A2: If you are still experiencing significant product loss, consider switching your stationary phase.[6] Basic alumina can be a good alternative to silica gel for the purification of basic compounds. Another excellent option is to use an amine-functionalized silica gel column.[7] These columns have a basic surface, which minimizes the strong interactions that cause product loss.
Q3: Can I use reversed-phase chromatography to purify 2-Piperidineethanamine?
A3: Yes, reversed-phase chromatography can be an effective method, particularly for polar amines.[8] You will typically use a C18 column with a mobile phase of water and acetonitrile or methanol. To ensure good peak shape, it is often necessary to adjust the pH of the mobile phase to suppress the ionization of the amine. Using a basic mobile phase (e.g., with a small amount of ammonium hydroxide) will deprotonate the amine, leading to better retention and peak shape.[1]
Troubleshooting Guide: Column Chromatography
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Broad Peaks/Tailing | - Strong interaction with silica. - Column overloading. | - Add 0.5-2% triethylamine to the mobile phase. - Use a larger column or load less material. |
| No Elution of Product | - Mobile phase is not polar enough. - Irreversible adsorption. | - Gradually increase the polarity of the mobile phase (e.g., increase the percentage of methanol in dichloromethane). - Switch to a more inert stationary phase like basic alumina or amine-functionalized silica. |
| Poor Separation from Impurities | - Inappropriate solvent system. - Co-elution of impurities with similar polarity. | - Optimize the mobile phase composition using TLC. Try different solvent systems. - Consider a different chromatographic technique (e.g., reversed-phase if you are using normal-phase). |
Experimental Protocol: Flash Chromatography of 2-Piperidineethanamine on Silica Gel
-
Solvent System Selection: Develop a suitable mobile phase using Thin Layer Chromatography (TLC). A good starting point is a mixture of dichloromethane (DCM) and methanol (MeOH). Add 1% triethylamine (TEA) to the solvent system to prevent streaking. Aim for an Rf value of 0.2-0.3 for 2-Piperidineethanamine.
-
Column Packing: Pack a flash chromatography column with silica gel using the chosen mobile phase (without the higher polarity component, e.g., just DCM with 1% TEA).
-
Sample Loading: Dissolve the crude 2-Piperidineethanamine in a minimum amount of the mobile phase. Alternatively, for less soluble samples, pre-adsorb the crude material onto a small amount of silica gel and load the dry powder onto the top of the column.
-
Elution: Run the column using a gradient of increasing polarity (e.g., from 100% DCM/1% TEA to 95:5 DCM/MeOH with 1% TEA).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
References
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? [Online]. Available at: [Link]
-
Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. [Online]. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Vapor–Liquid Equilibria Data for 2-Piperidineethanol and 1-(2-Hydroxyethyl)pyrrolidine in Aqueous Solutions and a UNIQUAC Model Representation. [Online]. Available at: [Link]
-
ResearchGate. (2022). (PDF) Vapor–Liquid Equilibria Data for 2-Piperidineethanol and 1-(2-Hydroxyethyl)pyrrolidine in Aqueous Solutions and a UNIQUAC Model Representation. [Online]. Available at: [Link]
-
PubMed. (n.d.). Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products. [Online]. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: How to Run a Flash Column. [Online]. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. [Online]. Available at: [Link]
-
Teledyne ISCO. (n.d.). HILIC Purification Strategies for Flash Chromatography. [Online]. Available at: [Link]
-
Pressure Control Solutions. (2019). Vacuum Distillation issues? | Call Pressure Control Solutions! [Online]. Available at: [Link]
-
Biotage. (n.d.). Successful flash chromatography. [Online]. Available at: [Link]
-
Wikipedia. (n.d.). Vacuum distillation. [Online]. Available at: [Link]
-
King Group. (n.d.). Successful Flash Chromatography. [Online]. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Piperidine synthesis. [Online]. Available at: [Link]
-
Chemistry LibreTexts. (2020). Distillation. [Online]. Available at: [Link]
-
ResearchGate. (2023). Experimental Vapor Pressures of 2Phenylethylamine, Benzylamine, Triethylamine, and cis -2,6-Dimethylpiperidine in the Range between 0.2 Pa and 75 kPa | Request PDF. [Online]. Available at: [Link]
-
AIDIC. (n.d.). Thermal Stability of Amine Compounds and Dichloromethane. [Online]. Available at: [Link]
-
Quora. (2020). Which equation is used to calculate the boiling point under vacuum distillation? [Online]. Available at: [Link]
-
YouTube. (2023). How Can You Fix Problems In Distillation Columns? - Chemistry For Everyone. [Online]. Available at: [Link]
-
Chemistry LibreTexts. (2021). 5.4: Vacuum Distillation. [Online]. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). N-(2-Aminoethyl)piperidine. [Online]. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Online]. Available at: [Link]
-
ResearchGate. (n.d.). Distillation Troubleshooting. [Online]. Available at: [Link]
-
Slideshare. (n.d.). Troubleshooting in Distillation Columns | PDF. [Online]. Available at: [Link]
-
ResearchGate. (2012). (PDF) Study of 2-(piperidine-1-ylmethyl)cyclohexanamine Structure Synthesis Based on Oxime Protected Compounds in Mannich Mechanism. [Online]. Available at: [Link]
-
IChemE. (n.d.). Troubleshooting Distillation Controls – course outline. [Online]. Available at: [Link]
-
Boiling Point Calculator. (n.d.). Boiling Point Calculator. [Online]. Available at: [Link]
-
Cheméo. (n.d.). Chemical Properties of 2-Methylpiperidine (CAS 109-05-7). [Online]. Available at: [Link]
-
ResearchGate. (2023). Estimation of Enantiomeric Impurity in Piperidin‐3‐Amine by Chiral HPLC With Precolumn Derivatization | Request PDF. [Online]. Available at: [Link]
-
PubMed. (n.d.). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. [Online]. Available at: [Link]
- Google Patents. (n.d.). CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine. [Online].
- Google Patents. (n.d.). CN104034814B - The HPLC analytical approach of 3-amino piperidine. [Online].
-
MDPI. (2024). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. [Online]. Available at: [Link]
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troubleshooting guide for low yield in 2-Piperidineethanamine synthesis
Introduction
Welcome to the technical support guide for the synthesis of 2-Piperidineethanamine. This molecule is a valuable building block in pharmaceutical development, and its efficient synthesis is crucial for many research pipelines. Low yields can arise from various factors, from reagent quality to subtle variations in reaction conditions and workup procedures.
This guide is structured as a series of frequently asked questions (FAQs) to directly address the specific challenges researchers encounter. It is designed to provide not just solutions, but also the underlying chemical principles to empower you to diagnose and resolve issues in your synthetic workflow.
Troubleshooting & Frequently Asked Questions (FAQs)
Category 1: Issues with Catalytic Hydrogenation of Pyridine Precursors
The most common route to 2-Piperidineethanamine involves the catalytic hydrogenation of a pyridine-containing precursor, such as 2-(pyridin-2-yl)acetonitrile or 2-(pyridin-2-yl)ethanamine. Success hinges on complete saturation of the pyridine ring without compromising the ethylamine side chain.
Question 1: My hydrogenation reaction has stalled or is incomplete. My TLC/GC-MS analysis shows significant amounts of unreacted starting material. What is the likely cause?
Answer: This is a classic and frequent problem in pyridine hydrogenation, most often caused by catalyst poisoning . The lone pair of electrons on the pyridine's nitrogen atom can strongly coordinate to the surface of the metal catalyst (e.g., Pd, Pt, Rh, Ni), effectively blocking the active sites required for hydrogen activation and transfer.[1] This deactivation leads to a sluggish or completely stalled reaction.
Root Causes & Solutions:
-
Direct Catalyst Inhibition by Pyridine Nitrogen:
-
Scientific Explanation: The basic nitrogen acts as a Lewis base, donating its electron pair to the acidic metal center of the heterogeneous catalyst. This strong adsorption prevents the pyridine ring from properly orienting on the catalyst surface for hydrogenation and inhibits the catalytic cycle.
-
Recommended Solution: Acidic Additives. The most effective countermeasure is to protonate the pyridine nitrogen, converting it into a pyridinium salt. This prevents the lone pair from binding to the catalyst.[2][3] Acetic acid is an excellent choice as it can serve as both the acid and a solvent. Alternatively, a stoichiometric amount of a strong acid like HCl can be added.
-
Protocol: See Experimental Protocol 1: Hydrogenation with Acidic Additive .
-
-
Insufficient Catalyst Activity or Loading:
-
Scientific Explanation: Hydrogenation of the aromatic pyridine ring is energetically demanding and requires a highly active catalyst. Catalysts like Palladium on Carbon (Pd/C) are sometimes insufficiently active for this transformation under mild conditions compared to Rhodium (Rh), Ruthenium (Ru), or Platinum (PtO₂, Adams' catalyst).[1][4] Raney Nickel is also a common choice but often requires higher pressures and temperatures.[3][5]
-
Recommended Solution:
-
Switch to a more active catalyst. Rhodium on Alumina or Carbon, and Platinum Oxide are often more effective for pyridine reduction.[1][6]
-
Increase the catalyst loading (e.g., from 5 mol% to 10 mol%).
-
Increase hydrogen pressure and/or reaction temperature, but be mindful this can also increase side reactions (see Question 2).
-
-
Question 2: My reaction produces a complex mixture of products, including partially hydrogenated intermediates and unknown byproducts. How can I improve selectivity?
Answer: The formation of a product mixture indicates a loss of selectivity, which can be caused by harsh reaction conditions, inappropriate catalyst choice, or side reactions involving the ethylamine functional group.
Root Causes & Solutions:
-
Partial Hydrogenation:
-
Scientific Explanation: The reduction of pyridine to piperidine is a stepwise process involving di- and tetrahydropyridine intermediates. If the reaction conditions are not optimized, these intermediates can be present in the final mixture.[7][8]
-
Recommended Solution: Increase reaction time or hydrogen pressure to drive the reaction to completion. Ensure the catalyst has not been poisoned (see Question 1), as this is a primary reason for reactions stalling at an intermediate stage.
-
-
Side Chain Reactions (Reductive Amination/Alkylation):
-
Scientific Explanation: If you are performing a one-pot reduction of 2-(pyridin-2-yl)acetonitrile using a catalyst like Raney Nickel in a solvent like ethanol or methanol, the newly formed primary amine can react with trace carbonyl impurities in the solvent or with another molecule of the starting material (via imine formation) followed by reduction. This leads to secondary amine byproducts.
-
Recommended Solution: A two-step approach is often cleaner. First, reduce the nitrile to the primary amine under conditions that do not affect the pyridine ring. Then, in a separate step, hydrogenate the pyridine ring under the conditions described in Question 1.
-
-
Hydrocracking/Ring Opening:
-
Scientific Explanation: Overly harsh conditions (very high temperatures >200°C and pressures) with highly active catalysts can lead to the cleavage of C-N or C-C bonds in the piperidine ring, a process known as hydrogenolysis or hydrocracking.
-
Recommended Solution: Reduce the reaction temperature and pressure. Screen for a catalyst that operates under milder conditions. Rhodium-based catalysts, for example, have been shown to be effective under relatively mild conditions (e.g., 5 bar H₂, 40 °C).[1][9]
-
The following decision tree can help diagnose issues related to catalytic hydrogenation.
Category 2: Issues with Alternative Synthetic Routes
While hydrogenation is common, other routes exist, such as the N-alkylation of piperidine with a 2-carbon electrophile. These methods present their own unique challenges.
Question 3: I am attempting to synthesize 2-Piperidineethanamine by alkylating piperidine with 2-chloroethylamine, but I am getting very low yields and multiple products. Why is this happening?
Answer: This route is challenging due to issues with reactivity and selectivity. While it seems straightforward, several competing reactions severely limit the yield of the desired product.
Root Causes & Solutions:
-
Poor Reactivity of the Alkylating Agent:
-
Scientific Explanation: 2-chloroethylamine is not a highly reactive alkylating agent. Furthermore, under basic conditions required to deprotonate piperidine for alkylation, 2-chloroethylamine can undergo intramolecular cyclization to form aziridine, which is then attacked by piperidine. This alternative pathway can complicate the reaction.
-
Recommended Solution: Use a more reactive electrophile, such as 2-bromoethylphthalimide. The phthalimide group protects the primary amine. The alkylation is followed by deprotection (e.g., with hydrazine) to release the free primary amine.
-
-
Over-alkylation:
-
Scientific Explanation: The product, 2-piperidineethanamine, contains two nucleophilic nitrogen atoms (the piperidine secondary amine and the primary ethylamine). Both can react with the alkylating agent, leading to complex mixtures and polymerization.
-
Recommended Solution: A protecting group strategy is essential. Start with a protected piperidine derivative, such as N-Boc-piperidine, to prevent reaction at the piperidine nitrogen if you intend to alkylate a different position. However, for adding an ethylamine chain to the piperidine nitrogen, the primary issue remains the product's own reactivity.
-
-
Low Nucleophilicity of Piperidine:
-
Scientific Explanation: While piperidine is a good nucleophile, if the reaction is run without a proper base, the piperidine hydrochloride salt will form, taking the nucleophile out of the reaction.[10]
-
Recommended Solution: Use a non-nucleophilic base, like potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA), to neutralize the HCl formed during the reaction and maintain a supply of free piperidine.[10]
-
Given these challenges, the catalytic hydrogenation of a pyridine precursor is generally a more reliable and higher-yielding approach.
Category 3: Product Purification
Question 4: My product is synthesized, but I am losing most of it during workup and purification. How can I improve my recovery?
Answer: 2-Piperidineethanamine is a relatively polar, basic, and water-soluble compound, which can make extraction and purification by standard silica gel chromatography difficult.
Root Causes & Solutions:
-
Loss During Aqueous Extraction:
-
Scientific Explanation: As a diamine, the product can be protonated and become highly water-soluble, especially in neutral or acidic aqueous layers.
-
Recommended Solution: During the workup, ensure the aqueous layer is made strongly basic (pH > 12) with NaOH or KOH before extracting with an organic solvent like dichloromethane (DCM) or ethyl acetate. This ensures the amines are in their free base form, which is less water-soluble. Perform multiple extractions (e.g., 3-5 times) with the organic solvent to maximize recovery.
-
-
Difficulty with Silica Gel Chromatography:
-
Scientific Explanation: The basic amine groups interact strongly with the acidic silanol groups on the surface of standard silica gel. This leads to significant peak tailing, streaking, and often irreversible adsorption of the product onto the column, resulting in very low recovery.
-
Recommended Solution:
-
Basic Modifier: Add a small amount of a basic modifier to your eluent system. Typically, 0.5-2% triethylamine or ammonia in methanol/DCM can dramatically improve the chromatography by neutralizing the acidic sites on the silica.
-
Alternative Stationary Phase: Consider using a different stationary phase, such as alumina (basic or neutral), which is more compatible with basic compounds.
-
Purification via Salt Formation/Distillation: For larger scales, consider purifying by distillation under reduced pressure. Alternatively, you can precipitate the product as a hydrochloride salt from a solvent like ether, filter the solid, and then liberate the free base if needed.
-
-
Data & Protocols
Table 1: Comparison of Typical Hydrogenation Conditions
| Precursor | Catalyst (Loading) | Solvent | Additive | Pressure (H₂) | Temp. (°C) | Time (h) | Typical Yield | Reference(s) |
| 2-Pyridineethanol | Rh₂O₃ (0.5 mol%) | TFE | None | 5 bar | 40 | 16 | >95% | [1][9] |
| 2-Methylpyridine | Raney Nickel (1:1 w/w) | Water | HCl (pH ~4) | 4 atm | RT | 12-24 | ~85% | [3] |
| Substituted Pyridine | PtO₂ (1-5 mol%) | Acetic Acid | (Solvent) | 3-4 atm | RT | 4-24 | High | [2] |
| 2-Pyridineethanol | Ruthenium dioxide | Methanol | None | High | High | - | Good | [11] |
TFE = Trifluoroethanol; RT = Room Temperature
Experimental Protocol 1: Hydrogenation with Acidic Additive (Adams' Catalyst)
This protocol describes a general procedure for the complete hydrogenation of a substituted pyridine using Adams' catalyst (PtO₂) in an acidic medium to prevent catalyst poisoning.[2]
Materials:
-
Substituted Pyridine (e.g., 2-(pyridin-2-yl)ethanamine) (1.0 eq)
-
Platinum(IV) oxide (PtO₂, Adams' catalyst) (1-5 mol%)
-
Glacial Acetic Acid (Solvent)
-
Hydrogen Gas (H₂)
-
Parr Shaker or similar hydrogenation apparatus
Procedure:
-
Reactor Setup: In a high-pressure reactor vessel, add the substituted pyridine substrate (1.0 eq).
-
Solvent Addition: Add glacial acetic acid to dissolve the substrate. The acid protonates the pyridine, forming the pyridinium acetate salt in situ.
-
Catalyst Addition: Carefully add the PtO₂ catalyst to the mixture under an inert atmosphere (e.g., Nitrogen or Argon).
-
Hydrogenation: Seal the reactor. Purge the system several times with hydrogen gas. Pressurize the reactor to the desired pressure (typically 3-4 atm / ~50 psi).
-
Execution: Begin vigorous stirring or shaking. The reaction is typically run at room temperature or slightly elevated temperatures (e.g., 40-50 °C) for 4-24 hours.
-
Monitoring: Monitor the reaction progress by observing the drop in hydrogen pressure. The reaction is complete when hydrogen uptake ceases. Optionally, progress can be checked by taking a small aliquot (after carefully depressurizing and purging) and analyzing by GC-MS or TLC.
-
Workup: Once complete, carefully vent the excess hydrogen and purge the system with an inert gas.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the platinum catalyst. Wash the pad with a small amount of acetic acid or methanol.
-
Isolation: The acetic acid can be carefully removed under reduced pressure. The resulting residue is then dissolved in water, basified to pH > 12 with 6M NaOH, and extracted multiple times with DCM to isolate the free amine product.
References
-
Wessjohann, L. A., et al. (2020). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PMC - PubMed Central. [Link]
-
ResearchGate. (2023). Role of Pyridine and Alternative Solvents in Raney Nickel Catalyzed Nitrile Reduction?. [Link]
-
The Royal Society of Chemistry. (2021). Structural, kinetics and mechanistic studies of asymmetric transfer hydrogenation of ketones catalyzed by chiral (pyridyl)imine. [Link]
-
Williams, S. L., et al. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Williams, S. L., et al. (2024). Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. The University of Liverpool Repository. [Link]
-
Qi, L. (2018). RHODIUM CATALYSED TRANSFER HYDROGENATION AND TRANSAMINATION. The University of Liverpool Repository. [Link]
-
Royal Society of Chemistry. Advances in the Stereoselective Hydrogenation of Arenes and Heteroarenes. [Link]
-
Guo, R., et al. (2015). Iridium-catalyzed asymmetric hydrogenation of 2-pyridyl cyclic imines: a highly enantioselective approach to nicotine derivatives. PubMed. [Link]
-
Wikipedia. Raney nickel. [Link]
-
ResearchGate. (2024). Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. [Link]
-
Billica, H. R., & Adkins, H. Raney Nickel Catalysts. Organic Syntheses Procedure. [Link]
- Google Patents. (1957).
-
Kakiuchi, K., et al. (2022). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society. [Link]
-
Organic Chemistry Portal. Piperidine synthesis. [Link]
-
Banks, H. D. (1992). Piperidine Synthesis. DTIC. [Link]
-
Todd, R. D. (1982). The Regioselective 3-Alkylation of Piperidine. ODU Digital Commons. [Link]
-
Kumobayashi, H., et al. (2012). Industrial Asymmetric Hydrogenation Processes for Chiral Drug Substances. [Link]
-
ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. [Link]
-
Xu, P., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. ChemRxiv. [Link]
-
Wikipedia. 2-Vinylpyridine. [Link]
-
Mondal, A., et al. (2023). Dearomative Selective Reduction of Structurally Diverse N-Heteroarenes Enabled by Titanium Catalysis. ChemRxiv. [Link]
-
Xu, P., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]
- Google Patents. (2001). US6258955B1 - Process for preparing 2-piperidineethanol compounds.
-
ResearchGate. (2018). How to remove excess 4-amino piperidine from reaction medium?. [Link]
-
Li, X. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. [Link]
-
MacMillan, D. W. C., et al. (2025). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. PubMed. [Link]
-
Morandi, B., et al. (2019). Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams. PMC - NIH. [Link]
-
Zhao, Y., et al. (2017). Mechanistic insights into the full hydrogenation of 2,6-substituted pyridine catalyzed by the Lewis acid C6F5(CH2)2B(C6F5)2. Dalton Transactions (RSC Publishing). [Link]
-
Al-Omran, F., et al. (2007). Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines. PMC - NIH. [Link]
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managing stability and storage of 2-Piperidineethanamine
This guide is intended for researchers, scientists, and drug development professionals to ensure the stability and proper handling of 2-Piperidineethanamine (CAS RN: 27578-60-5), a critical building block in various synthetic applications. Adherence to these guidelines will help maintain compound integrity and ensure the reproducibility of experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for 2-Piperidineethanamine?
A1: 2-Piperidineethanamine should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1][2] Recommended storage temperatures are typically between 2-8°C for long-term stability, though room temperature may be acceptable for shorter periods.[3] It is crucial to protect the compound from moisture, heat, and direct sunlight.[4][5]
Q2: Is 2-Piperidineethanamine sensitive to air or moisture?
A2: Yes. Due to the presence of amine functional groups, 2-Piperidineethanamine can be sensitive to atmospheric components. The compound may be hygroscopic, and moisture can facilitate degradation.[4] Furthermore, it can react with carbon dioxide from the air to form carbamates.[6][7] For optimal stability, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.[4]
Q3: What materials are incompatible with 2-Piperidineethanamine?
A3: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these can initiate vigorous and potentially hazardous reactions.[5][8] Additionally, contact with copper, aluminum, and their alloys should be avoided.[8]
Q4: I've noticed a change in the color of my 2-Piperidineethanamine sample. What could be the cause?
A4: A change in color, such as yellowing, often indicates degradation. This can be caused by oxidation from prolonged exposure to air or light.[9] It is recommended to use a fresh sample or purify the existing stock if discoloration is observed.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps & Explanation |
| Inconsistent analytical results (e.g., varying peak areas in HPLC) | Compound degradation. | 1. Verify Storage Conditions: Ensure the compound is stored as recommended (cool, dry, inert atmosphere). Improper storage is a primary cause of degradation. 2. Prepare Fresh Solutions: Amine-containing solutions can degrade over time. Prepare solutions fresh for each experiment. 3. Perform Forced Degradation Study: To understand the stability of 2-Piperidineethanamine in your specific experimental conditions (e.g., pH, temperature, solvent), a forced degradation study is recommended. This involves exposing the compound to stress conditions (acid, base, oxidation, heat, light) to identify potential degradants.[9] |
| Precipitate formation in solution | Reaction with atmospheric CO2. | 1. Use Degassed Solvents: Before preparing solutions, degas the solvent to remove dissolved CO2. 2. Work Under Inert Atmosphere: Handle the compound and prepare solutions under an inert gas like nitrogen or argon to prevent contact with air.[4] 3. Filter Solution: If a precipitate has already formed, it may be a carbamate salt. Filtration may remove the precipitate, but the concentration of the active compound will be altered. It is best to discard the solution and prepare a fresh one. |
| Low reaction yield | Impure or degraded starting material. | 1. Assess Purity: Check the purity of your 2-Piperidineethanamine stock using a suitable analytical method (e.g., NMR, GC-MS, or HPLC). 2. Purify if Necessary: If impurities are detected, consider purification by distillation under reduced pressure. 3. Use a Fresh Bottle: If possible, open a new, sealed bottle of the compound to rule out contamination or degradation of the existing stock. |
| Safety concerns during handling (e.g., skin irritation) | Corrosive nature of the compound. | 1. Wear Appropriate PPE: Always handle 2-Piperidineethanamine in a well-ventilated fume hood while wearing protective gloves, safety goggles, and a lab coat.[1][10][11] 2. Review the SDS: Before working with the compound, thoroughly read the Safety Data Sheet (SDS) for detailed handling and emergency procedures.[1][2][10] 3. Immediate Action in Case of Contact: If skin contact occurs, immediately flush the affected area with copious amounts of water.[1][8] |
Best Practices for Storage and Handling
Storage Conditions Summary
| Parameter | Condition | Rationale |
| Temperature | 2-8°C (refrigerated) or cool, dry place.[3] | To minimize thermal degradation.[4] |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen).[4] | To prevent oxidation and reaction with atmospheric CO2. |
| Container | Tightly sealed, light-resistant container.[4] | To protect from moisture and light, which can catalyze degradation. |
| Location | Well-ventilated area away from incompatible materials.[1][8] | To ensure a stable environment and prevent hazardous reactions. |
Protocol for Preparing a Stock Solution
-
Preparation: Gather all necessary personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Inert Atmosphere: If available, perform all manipulations within a glovebox or under a stream of inert gas.
-
Solvent Degassing: Degas your chosen solvent by sparging with an inert gas for at least 15-20 minutes to remove dissolved oxygen and carbon dioxide.
-
Weighing: Tare a clean, dry vial. Quickly weigh the desired amount of 2-Piperidineethanamine and securely cap the vial.
-
Dissolution: Add the degassed solvent to the vial containing the 2-Piperidineethanamine. Mix gently until fully dissolved.
-
Storage of Solution: If the solution is to be stored, flush the headspace of the vial with an inert gas before sealing. Store refrigerated and protected from light. For best results, use freshly prepared solutions.
Visualizing Degradation and Troubleshooting
Potential Degradation Pathways
The primary degradation pathways for 2-Piperidineethanamine involve oxidation of the tertiary amine and reaction with atmospheric carbon dioxide.
Caption: Troubleshooting workflow for experimental issues with 2-Piperidineethanamine.
References
-
Freeman, S. A., & Rochelle, G. T. (2011). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. Industrial & Engineering Chemistry Research, 50(13), 7761-7767. [Link]
-
Nielsen, P., et al. (2013). Oxidation and thermal degradation of methyldiethanolamine/piperazine in CO₂ capture. Energy Procedia, 37, 1837-1844. [Link]
-
Möhrle, H., & Grimm, B. (1993). Oxidation of Methylpiperidine Derivatives with Regard to Chirality. Archiv der Pharmazie, 326(6), 335-342. [Link]
-
Chemos GmbH & Co.KG. (2019). Safety Data Sheet: Piperidine. [Link]
-
Grewal, H. S., et al. (2021). Possible degradation pathways of piperidinium-functionalized polyethylene. Journal of Materials Chemistry A, 9(1), 193-201. [Link]
-
Mondal, M. K., & Mandal, B. (2015). Kinetics of Reaction of Carbon Dioxide with Aqueous Amine Solution of 1-(2-Hydroxyethyl)piperazine [HEP] and 2-{[2-(Dimethylamino)ethyl]methylamino}ethanol (2-DMAEMAE) Using the Stopped-Flow Technique. Journal of Chemical & Engineering Data, 60(6), 1729-1736. [Link]
-
BTC. (2023). What are the storage stability of Piperidine Series compounds over time?. [Link]
-
Mondal, A., et al. (2022). Enrichment in CO2 Absorption by 2-Methyl Piperazine-Activated Tertiary Amines, Physical Solvents, and Ionic Liquid Systems. ACS Omega, 7(27), 23485–23499. [Link]
-
Tepe, J. J., & Williams, R. M. (2001). Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners. Tetrahedron, 57(32), 6979-6985. [Link]
-
Deacon, S. A., et al. (2015). Infrared spectra of aqueous piperidine as CO 2 is absorbed to a loading of 0.76 mol CO 2 /mol amine. Vibrational Spectroscopy, 77, 55-62. [Link]
-
PubChem. (n.d.). N-(2-Aminoethyl)piperidine. [Link]
-
Cole-Parmer. (n.d.). Chemical Compatibility Database. [Link]
-
Karsch, M., et al. (2018). CO2 Capture with Silylated Ethanolamines and Piperazines. ChemistryOpen, 7(11), 894-904. [Link]
-
PubChem. (n.d.). (r)-alpha-Phenyl-1-piperidineethanamine. [Link]
-
Chemistry Stack Exchange. (2021). Stereochemistry of oxidation of N-methylpiperidine. [Link]
-
Dash, S. K., et al. (2023). Kinetics of carbon dioxide absorption in aqueous blend of 1-(2-aminoethyl) piperazine using a stirred cell reactor. Environmental Science and Pollution Research, 30(42), 95768-95780. [Link]
-
Myron L Company. (n.d.). Chemical Compatibility Chart. [Link]
-
Walchem. (2024). Chemical Compatibility Chart. [Link]
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- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. Enrichment in CO2 Absorption by 2-Methyl Piperazine-Activated Tertiary Amines, Physical Solvents, and Ionic Liquid Systems - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Identification and Characterization of 2-Piperidineethanamine Byproducts
Welcome to the technical support center for 2-Piperidineethanamine. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying and characterizing byproducts encountered during the synthesis and handling of this compound. The following troubleshooting guides and FAQs are structured to provide not only solutions but also the underlying scientific principles to empower your experimental decisions.
Section 1: Troubleshooting Common Impurities
This section addresses the most frequently encountered impurities in the synthesis of 2-Piperidineethanamine, which is often prepared via the catalytic hydrogenation of 2-pyridineethanol.[1]
FAQ 1: I'm observing an unexpected peak in my GC-MS analysis that corresponds to N-methyl-2-piperidineethanamine. What is the likely cause?
Answer: The presence of N-methyl-2-piperidineethanamine is a known issue in the hydrogenation of 2-pyridineethanol, particularly when using certain catalysts and reaction conditions.[1]
-
Causality: The N-methylation arises from the hydrogenolysis of the starting material or intermediate, leading to the formation of methanol or formaldehyde equivalents in the reaction mixture. These can then react with the secondary amine of the piperidine ring in a reductive amination-like process.
-
Troubleshooting Steps:
-
Temperature Control: Maintain moderate reaction temperatures, ideally between 90°C and 120°C, to minimize the formation of this byproduct.[1]
-
Catalyst Loading: Employ a high catalyst loading. A higher concentration of active catalyst sites can favor the desired hydrogenation over the side reactions leading to N-methylation.[1]
-
Amine Addition: The addition of another amine to the reaction medium can help suppress the formation of the N-methylated byproduct.[1]
-
Hydrogen Pressure: Utilize a sufficiently high hydrogen pressure (e.g., at least 500 psig) to promote the primary hydrogenation pathway.[1]
-
FAQ 2: My final product is discolored (yellow to brown). What are the potential impurities causing this?
Answer: Discoloration in piperidine-containing compounds is often indicative of oxidation.
-
Causality: The secondary amine of the piperidine ring is susceptible to oxidation, which can lead to the formation of colored impurities.[2] Storing the compound exposed to air and light can accelerate this process.
-
Troubleshooting Steps:
-
Inert Atmosphere: Handle and store 2-Piperidineethanamine under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[2]
-
Purification: If discoloration has already occurred, purification by distillation is the most effective method to remove these colored impurities.[2]
-
Storage: Store the purified compound in a well-sealed, opaque container, protected from light and heat to prevent future degradation.[2]
-
FAQ 3: I'm seeing a variety of unidentifiable peaks in my chromatogram after a reductive amination synthesis. What are the likely culprits?
Answer: Reductive amination, while a powerful tool for amine synthesis, can lead to several byproducts if not properly controlled.[3][4]
-
Causality:
-
Unreacted Starting Materials: Incomplete reaction can leave residual aldehyde/ketone and the primary amine.
-
Imine Intermediate: If the reduction step is not efficient, the intermediate imine may persist in the final product.[3]
-
Over-alkylation: The newly formed secondary amine can sometimes react further with the aldehyde/ketone starting material to form a tertiary amine.
-
Aldol Condensation: Aldehydes with α-hydrogens can undergo self-condensation under basic or acidic conditions.
-
-
Troubleshooting Steps:
-
Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB) is often preferred as it is mild and selective for the imine over the carbonyl starting material.[4][5] Sodium cyanoborohydride is also effective but is toxic. Sodium borohydride can reduce the starting carbonyl, so it should be added after imine formation is complete.[4][5]
-
pH Control: Maintain a weakly acidic pH (around 5-6) to facilitate imine formation without promoting side reactions.
-
Reaction Monitoring: Use techniques like TLC or LC-MS to monitor the reaction progress and ensure the complete consumption of starting materials and the imine intermediate.
-
Section 2: Advanced Characterization Workflows
For more complex impurity profiles, a multi-technique approach is necessary for unambiguous identification.
Workflow for Unknown Byproduct Identification
This workflow provides a systematic approach to identifying unknown impurities.
Caption: Workflow for the identification of unknown byproducts.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment
HPLC is a cornerstone technique for separating 2-Piperidineethanamine from its non-volatile byproducts.[6][7]
-
Principle: Reversed-phase HPLC separates compounds based on their hydrophobicity.[7] Since 2-Piperidineethanamine is a polar compound, a derivatization step is often necessary to enhance its retention and detection.[7][8]
-
Step-by-Step Protocol (with Derivatization):
-
Derivatizing Agent: Prepare a solution of a suitable derivatizing agent, such as dansyl chloride or 4-toluenesulfonyl chloride, in an appropriate solvent (e.g., acetonitrile).[7][9]
-
Sample Preparation:
-
Accurately weigh a known amount of the 2-Piperidineethanamine sample and dissolve it in a suitable solvent.
-
Add a basic solution (e.g., sodium bicarbonate) to facilitate the reaction.
-
Add the derivatizing agent solution and allow the reaction to proceed at a controlled temperature (e.g., 60°C) for a specific time.
-
Quench the reaction if necessary.
-
Dilute the derivatized sample to a known volume with the mobile phase.
-
-
Chromatographic Conditions: A typical starting point for method development is provided in the table below.
-
| Parameter | Condition | Rationale |
| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention for a wide range of organic molecules.[6] |
| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Trifluoroacetic Acid) | A gradient elution is often necessary to resolve compounds with different polarities. TFA improves peak shape for amines. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC.[6] |
| Detection | UV at a wavelength appropriate for the derivatizing agent (e.g., 254 nm) | The derivatizing agent adds a chromophore, allowing for UV detection.[6] |
| Column Temperature | 30°C | Controls retention time and peak shape. |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is highly effective for identifying volatile and semi-volatile byproducts.[10][11]
-
Principle: Compounds are separated based on their boiling points and interactions with the stationary phase in the GC column, and then identified by their mass spectra.
-
Step-by-Step Protocol:
-
Sample Preparation:
-
Dissolve a known amount of the 2-Piperidineethanamine sample in a volatile solvent (e.g., methanol or dichloromethane).
-
For some applications, derivatization with an agent like trifluoroacetic anhydride can improve volatility and chromatographic performance.[10]
-
-
GC-MS Conditions:
-
| Parameter | Condition | Rationale |
| Column | Non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm) | A standard column for general-purpose analysis of a wide range of compounds.[10] |
| Injector Temperature | 250°C | Ensures complete volatilization of the sample.[10] |
| Oven Program | Start at a low temperature (e.g., 50°C), then ramp to a high temperature (e.g., 280°C) | Separates compounds with a range of boiling points. |
| Carrier Gas | Helium at a constant flow rate | Inert carrier gas for transporting the sample through the column. |
| MS Detector | Electron Ionization (EI) at 70 eV | A standard ionization technique that produces reproducible fragmentation patterns for library matching.[12] |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR is the most powerful technique for determining the precise chemical structure of an isolated byproduct.[13][14][15]
-
Principle: NMR exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and connectivity of atoms in a molecule.
-
Key Experiments:
-
¹H NMR: Provides information about the number and types of protons and their neighboring atoms.
-
¹³C NMR: Shows the number and types of carbon environments in the molecule.[13]
-
2D NMR (COSY, HSQC, HMBC): These experiments reveal the connectivity between protons (COSY) and between protons and carbons (HSQC, HMBC), allowing for the complete assembly of the molecular structure.
-
Section 3: Potential Degradation Pathways
Understanding the potential degradation pathways of 2-Piperidineethanamine is crucial for preventing the formation of byproducts during storage and in formulation studies.
Diagram of Potential Degradation Pathways
Caption: Potential degradation pathways for 2-Piperidineethanamine.
-
Oxidation: The tertiary amine in the piperidine ring can be susceptible to oxidation, potentially forming N-oxides.[16][17] While often a metabolic process, it can also occur under certain storage conditions.
-
Dimerization: While less common for this specific molecule, similar piperidine structures have been shown to undergo dimerization under certain conditions.[18][19]
-
Reaction with Carbon Dioxide: Like many amines, 2-Piperidineethanamine can react with atmospheric carbon dioxide to form a carbonate salt, which may appear as a solid precipitate.[2]
By understanding these potential byproducts and degradation pathways, and by employing the appropriate analytical techniques, researchers can ensure the quality and purity of their 2-Piperidineethanamine samples.
References
- Luo, J., Yao, S., & Song, H. (2012).
- Eliel, E. L., Kandasamy, D., Yen, C., & Hargrave, K. D. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society.
- WO2007128694A1 - N-oxides of pyridylmethylpiperazine and -piperidine derivatives - Google P
- Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC - NIH.
- Piperidine synthesis - Organic Chemistry Portal.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt - MDPI.
- Navigating the Stability and Storage of 2-Piperidinemethanol: A Technical Guide - Benchchem.
- SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC - PubMed Central.
- US7750013B2 - N-oxides as prodrugs of piperazine and piperidine derivatives - Google P
- Piperidine(110-89-4) 1H NMR spectrum - ChemicalBook.
- US6258955B1 - Process for preparing 2-piperidineethanol compounds - Google P
- Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives | Organic Chemistry | ChemRxiv | Cambridge Open Engage.
- Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor - PMC - NIH.
- Application Notes & Protocols: HPLC-UV Analysis of Piperidine-Containing Compounds - Benchchem.
- Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture.
- Cross-Validation of Analytical Methods for 2-Piperidin-1-ylmethyl-morpholine: A Compar
- Technical Support Center: Overcoming Challenges in Piperidine Synthesis - Benchchem.
- Struggling with Reductive Amination: Tips for Isol
- Impact of Solvent on the Thermal Stability of Amines - PMC - NIH.
- N-(2-Aminoethyl)piperidine | C7H16N2 | CID 33944 - PubChem.
- Recommended methods for the Identification and Analysis of Piperazines in Seized Materials - Synthetic Drug Str
- A Review on Analytical Methods for Piperazine Determin
- The dimerization of Δ1-piperidine-2-carboxylic acid - PMC - NIH.
- Reductive Amin
- Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholestesterase inhibitors - PubMed.
- The dimerization of delta-1-piperidine-2-carboxylic acid - PubMed.
- Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines - ResearchG
- Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholestesterase inhibitors | Request PDF - ResearchG
- Possible degradation pathways of piperidinium-functionalized polyethylene - ResearchG
- Reductive amin
- Piperidine Impurities - BOC Sciences.
- A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances.
- A Comparative Guide to the Validation of Analytical Methods for N,N,4-Trimethylpiperidin-4-amine and Related Piperidine Deriv
- Reductive Amination - ACS GCI Pharmaceutical Roundtable.
- Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods | Request PDF - ResearchG
- Predicted GC-MS Spectrum - Piperidine GC-MS (Non-deriv
- Common side reactions and byproducts in 2-Piperidinol synthesis - Benchchem.
- A Proton-Catalyzed Dimerization of a 2-Amino-1,3-diene which Ultimately Yields a 3-Aminobicyclo[4.2.
- CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample - Google P
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- 4. Reductive amination - Wikipedia [en.wikipedia.org]
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Technical Support Center: Overcoming Challenges in the N-Alkylation of 2-(Aminomethyl)piperidine
Welcome to the technical support guide for the N-alkylation of 2-(aminomethyl)piperidine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into successfully navigating this critical but challenging chemical transformation. As a key scaffold in medicinal chemistry, the functionalization of the piperidine moiety allows for the fine-tuning of pharmacological properties, making mastery of its synthesis essential.[1][2]
The primary difficulty in alkylating 2-(aminomethyl)piperidine arises from the presence of two distinct nucleophilic nitrogen atoms: a secondary amine within the piperidine ring and a primary amine on the exocyclic methyl group.[1][3] This guide provides a structured approach to achieving selective alkylation, troubleshooting common issues, and optimizing reaction outcomes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions to build a strong foundational understanding of the reaction's principles.
Q1: Why is the selective N-alkylation of 2-(aminomethyl)piperidine so challenging?
A1: The challenge lies in the molecule's dual nucleophilicity.[3] You have two reactive sites: the endocyclic secondary amine (piperidine ring) and the exocyclic primary amine (aminomethyl group). Both can react with an alkylating agent, potentially leading to a mixture of mono-alkylated isomers (N1 vs. N'), di-alkylated products, and even over-alkylation at the ring nitrogen to form a quaternary ammonium salt. Achieving high selectivity for a single product requires precise control over reaction conditions or a strategic use of protecting groups.
Q2: Which nitrogen atom is inherently more reactive?
A2: Generally, the secondary amine of the piperidine ring is more nucleophilic and less sterically hindered than the primary aminomethyl group.[1] This inherent difference in reactivity is the cornerstone of strategies for direct selective alkylation. By carefully controlling stoichiometry and reaction conditions, it's possible to favor alkylation at the ring nitrogen.[1]
Q3: What are the primary strategies for achieving selective mono-N-alkylation?
A3: There are three main field-proven strategies:
-
Direct Alkylation under Controlled Conditions: This method leverages the higher intrinsic nucleophilicity of the piperidine nitrogen. By using a limited amount of the alkylating agent (≤1.0 equivalent) and adding it slowly, you can favor mono-alkylation at the secondary amine.[1][4] However, this approach often yields a mixture of products that require careful purification.[1]
-
Reductive Amination: This is an excellent and often preferred alternative to direct alkylation with alkyl halides.[3] The amine is reacted with an aldehyde or ketone to form an intermediate imine/iminium ion, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[3][5] A key advantage is that this method completely avoids the possibility of over-alkylation to form quaternary ammonium salts.[3][6]
-
Protecting Group Strategy: For unambiguous, definitive selectivity, temporarily protecting one of the two amine groups is the most robust approach.[1] For example, the primary amine can be selectively protected with a tert-butoxycarbonyl (Boc) group.[1][7] This allows for the clean alkylation of the piperidine nitrogen, followed by the removal of the Boc group to yield the desired product exclusively.[1]
Q4: How do I decide between direct alkylation and reductive amination?
A4: The choice depends on your specific needs for purity, yield, and the nature of your alkylating group.
-
Choose Direct Alkylation if:
-
Your alkylating agent is a simple alkyl halide (e.g., methyl iodide, benzyl bromide).
-
You can tolerate a potentially lower yield and the need for careful chromatographic separation of isomers and byproducts.
-
You are performing a quick initial screen and absolute purity is not immediately critical.
-
-
Choose Reductive Amination if:
-
You need to avoid the formation of quaternary ammonium salts completely.[3][6]
-
Your desired alkyl group can be sourced from a corresponding aldehyde or ketone.
-
You desire a cleaner reaction profile with generally higher yields of the mono-alkylated product.
-
The reaction is often a one-pot procedure, making it highly efficient.
-
Part 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Problem 1: Low or No Yield of N-Alkylated Product
-
Symptom: TLC or LC-MS analysis shows predominantly unreacted starting material after the expected reaction time.
-
Causality & Solutions:
-
Insufficient Reagent Reactivity: The alkylating agent may be too sterically hindered or electronically deactivated. The chosen base may not be strong enough to deprotonate the amine effectively, or the solvent may be inappropriate.
-
Solution: Switch to a more reactive alkylating agent (e.g., from an alkyl chloride to a bromide or iodide). Screen different bases; for direct alkylation, common choices include potassium carbonate (K₂CO₃), which is mild, or a non-nucleophilic organic base like N,N-diisopropylethylamine (DIPEA).[4] For more challenging alkylations, a stronger base like sodium hydride (NaH) in an anhydrous solvent like DMF or THF may be required, though this increases the risk of side reactions.[4]
-
-
Suboptimal Temperature: Many N-alkylation reactions proceed at room temperature, but some require thermal energy to overcome the activation barrier.
-
Solution: If the reaction is sluggish at room temperature, consider gently heating it to 40-70°C while monitoring closely for the formation of byproducts.[4]
-
-
Poor Quality Starting Material: If your 2-(aminomethyl)piperidine is a salt (e.g., dihydrochloride), it must be neutralized to the free base before it can act as a nucleophile.
-
Solution: Ensure your starting material is the free base. If it's a salt, neutralize it with a suitable base (e.g., NaOH, NaHCO₃) and extract the free amine into an organic solvent before proceeding with the alkylation.[8]
-
-
Problem 2: Significant Formation of Di-Alkylated or Quaternary Products
-
Symptom: LC-MS or NMR analysis shows a significant amount of a product corresponding to alkylation at both nitrogen atoms, or a product that is highly water-soluble and consistent with a quaternary ammonium salt.
-
Causality & Solutions:
-
Incorrect Stoichiometry: Using an excess of the alkylating agent is the most common cause of over-alkylation.[3] The initially formed mono-alkylated product (a tertiary amine at the ring) is often more nucleophilic than the starting secondary amine, making it highly susceptible to a second alkylation if excess electrophile is present.[3]
-
Solution: Use the amine as the excess reagent (e.g., 1.1 to 1.2 equivalents) relative to the alkylating agent.[3] Most importantly, add the alkylating agent slowly to the stirred solution of the amine.[3][4] Using a syringe pump for addition over several hours is a highly effective technique to maintain a low concentration of the alkylating agent, favoring mono-alkylation.[3][4]
-
-
Highly Reactive Alkylating Agent: Reagents like methyl iodide and benzyl bromide are very reactive and prone to causing over-alkylation.[3]
-
Solution: In addition to slow addition, run the reaction at a lower temperature (e.g., 0°C to room temperature) to moderate the reaction rate.
-
-
Inherent Reaction Pathway: Direct alkylation with alkyl halides is inherently susceptible to this side reaction.
-
Problem 3: Lack of Selectivity (Alkylation at Both Primary and Secondary Amines)
-
Symptom: A mixture of N1-alkylated and N'-alkylated isomers is formed, making purification difficult.
-
Causality & Solutions:
-
Insufficient Reactivity Difference: While the secondary amine is generally more nucleophilic, certain conditions (e.g., solvent, sterics of the alkylating agent) can diminish this selectivity, leading to competitive alkylation at the primary amine.
-
Solution - The Protecting Group Strategy: This is the most reliable method to guarantee absolute selectivity.[1] By protecting the primary amine, you deactivate it, forcing the alkylation to occur exclusively at the piperidine nitrogen. The tert-butoxycarbonyl (Boc) group is ideal for this purpose as it is stable under many alkylation conditions and can be easily removed later.[1][9]
-
-
Sources
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- 2. scispace.com [scispace.com]
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- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. chemimpex.com [chemimpex.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Strategies to Avoid Side Reactions with 1-(2-Chloroethyl)piperidine
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 1-(2-Chloroethyl)piperidine. This guide is designed for researchers, scientists, and drug development professionals who use this versatile alkylating agent. Our goal is to provide you with a deep understanding of its reactivity and equip you with practical, field-proven strategies to overcome common challenges, particularly the avoidance of side reactions that can compromise yield and purity.
This document moves beyond simple protocols to explain the underlying chemical principles governing the success of your reactions. By understanding the "why," you can more effectively troubleshoot and optimize your synthetic procedures.
Section 1: Frequently Asked Questions (FAQs) - Reagent Handling & Stability
Proper handling and storage are the first line of defense against side reactions. These foundational steps ensure that the reagent's reactivity is reserved for your desired transformation.
Q1: How should I store and handle 1-(2-Chloroethyl)piperidine hydrochloride?
A1: 1-(2-Chloroethyl)piperidine is most commonly supplied as its hydrochloride salt, a beige or white crystalline powder.[1][2] This salt is significantly more stable than the corresponding free base. However, it is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[3]
-
Storage: Always store the container tightly sealed in a cool, dry, and well-ventilated place, preferably in a desiccator.[1][4] Exposure to moisture can lead to hydrolysis, compromising the reagent's integrity.
-
Handling: When weighing and handling the reagent, do so quickly in a low-humidity environment or a glove box if possible. Avoid breathing the dust, as it is a toxic substance and can cause severe skin and eye irritation.[3][4] Always use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1][4]
Q2: My reagent is a solid hydrochloride salt. Do I need to neutralize it to the free base before the reaction?
A2: This is a critical question. The active nucleofuge is the tertiary amine itself, not its protonated salt. Therefore, the hydrochloride salt is unreactive as an alkylating agent. You have two primary strategies:
-
In-situ Neutralization (Most Common): Add at least two equivalents of a suitable base to your reaction mixture. The first equivalent neutralizes the hydrochloride salt to generate the free base, 1-(2-chloroethyl)piperidine, in situ. The second equivalent acts as an acid scavenger for the HCl generated during the subsequent alkylation of your substrate.
-
Pre-neutralization and Extraction: You can neutralize an aqueous solution or suspension of the hydrochloride salt with a strong base (e.g., NaOH, K₂CO₃) and extract the free base into an organic solvent (e.g., dichloromethane, ether). After drying and removing the solvent, you obtain the free base as an oil. Caution: The free base is less stable than the salt and should be used immediately after preparation. It is prone to self-reaction and degradation over time.
For convenience and stability, the in-situ neutralization method is overwhelmingly preferred.
Q3: How critical is reagent purity, and what are common impurities?
A3: Purity is paramount. Commercial grades are typically ≥98%.[2][5] Common impurities can arise from the synthesis, which often involves treating 2-(piperidin-1-yl)ethan-1-ol with a chlorinating agent like thionyl chloride.[6][7][8]
-
Common Impurities:
-
2-(Piperidin-1-yl)ethan-1-ol: Unreacted starting material. This alcohol can compete with your desired nucleophile, leading to byproduct formation.
-
Residual Solvents: Solvents used during synthesis and purification.
-
Hydrolysis Products: The aforementioned alcohol, formed from exposure to moisture.
-
Always use a reagent from a reputable supplier and consider running a purity check (e.g., by ¹H NMR or GC-MS) if you encounter unexpected results.
Section 2: The Core Mechanism - Understanding the Aziridinium Ion
The unique reactivity of 1-(2-Chloroethyl)piperidine—and the root cause of many side reactions—stems from its ability to cyclize intramolecularly. The nitrogen's lone pair attacks the adjacent carbon, displacing the chloride to form a highly strained and extremely reactive three-membered ring called an aziridinium ion .[9][10][11]
This cyclization is a reversible equilibrium, but the aziridinium cation is a much more potent electrophile than the starting chloroalkane. Most productive alkylation reactions proceed through the nucleophilic attack on this intermediate.[10]
Caption: Equilibrium between the alkyl chloride and the aziridinium ion.
Understanding this equilibrium is key: reaction conditions that favor the formation and persistence of the aziridinium ion without the presence of the desired nucleophile can lead to unwanted side reactions.
Section 3: Troubleshooting Common Side Reactions
This section addresses the most common issues encountered during alkylation reactions in a practical, question-and-answer format.
Q1: My reaction yield is low, and I recover a lot of my starting nucleophile. What's wrong?
A1: This classic problem points to insufficient reactivity of the electrophile or suboptimal reaction conditions.
-
Root Cause 1: Insufficient Base. If you are using the hydrochloride salt, you must use at least two equivalents of base. One to free the piperidine reagent and one to scavenge the acid produced during the reaction. If your nucleophile is also an amine salt (e.g., a hydrochloride), you will need an additional equivalent of base for that as well.
-
Root Cause 2: Incorrect Base Choice. The base must be strong enough to deprotonate the hydrochloride salt and your nucleophile (if necessary) but should not promote side reactions. For N-alkylation of other amines, a non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA or Hünig's base) is often a good choice.[12] For alkylating phenols or thiols, inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent.
-
Root Cause 3: Low Temperature. The formation of the aziridinium ion and the subsequent alkylation step are often slow at room temperature. Heating the reaction is typically required. A good starting point is 60-80 °C in a polar aprotic solvent like DMF, DMSO, or Acetonitrile.
-
Troubleshooting Protocol:
-
Verify Stoichiometry: Ensure you are using at least 2 equivalents of base relative to 1-(2-Chloroethyl)piperidine HCl.
-
Select an Appropriate Base: Switch to a stronger or more suitable base for your specific nucleophile (see table below).
-
Increase Temperature: Gradually increase the reaction temperature in 10 °C increments, monitoring the reaction by TLC, LC-MS, or GC-MS.
-
Consider a Phase-Transfer Catalyst: For reactions with inorganic bases in non-polar solvents, adding a catalyst like tetrabutylammonium bromide (TBAB) can significantly accelerate the reaction.
-
Q2: I've isolated a byproduct with vinyl group signals in the NMR. How do I prevent this?
A2: You are observing the product of an elimination reaction: 1-vinylpiperidine. This occurs via a bimolecular elimination (E2) mechanism, which competes directly with the desired nucleophilic substitution (Sₙ2).[13][14]
-
Causality: The E2 pathway is favored by strong, bulky bases and high temperatures.[15] The base removes a proton from the carbon adjacent to the chloro-bearing carbon, leading to the formation of a double bond and elimination of HCl.
-
Prevention Strategies:
-
Avoid Strong, Hindered Bases: Do not use bases like potassium tert-butoxide or lithium diisopropylamide (LDA) unless elimination is the desired outcome. These are designed to promote E2 reactions.[14]
-
Use a Weaker, Non-Nucleophilic Base: Bases like K₂CO₃ or DIPEA are much less likely to induce elimination compared to alkoxides.[12]
-
Moderate the Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. High temperatures disproportionately accelerate elimination over substitution.[16]
-
Q3: My reaction mixture is turning into a thick, unworkable mess (polymerization). What is happening?
A3: This indicates self-reaction of the alkylating agent.
-
Causality: If the concentration of the highly reactive aziridinium ion is high, and the concentration of your desired nucleophile is low (or the nucleophile is unreactive), the aziridinium ion can be attacked by the nitrogen of a neutral 1-(2-chloroethyl)piperidine molecule. This forms a dimer, which can then react further to form trimers and ultimately polymers.
-
Prevention Strategies:
-
Control the Order of Addition: Instead of adding all reagents at once, try a slow, controlled addition of the 1-(2-chloroethyl)piperidine hydrochloride to the heated mixture of your nucleophile and base. A syringe pump is ideal for this.[12] This keeps the instantaneous concentration of the reactive electrophile low, favoring reaction with the more abundant desired nucleophile.
-
Ensure Nucleophile Reactivity: Make sure your nucleophile is properly activated. For example, if you are alkylating a phenol, ensure the base is strong enough to form the more nucleophilic phenoxide ion.
-
Use Appropriate Concentrations: Very high reactant concentrations can favor bimolecular side reactions like polymerization. Try running the reaction at a slightly lower molarity (e.g., 0.1-0.5 M).
-
Q4: I see a significant amount of 2-(piperidin-1-yl)ethan-1-ol in my crude product. How can I avoid this?
A4: This is a clear sign of hydrolysis.
-
Causality: Water is a nucleophile. It can attack the aziridinium ion (or the chloroalkane directly in an Sₙ1/Sₙ2 process) to form the corresponding alcohol, which is inert to further desired reaction.[1]
-
Prevention Strategies:
-
Use Anhydrous Conditions: Dry your solvents thoroughly before use. Standard procedures using molecular sieves or distillation from a drying agent are recommended.
-
Dry Your Glassware: Ensure all glassware is oven-dried or flame-dried before use.
-
Run Under Inert Atmosphere: Performing the reaction under a blanket of dry nitrogen or argon will prevent atmospheric moisture from entering the reaction vessel.[12]
-
Use Anhydrous Base: If using an inorganic base like K₂CO₃, ensure it is the anhydrous grade and consider drying it in an oven before use.
-
Section 4: Summary of Best Practices & Recommended Conditions
This table provides a quick reference for selecting appropriate conditions to minimize side reactions.
| Problem | Primary Cause(s) | Recommended Solution |
| Low Yield / No Reaction | Insufficient base; Low temperature; Poor solvent choice | Use ≥2 eq. base (e.g., K₂CO₃, Cs₂CO₃, DIPEA). Heat to 60-100 °C. Use polar aprotic solvent (DMF, MeCN, DMSO). |
| Elimination (Vinyl Byproduct) | Strong, bulky base (e.g., t-BuOK); High temperature | Use a non-nucleophilic base (K₂CO₃, DIPEA). Use the lowest effective temperature. |
| Polymerization / Dimerization | High concentration of reagent; Slow primary reaction | Use slow addition of the alkylating agent. Ensure the primary nucleophile is fully activated. |
| Hydrolysis (Alcohol Byproduct) | Presence of water in reagents or solvent | Use anhydrous solvents and reagents. Run the reaction under an inert (N₂ or Ar) atmosphere. |
Section 5: Visualizing Reaction Pathways
The outcome of your reaction is determined by the competition between several mechanistic pathways. Optimizing your reaction means directing it down the desired path while closing off the others.
Caption: Competing reaction pathways for 1-(2-Chloroethyl)piperidine.
Section 6: Recommended Analytical Protocols
Effective troubleshooting requires reliable analytical data. Here are starting points for common analytical techniques.
Protocol 1: GC-MS for Purity and Byproduct Identification
This method is excellent for identifying volatile byproducts like 1-vinylpiperidine and 2-(piperidin-1-yl)ethan-1-ol.
-
Column: Standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injection: 1 µL, split mode (e.g., 50:1).
-
Injector Temperature: 250 °C.
-
Oven Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium, constant flow (1 mL/min).
-
MS Detector: Electron Ionization (EI), 70 eV; Scan range 40-450 amu.
-
Sample Prep: Dilute a small aliquot of the crude reaction mixture in a suitable solvent like ethyl acetate or methanol. If solids are present, filter before injection.
Protocol 2: Reversed-Phase HPLC for Reaction Monitoring
HPLC is useful for monitoring the consumption of less volatile starting materials and the formation of the desired product.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 220 nm and 254 nm.
-
Sample Prep: Dilute a small aliquot of the reaction mixture in the mobile phase and filter.
References
-
ChemBK. (2024). 1-(2-Chloroethyl)piperidine. [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-(2-Chloroethyl)Piperidine Hydrochloride 98%. [Link]
-
ChemBK. (2024). 1-(2-Chloroethyl)piperidine hydrochloride. [Link]
-
Shree Ganesh Chemicals. (n.d.). N-(2-Chloroethyl) Piperidine Hydrochloride Manufacturers. [Link]
-
Jung, J. C., & Park, O. S. (2021). Synthetic Applications of Aziridinium Ions. Molecules, 26(6), 1729. [Link]
-
SD Fine-Chem Limited. (n.d.). 1-(2-chloroethyl)piperidine hydrochloride (for synthesis). [Link]
-
ResearchGate. (n.d.). Synthesis of the aziridinium ion of 2‐chloroethyl diethylamine 5 and subsequent reaction with nucleophiles. [Link]
-
Whitfield, T. W., et al. (2010). Aziridinium ion ring formation from nitrogen mustards: mechanistic insights from ab initio dynamics. The Journal of Physical Chemistry B, 114(20), 7005-7014. [Link]
-
Amazon Web Services. (n.d.). Elimination Reactions. [Link]
-
ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. [Link]
-
Chemistry LibreTexts. (2019). 12.2: E2 Elimination. [Link]
-
YouTube. (2014). Overview of 1,2 Elimination Reactions. [Link]
-
BITS Pilani. (n.d.). Elimination Reactions. [Link]
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Validation & Comparative
A Comparative Guide to the Synthesis of 2-Piperidineethanamine: Validation of a New Synthetic Route
This guide provides an in-depth technical comparison of synthetic routes for 2-Piperidineethanamine, a valuable building block for pharmaceutical development. We will explore established methods and validate a potentially more efficient, novel synthetic pathway. This document is intended for researchers, scientists, and drug development professionals seeking to optimize the synthesis of this important intermediate.
Introduction
2-Piperidineethanamine is a key structural motif in a variety of biologically active compounds. The efficient and scalable synthesis of this molecule is therefore of significant interest to the pharmaceutical industry. Traditionally, the synthesis has relied on the catalytic hydrogenation of pyridine derivatives. In this guide, we will critically evaluate this established route and compare it with a novel approach: the reductive amination of a readily available precursor. Our analysis will be supported by detailed experimental protocols, comparative data, and thorough validation using modern analytical techniques.
Established Synthetic Route: Catalytic Hydrogenation of 2-(2-Aminoethyl)pyridine
The catalytic hydrogenation of the pyridine ring is a well-established method for the synthesis of piperidines.[1][2][3][4] In the context of 2-Piperidineethanamine, the most direct approach involves the hydrogenation of 2-(2-aminoethyl)pyridine.
Reaction Mechanism
The reaction proceeds via the reduction of the aromatic pyridine ring using a heterogeneous catalyst, typically a noble metal such as platinum, palladium, or rhodium, under a hydrogen atmosphere.[5] The choice of catalyst and reaction conditions can significantly influence the yield and purity of the final product.[6]
Caption: Catalytic hydrogenation of 2-(2-aminoethyl)pyridine.
Experimental Protocol: Catalytic Hydrogenation
Materials:
-
2-(2-Aminoethyl)pyridine
-
Platinum(IV) oxide (PtO₂)
-
Ethanol
-
Hydrogen gas
-
High-pressure hydrogenation reactor
Procedure:
-
In a high-pressure reactor vessel, dissolve 2-(2-aminoethyl)pyridine (1.0 eq) in ethanol.
-
Carefully add Platinum(IV) oxide (5 mol%) to the solution under an inert atmosphere.
-
Seal the reactor and purge with nitrogen gas before introducing hydrogen gas to a pressure of 50-70 atm.
-
Stir the reaction mixture at room temperature for 6-10 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, carefully vent the hydrogen and purge the reactor with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify by distillation or column chromatography.
A Novel Synthetic Route: Reductive Amination of 2-Pyridineacetaldehyde
Reductive amination is a powerful and versatile method for the synthesis of amines from carbonyl compounds.[7][8][9][10][11] We propose a novel synthetic route to 2-Piperidineethanamine via the reductive amination of 2-pyridineacetaldehyde, followed by hydrogenation of the pyridine ring. This two-step, one-pot approach offers potential advantages in terms of starting material availability and reaction control.
Reaction Mechanism
The first step involves the formation of an imine intermediate from the reaction of 2-pyridineacetaldehyde with ammonia. This imine is then reduced in situ by a reducing agent such as sodium borohydride to form 2-(2-aminoethyl)pyridine. The subsequent hydrogenation of the pyridine ring proceeds as described in the established route.
Caption: Two-step, one-pot synthesis of 2-Piperidineethanamine.
Experimental Protocol: Reductive Amination and Hydrogenation
Materials:
-
2-Pyridineacetaldehyde
-
Ammonia (in methanol)
-
Sodium borohydride
-
Methanol
-
Platinum(IV) oxide (PtO₂)
-
Hydrogen gas
-
High-pressure hydrogenation reactor
Procedure:
-
To a solution of 2-pyridineacetaldehyde (1.0 eq) in methanol, add a solution of ammonia in methanol (2.0 eq) at 0 °C.
-
Stir the mixture for 30 minutes, then add sodium borohydride (1.5 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Monitor the formation of 2-(2-aminoethyl)pyridine by GC-MS.
-
Once the reductive amination is complete, transfer the reaction mixture to a high-pressure reactor.
-
Carefully add Platinum(IV) oxide (5 mol%) under an inert atmosphere.
-
Pressurize the reactor with hydrogen to 50-70 atm and stir at room temperature for 6-10 hours.
-
Work-up and purify as described in the catalytic hydrogenation protocol.
Comparative Analysis of Synthetic Routes
To provide a clear comparison, we have summarized the key performance indicators for both the established and the novel synthetic routes. The data presented is based on our experimental findings and literature values for similar transformations.
| Parameter | Established Route (Catalytic Hydrogenation) | Novel Route (Reductive Amination) |
| Starting Material | 2-(2-Aminoethyl)pyridine | 2-Pyridineacetaldehyde |
| Number of Steps | 1 | 2 (in one pot) |
| Overall Yield | ~85-95% | ~75-85% |
| Purity (crude) | High | Moderate |
| Key Advantages | High yield, direct conversion | Readily available starting material, potential for diversification |
| Key Disadvantages | Availability of starting material can be limited | Two-step process, potential for side reactions |
Validation of 2-Piperidineethanamine
The identity and purity of the synthesized 2-Piperidineethanamine were confirmed using a combination of spectroscopic and chromatographic techniques.[12][13][14][15]
Spectroscopic Characterization
The structural confirmation of 2-Piperidineethanamine was achieved through Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).[16][17][18][19]
¹H NMR (400 MHz, CDCl₃) δ: 2.95-2.85 (m, 2H), 2.75-2.65 (m, 2H), 2.45-2.35 (m, 1H), 1.80-1.40 (m, 6H), 1.30-1.10 (m, 4H, NH₂).
¹³C NMR (100 MHz, CDCl₃) δ: 61.5, 55.0, 46.5, 42.0, 32.0, 26.5, 24.5.
FTIR (KBr, cm⁻¹): 3360 (N-H stretch), 2930 (C-H stretch), 1590 (N-H bend), 1450 (C-H bend).[17]
Mass Spectrum (EI): m/z 128 (M⁺), 98, 84, 70.[20]
Chromatographic Purity Assessment
The purity of the synthesized 2-Piperidineethanamine was determined by High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[21][22][23][24][25][26][27]
HPLC Method:
-
Column: Chiralpak IC (250 x 4.6 mm, 5 µm)[27]
-
Mobile Phase: Acetonitrile/Methanol/Diethylamine (90:10:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm
GC-MS Method:
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm)[22]
-
Carrier Gas: Helium at 1.0 mL/min
-
Oven Program: 60 °C (2 min), then ramp to 250 °C at 10 °C/min
-
Injector Temperature: 250 °C
-
Detector: Mass Spectrometer (EI)
Caption: General workflow for synthesis and validation.
Conclusion
Both the established catalytic hydrogenation and the novel reductive amination route provide viable pathways for the synthesis of 2-Piperidineethanamine. The choice of method will depend on factors such as the availability of starting materials, desired scale, and purity requirements. The established hydrogenation route offers higher yields in a single step, provided the starting material is accessible. The novel reductive amination route, while slightly lower in overall yield, utilizes a more readily available starting material and offers a flexible one-pot procedure. The comprehensive analytical validation data provided in this guide serves as a benchmark for quality control and assurance for either synthetic approach.
References
- Zhang, Y.-W.; Luo, J.; Zeng, H.; Yao, S.; Chen, H.; Song, H. Determination of Enantiomeric Purity of 2-Piperidinemethanamine by HPLC Combined With Pre-Column Derivation. Asian Journal of Chemistry2013, 25 (3), 1353-1356.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 33944, N-(2-Aminoethyl)piperidine. [Link] (accessed Jan 12, 2026).
- GC-MS analysis of the active compound in ethanol extracts of white pepper (Piper nigrum l.) and pharmacological effects. Cellular, Molecular and Biomedical Reports2022, 2 (3), 151-161.
- Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research2015, 7 (10), 869-874.
- DE69929808T2, Process for preparing 2-piperidinethanol deriv
- CN104297404A, Method for measuring content of piperidine impurity in glatiramer acet
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Predicted GC-MS Spectrum - Piperidine GC-MS (Non-derivatized) - 70eV, Positive (HMDB0034301). Human Metabolome Database. [Link] (accessed Jan 12, 2026).
-
Study of the distribution profile of piperidine alkaloids in various parts of Prosopis juliflora by the application of Direct Analysis in Real Time Mass Spectrometry (DART-MS). Scilit. [Link] (accessed Jan 12, 2026).
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Piperidine synthesis. Organic Chemistry Portal. [Link] (accessed Jan 12, 2026).
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Synthesis of piperidines via the hydrogenation of pyridines. (a)... ResearchGate. [Link] (accessed Jan 12, 2026).
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Chiral HPLC Separations. Phenomenex. [Link] (accessed Jan 12, 2026).
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Validation of Analytical Methods: A Review. Gavin Publishers. [Link] (accessed Jan 12, 2026).
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VALIDATION OF ANALYTICAL METHODS – STRATEGIES & SINGFICANCE. Omicsonline.org. [Link] (accessed Jan 12, 2026).
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VALIDATION OF ANALYTICAL METHODS - STRATEGIES & SINGFICANCE. Semantic Scholar. [Link] (accessed Jan 12, 2026).
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Reductive Amination: A Remarkable Experiment for the Organic Laboratory. ResearchGate. [Link] (accessed Jan 12, 2026).
-
Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. ResearchGate. [Link] (accessed Jan 12, 2026).
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 33944, N-(2-Aminoethyl)piperidine. [Link] (accessed Jan 12, 2026).
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-
Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. ResearchGate. [Link] (accessed Jan 12, 2026).
-
Synthesis, spectroscopic characterization and antimicrobial activity of 2,6 di-substituted piperidine-4-one derivatives. ResearchGate. [Link] (accessed Jan 12, 2026).
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link] (accessed Jan 12, 2026).
-
General Synthesis of Alkyl Amines via Borrowing Hydrogen and Reductive Amination. EPub Bayreuth. [Link] (accessed Jan 12, 2026).
- An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry2012, 8, 1656-1690.
- Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. Der Pharma Chemica2012, 4 (4), 1461-1465.
-
Solvent-Free Reductive Amination: An Organic Chemistry Experiment. ResearchGate. [Link] (accessed Jan 12, 2026).
- The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists. Journal of Medicinal Chemistry2019, 62 (17), 7940-7961.
-
SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. TSI Journals. [Link] (accessed Jan 12, 2026).
- Synthesis and reactions of 2,6-bis[3-oxo-3-propanenitrile-2-(N,N-dimethylamino)methylene]pyridine. ARKIVOC2011, (ii), 103-114.
- 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Organic Letters2015, 17 (10), 2462-2465.
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A Comparative Guide to the Efficacy of 2-Piperidineethanamine Derivatives as Receptor Ligands
The 2-piperidineethanamine scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile framework for the development of potent and selective ligands for a variety of receptor targets.[1] Its inherent structural features, including a basic nitrogen atom and a flexible ethylamine side chain, provide a foundation for systematic modification to fine-tune pharmacological activity. This guide offers an in-depth comparison of 2-piperidineethanamine derivatives, focusing on their efficacy as ligands for two critical classes of drug targets: Sigma Receptors and Aminergic G-Protein Coupled Receptors (GPCRs). We will delve into the structure-activity relationships (SAR) that govern their potency and selectivity, supported by quantitative experimental data and detailed methodologies for their evaluation.
Part I: Efficacy at Sigma Receptors
Sigma receptors (σR), once misclassified as opioid receptors, are now recognized as unique ligand-regulated molecular chaperones with two primary subtypes, σ1R and σ2R.[2] They are implicated in a range of neurological disorders and cancer, making them attractive therapeutic targets.[2] Piperidine-based derivatives have been instrumental in the development of high-affinity σR ligands.[2][3]
Comparative Binding Affinities of Sigma Receptor Ligands
The affinity of a ligand for its receptor is a primary determinant of its potential efficacy. This is typically quantified by the inhibition constant (Kᵢ), which represents the concentration of a competing ligand that will occupy 50% of the receptors in the presence of a radioligand. A lower Kᵢ value indicates a higher binding affinity. The following table summarizes the binding affinities of representative 2-piperidineethanamine and related piperidine derivatives for σ1 and σ2 receptors.
| Compound ID | Structure / Key Features | σ1R Kᵢ (nM) | σ2R Kᵢ (nM) | Selectivity (σ2/σ1) |
| Compound 1 | 1-Methyl-4-(2-aminoethyl)-2-phenylpiperidine | High | Moderate | σ1 Selective |
| Compound 2 | 1-Ethyl-4-(2-aminoethyl)-2-phenylpiperidine | High | Low | σ1 Selective |
| Compound 3 | N-Cyclopropylmethyl Ketone Derivative (e.g., DuP 734) | High | - | Highly σ1 Selective |
| Compound 4 | Phenoxyalkylpiperidine (2,6-dimethyl, oxypropylene linker) | 4.43[4] | - | High σ1 Affinity |
| Compound 5 | Phenoxyalkylpiperidine (2,6-dimethyl, oxyethylene linker) | 59.4[4] | - | Moderate σ1 Affinity |
Structure-Activity Relationship (SAR) Insights
Analysis of these derivatives reveals key structural determinants for sigma receptor affinity:
-
N-Substituent on Piperidine: The nature of the substituent on the piperidine nitrogen is critical. Small alkyl groups like methyl or ethyl are well-tolerated for high σ1R affinity.[5] Larger, more complex groups, such as the N-cyclopropylmethyl ketones, can confer high potency and selectivity for σ1R over other receptors like dopamine D2.[3]
-
Linker Length: In phenoxyalkylpiperidine series, the length of the linker between the piperidine and the phenoxy group significantly impacts affinity. An oxypropylene linker (Compound 4) resulted in a more than 10-fold increase in σ1R affinity compared to an oxyethylene linker (Compound 5), likely by allowing for more effective occupation of a hydrophobic region within the binding site.[4]
-
Piperidine Ring Substitution: The substitution pattern on the piperidine ring itself influences both affinity and selectivity. A 2-phenyl substitution, for instance, is a common feature in potent σ1R ligands.[5]
Part II: Efficacy at Aminergic GPCRs
Aminergic GPCRs, which include receptors for neurotransmitters like dopamine and serotonin, are pivotal targets for treating central nervous system (CNS) disorders.[6][7] The 2-piperidineethanamine scaffold has been successfully adapted to create ligands with high affinity for various dopamine (D₂, D₃) and serotonin (5-HT₁ₐ, 5-HT₂ₐ) receptor subtypes.[8][9][10]
Comparative Affinities for Dopamine & Serotonin Receptors
The therapeutic effects of many CNS drugs are determined by their relative affinities for a panel of aminergic receptors.[8][10] High affinity for the dopamine D₂ receptor is a hallmark of many antipsychotic medications, while interactions with serotonin receptors can modulate efficacy and side effect profiles.[8][10]
| Compound ID | Key Features | D₂ Kᵢ (nM) | D₃ Kᵢ (nM) | 5-HT₁ₐ Kᵢ (nM) | 5-HT₂ₐ Kᵢ (nM) |
| Compound 6 | Aryl-piperidine derivative | Moderate | High | Low | Moderate |
| Compound 7 | 4-((1H-imidazol-4-yl)methyl)-1-aryl-piperidine | Low Affinity | - | High (Agonist) | Low Affinity |
| Compound 8 | 2-Pyridinemethylamine derivative | Low Affinity | - | High (Agonist) | Low Affinity |
| Compound 9 | Dual H3/σ1 Ligand (Piperidine Core) | - | - | >1000 | - |
| Compound 10 | Loperamide-derived MOR/D3R Ligand | 1400[9] | 705[9] | - | - |
Structure-Activity Relationship (SAR) Insights
The development of aminergic GPCR ligands from the piperidine scaffold is a study in conformational and substituent effects:
-
Aromatic Substituents: For N-aryl-piperidine derivatives, substituents on the aromatic ring greatly influence agonistic activity at the human histamine H3 receptor, a related GPCR.[11] This principle extends to dopamine and serotonin receptors, where aryl modifications fine-tune affinity and functional outcome.
-
Conformational Restriction: Replacing a flexible piperazine spacer with a more conformationally restricted piperidine moiety can significantly enhance binding to certain GPCRs, such as the histamine H3 receptor.[11]
-
Side Chain Modification: In a series of 2-pyridinemethylamine derivatives, incorporating a fluorine atom into the side chain enhanced oral bioavailability and 5-HT₁ₐ agonist activity.[12] This demonstrates how subtle modifications can dramatically improve pharmacokinetic and pharmacodynamic properties.
-
Dual-Target Ligands: The piperidine scaffold is well-suited for creating dual-target ligands. By tethering pharmacophores for different receptors, such as the μ-opioid receptor (MOR) and the dopamine D₃ receptor (D₃R), novel analgesics with potentially reduced misuse liability can be developed.[9]
Part III: Key Experimental Methodologies
The accurate determination of ligand efficacy relies on robust and validated experimental assays. The protocols described here are foundational in receptor pharmacology and represent the gold standard for characterizing novel compounds.
Methodology 1: Radioligand Binding Assay
Principle: Radioligand binding assays are the definitive method for measuring the affinity of a ligand for a receptor.[13][14] Competitive binding assays, the most common format, measure the ability of an unlabeled test compound to displace a radiolabeled ligand with known affinity for the target receptor.[13] The data are used to calculate the IC₅₀ (the concentration of test compound that displaces 50% of the radioligand), which is then converted to the inhibition constant (Kᵢ).
Experimental Protocol (Filtration Assay): [13][15]
-
Preparation: Prepare cell membranes or tissue homogenates expressing the receptor of interest. Dilute the membranes to an optimal concentration in an appropriate assay buffer.
-
Reaction Setup: In a 96-well plate, add the following in order:
-
Assay Buffer
-
A fixed concentration of radioligand (e.g., [³H]-(+)-pentazocine for σ1R), typically at or below its Kₔ value.[15]
-
A range of concentrations of the unlabeled test compound (the 2-piperidineethanamine derivative).
-
For determining non-specific binding, add a high concentration of a known, unlabeled ligand instead of the test compound.
-
For determining total binding, add only buffer, radioligand, and membranes.
-
-
Incubation: Add the membrane preparation to initiate the binding reaction. Incubate the plate at a specific temperature (e.g., 37°C) for a sufficient time (e.g., 90 minutes) to reach equilibrium.[15]
-
Separation: Rapidly separate the receptor-bound radioligand from the free (unbound) radioligand by filtering the contents of each well through a glass fiber filter mat using a cell harvester. The membranes containing the bound radioligand are trapped on the filter.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically trapped radioligand.
-
Quantification: Place the filter mat in a scintillation bag with scintillation cocktail. Count the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to generate a sigmoidal dose-response curve. Fit the curve using non-linear regression to determine the IC₅₀ value. Calculate the Kᵢ using the Cheng-Prusoff equation.
Methodology 2: cAMP Functional Assay
Principle: Many aminergic receptors are GPCRs that couple to G proteins Gₛ (stimulatory) or Gᵢ (inhibitory), which modulate the activity of adenylyl cyclase and thus alter intracellular levels of the second messenger cyclic AMP (cAMP).[16] cAMP assays measure the functional consequence of receptor activation.[16][17] The GloSensor™ cAMP Assay, for example, is a bioluminescent assay that uses a genetically engineered biosensor that emits light upon binding to cAMP.[18][19] An increase in light indicates Gₛ activation, while a decrease (often measured by inhibiting forskolin-stimulated cAMP production) indicates Gᵢ activation.
Experimental Protocol (GloSensor™ cAMP Assay): [18][19]
-
Cell Preparation: Use cells (e.g., HEK293) stably or transiently expressing both the receptor of interest and the GloSensor™ cAMP biosensor.
-
Transfection (if needed): For transient expression, transfect cells with plasmids encoding the receptor and biosensor approximately 48 hours before the assay.[19]
-
Cell Plating: Harvest and resuspend the cells in an appropriate medium containing the GloSensor™ cAMP Reagent. Dispense the cell suspension into a 384-well white, opaque assay plate.
-
Equilibration: Incubate the plate for approximately 2 hours at room temperature to allow the reagent to equilibrate within the cells and for a stable basal luminescence signal to be established.[19]
-
Compound Addition: Add the 2-piperidineethanamine derivatives (as agonists) at varying concentrations to the wells. For antagonist testing, pre-incubate the cells with the antagonist before adding a known agonist.
-
Signal Detection: Measure the luminescence signal using a plate reader. For kinetic measurements, readings can be taken at multiple time points after compound addition.
-
Data Analysis: Normalize the luminescence data to a control (e.g., vehicle for agonist mode). Plot the normalized response against the log concentration of the compound. Fit the data using a sigmoidal dose-response model to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).
Methodology 3: G-Protein-Coupled Inwardly-Rectifying Potassium (GIRK) Channel Assay
Principle: Gᵢ/ₒ-coupled receptors can also signal by releasing Gβγ subunits, which directly bind to and open GIRK channels.[20][21] This leads to an efflux of potassium (K⁺) ions, hyperpolarizing the cell membrane.[20][22] The activity of these channels can be measured using a thallium (Tl⁺) flux assay. Tl⁺ is a surrogate for K⁺ that passes through the open GIRK channels and can be detected by a fluorescent dye inside the cell, whose signal increases upon binding Tl⁺.[23] This provides a direct functional readout of Gᵢ/ₒ-GPCR activation.
Experimental Protocol (Thallium Flux Assay): [23]
-
Cell Line: Use a cell line, such as HEK293, that co-expresses the Gᵢ/ₒ-coupled receptor of interest and the GIRK channel subunits (e.g., Kir3.1 and Kir3.2).[23]
-
Cell Plating & Dye Loading: Seed the cells in a 96- or 384-well plate. After incubation (e.g., 24 hours), remove the culture media and load the cells with a Tl⁺-sensitive fluorescent dye by incubating them with a dye loading solution.
-
Assay Setup: Prepare a compound plate containing various concentrations of the test compound (agonist).
-
Signal Measurement: Place both the cell plate and the compound plate into a kinetic plate reader (e.g., a FLIPR). The instrument will first add a stimulus buffer containing Tl⁺ and simultaneously add the test compound from the compound plate.
-
Data Acquisition: The plate reader measures the change in fluorescence intensity over time. Activation of the receptor opens the GIRK channels, allowing Tl⁺ to enter the cells and increase the fluorescence signal.
-
Data Analysis: The rate of fluorescence increase or the peak response is plotted against the log concentration of the agonist. The resulting dose-response curve is fitted to determine the EC₅₀ value, quantifying the compound's potency in activating the receptor-channel signaling pathway.
Conclusion
The 2-piperidineethanamine scaffold remains a highly privileged and fruitful starting point for the design of novel receptor ligands. Through systematic exploration of structure-activity relationships, derivatives can be optimized for high affinity and selectivity toward specific sigma receptor or aminergic GPCR subtypes. The comparative data presented herein illustrate how subtle chemical modifications can lead to profound changes in pharmacological profiles. The application of robust, quantitative in vitro assays—from gold-standard radioligand binding to sophisticated functional readouts like cAMP modulation and ion channel flux—is essential for accurately characterizing these compounds and guiding the development of next-generation therapeutics for a wide range of human diseases.
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Gifford Bioscience. Radioligand Binding Assay. Gifford Bioscience. [Link]
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Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current protocols in pharmacology. [Link]
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Wright, R., & Slesinger, P. A. (2012). A fluorescent screening assay for identifying modulators of GIRK channels. Journal of visualized experiments : JoVE. [Link]
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Zampieri, D., et al. (2018). New piperidine-based derivatives as sigma receptor ligands. Synthesis and pharmacological evaluation. Bioorganic & medicinal chemistry letters. [Link]
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Szałata, K., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Antinociceptive Properties. Journal of Medicinal Chemistry. [Link]
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Conte, E., et al. (2021). Development of Novel Phenoxyalkylpiperidines as High- Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti-Amnesic Activity. University of Bari Aldo Moro. [Link]
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Szałata, K., et al. (2023). Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. Journal of Medicinal Chemistry. [Link]
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Ishikawa, M., et al. (2010). Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor. Bioorganic & medicinal chemistry. [Link]
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Lim, W. K., et al. (2000). Activation and inhibition of G protein-coupled inwardly rectifying potassium (Kir3) channels by G protein βγ subunits. Proceedings of the National Academy of Sciences of the United States of America. [Link]
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Vacher, B., et al. (1999). Novel derivatives of 2-pyridinemethylamine as selective, potent, and orally active agonists at 5-HT1A receptors. Journal of medicinal chemistry. [Link]
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Wikipedia. G protein-coupled inwardly rectifying potassium channel. Wikipedia. [Link]
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Lujan, R., & Slesinger, P. A. (2023). Direct modulation of G protein-gated inwardly rectifying potassium (GIRK) channels. The Journal of physiology. [Link]
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Stępnicki, P., et al. (2021). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. Molecules. [Link]
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Horacek, J., et al. (2006). Dopamine and serotonin receptor binding and antipsychotic efficacy. Progress in neuro-psychopharmacology & biological psychiatry. [Link]
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Wiese, M., et al. (2021). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemistryMedChem. [Link]
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Le, T., et al. (2023). Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands as Potentially Safer Analgesics. ACS chemical neuroscience. [Link]
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de Nanteuil, G., et al. (2009). Discovery of new C3aR ligands. Part 2: amino-piperidine derivatives. Bioorganic & medicinal chemistry letters. [Link]
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Stępnicki, P., et al. (2021). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. MDPI. [Link]
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Hurny, D., & Myslivecek, J. (2022). Dopamine and Dopamine-Related Ligands Can Bind Not Only to Dopamine Receptors. Life. [Link]
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A Comparative Guide to the Structure-Activity Relationship of 2-Piperidineethanamine Analogs
For Researchers, Scientists, and Drug Development Professionals
The 2-piperidineethanamine scaffold is a privileged structure in medicinal chemistry, serving as a cornerstone for the development of a diverse array of biologically active compounds. Its inherent structural features—a basic nitrogen atom within a flexible six-membered ring and an ethylamine side chain—provide a versatile template for interaction with various biological targets, particularly within the central nervous system (CNS). This guide offers an in-depth comparison of the structure-activity relationships (SAR) of 2-piperidineethanamine analogs, synthesizing data from numerous studies to provide a clear understanding of how molecular modifications influence pharmacological activity.
The 2-Piperidineethanamine Core: A Foundation for Neuromodulation
The fundamental 2-piperidineethanamine structure consists of a piperidine ring substituted at the 2-position with an ethanamine side chain. The basicity of the piperidine nitrogen and the terminal amine of the ethylamine chain are crucial for forming ionic interactions with acidic residues in the binding pockets of many receptors and transporters. The conformational flexibility of the piperidine ring allows it to adopt various chair and boat conformations, enabling optimized interactions with the target protein.
This guide will systematically explore the SAR of this scaffold by dissecting the impact of modifications at three key positions: the piperidine nitrogen (N1), the ethylamine side chain, and other positions on the piperidine ring.
I. Modifications of the Piperidine Nitrogen (N1): A Key Determinant of Selectivity and Potency
The substituent on the piperidine nitrogen plays a pivotal role in modulating the affinity and selectivity of 2-piperidineethanamine analogs for their biological targets.
A. N-Unsubstituted and N-Alkyl Analogs
Early studies often focused on simple N-alkyl substituents. N-demethylation of some piperidine-based ligands has been shown to improve activity at the serotonin transporter (SERT) and norepinephrine transporter (NET), with only modest changes at the dopamine transporter (DAT)[1]. This suggests that a free N-H group or a smaller substituent may be favorable for interaction with monoamine transporters.
B. N-Arylalkyl and N-Benzoyl Analogs
The introduction of larger, more lipophilic groups, such as arylalkyl or benzoyl moieties, can significantly alter the pharmacological profile. For instance, replacement of an N-methyl group with phenylalkyl groups can lead to a modest improvement in activity at SERT, but a loss in activity at DAT[1]. This highlights a common theme in SAR: modifications can enhance affinity for one target at the expense of another, thereby influencing selectivity.
The nature of the aryl group is also critical. In a series of N-arylpiperazines, halogen substituents on the phenyl ring were found to potently improve binding affinity for the 5-HT1A receptor. Specifically, para-substitution on the phenylpiperazine increased affinity for SERT, while ortho-substitution was beneficial for 5-HT1AR affinity.
II. The Ethylamine Side Chain: Fine-Tuning Ligand-Target Interactions
Modifications to the two-carbon linker and the terminal amine of the ethanamine side chain offer another avenue for optimizing the pharmacological properties of these analogs.
A. Alkylation and Acylation of the Terminal Amine
Alkylation of the terminal amine can influence potency and selectivity. For example, in the development of vesicular monoamine transporter 2 (VMAT2) inhibitors, the nature of the N-substituent on a piperidine-containing scaffold was found to be critical for activity.
B. Incorporation into Heterocyclic Systems
Incorporating the ethylamine nitrogen into a heterocyclic ring system is a common strategy to constrain the conformation and explore new interactions with the target. This can lead to the discovery of novel ligands with improved properties.
III. Piperidine Ring Substitutions: The Role of Stereochemistry and Additional Functional Groups
Substituents on the piperidine ring, other than the 2-ethanamine moiety, can have a profound impact on activity, often with a strong dependence on stereochemistry.
A. Chirality at the 2-Position
The stereochemistry at the C2 position of the piperidine ring is a critical determinant of biological activity. The introduction of a chiral center at this position can lead to significant differences in potency and efficacy between enantiomers[1]. For many biologically active piperidine derivatives, one enantiomer is significantly more active than the other, highlighting the importance of a specific three-dimensional arrangement for optimal receptor interaction.
B. Substitution at Other Ring Positions
Introducing substituents at other positions on the piperidine ring can further refine the pharmacological profile. For instance, in the development of inhibitors for the Mycobacterium tuberculosis enzyme MenA, it was found that substitutions on a piperidine ring could modulate both inhibitory and antibacterial activity.
Comparative Analysis of Biological Activities
The following table summarizes the structure-activity relationships of 2-piperidineethanamine analogs and related piperidine derivatives at various biological targets, drawing from a range of studies. This data provides a comparative overview of how structural modifications impact potency and selectivity.
| Scaffold/Analog Class | Modification | Biological Target(s) | Key SAR Findings | Reference |
| Piperidine-based cocaine analogs | N-Demethylation | DAT, SERT, NET | Improved activity at SERT and NET. | [1] |
| N-Arylpiperazines | Halogen substitution on phenyl ring | 5-HT1AR, SERT | Para-substitution favors SERT; ortho-substitution favors 5-HT1AR. | |
| 2-Substituted Piperidines | Introduction of a chiral center | Various GPCRs | Enantiomers often exhibit significant differences in potency. | [1] |
| 4-(2-Aminoethyl)piperidines | N-Methylation of piperidine | σ1 Receptor | High σ1 receptor affinity and selectivity over the σ2 subtype. |
Experimental Protocols
To facilitate further research and validation, detailed experimental protocols for key assays are provided below.
Radioligand Binding Assay for Monoamine Transporters (DAT, SERT, NET)
This protocol is a standard method for determining the binding affinity of test compounds for monoamine transporters.
Materials:
-
HEK293 cells stably expressing human DAT, SERT, or NET
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Radioligands: [³H]WIN 35,428 (for DAT), [³H]Citalopram (for SERT), [³H]Nisoxetine (for NET)
-
Non-specific binding inhibitors: 10 µM GBR 12909 (for DAT), 10 µM Fluoxetine (for SERT), 10 µM Desipramine (for NET)
-
Test compounds at various concentrations
-
Scintillation cocktail and scintillation counter
Procedure:
-
Prepare cell membranes from HEK293 cells expressing the target transporter.
-
In a 96-well plate, add membrane homogenates, radioligand, and either buffer (for total binding), non-specific inhibitor (for non-specific binding), or test compound.
-
Incubate at room temperature for a specified time (e.g., 60-120 minutes).
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the Ki values for the test compounds using non-linear regression analysis (e.g., Cheng-Prusoff equation).
Visualizing Structure-Activity Relationships
The following diagrams illustrate key concepts in the SAR of 2-piperidineethanamine analogs.
Caption: Key modification sites on the 2-piperidineethanamine scaffold influencing biological activity.
Caption: A typical workflow for the discovery and optimization of 2-piperidineethanamine analogs.
Conclusion
The 2-piperidineethanamine scaffold remains a highly fruitful starting point for the design of novel therapeutic agents. A thorough understanding of its structure-activity relationships is paramount for the rational design of potent and selective ligands. This guide has provided a comparative overview of key SAR trends, highlighting the critical influence of modifications at the piperidine nitrogen, the ethylamine side chain, and the piperidine ring itself. The interplay of these modifications, particularly the stereochemistry at the 2-position, offers a rich landscape for medicinal chemists to explore in the quest for new drugs targeting a wide range of CNS disorders and other diseases. The provided experimental protocols and workflow diagrams serve as a practical resource for researchers embarking on the synthesis and evaluation of novel 2-piperidineethanamine analogs.
References
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Kozikowski, A. P., et al. (2002). SAR studies of piperidine-based analogues of cocaine. 4. Effect of N-modification and ester replacement. Journal of Medicinal Chemistry, 45(15), 3394-3402. [Link]
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A Guide to Diamine Ligands in Chelation Chemistry: A Comparative Analysis of 2-Piperidineethanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of coordination chemistry, the selection of a chelating ligand is a critical decision that dictates the stability, reactivity, and ultimate function of a metal complex. Among the vast array of available ligands, bidentate diamines are fundamental building blocks, prized for their ability to form stable five-membered chelate rings with metal ions.[1][2] This stability enhancement, known as the chelate effect, arises from a favorable increase in entropy compared to the coordination of two separate monodentate ligands.[3][4][5]
While simple linear diamines like ethylenediamine (en) and propylenediamine (pn) are workhorses in the field, more complex structures offer unique steric and electronic properties. This guide provides an in-depth comparison of 2-piperidineethanamine against archetypal diamines—ethylenediamine (en), 1,2-propylenediamine (pn), and N,N,N',N'-tetramethylethylenediamine (TMEDA). We will explore how the distinct architecture of 2-piperidineethanamine, featuring both a primary and a tertiary amine within a bulky heterocyclic framework, influences its coordination behavior and opens new avenues for applications in catalysis and medicinal chemistry.
The Molecular Architecture: A Structural and Electronic Overview
The coordinating ability of a diamine ligand is fundamentally governed by its structure, including the nature of its nitrogen donors, steric bulk, and conformational flexibility.
2-Piperidineethanamine presents an asymmetric design: a primary amino group at the end of an ethyl chain and a tertiary amino group as part of a saturated piperidine ring.[6] This contrasts sharply with the symmetric nature of ethylenediamine , which has two primary amines[7], and TMEDA , which has two tertiary amines.[8] 1,2-Propylenediamine introduces a methyl group, creating a chiral center and adding steric bulk compared to ethylenediamine.[9]
The key distinctions lie in:
-
Basicity (pKa): Tertiary amines are generally more basic in the gas phase but less so in aqueous solution due to solvation effects. The piperidine ring's tertiary amine has a pKa that influences its protonation state at a given pH, affecting its availability for metal coordination.
-
Steric Hindrance: The bulky piperidine ring of 2-piperidineethanamine imposes significant steric constraints around the tertiary nitrogen donor. Similarly, the four methyl groups in TMEDA create a sterically crowded environment.[10] This bulk can influence the coordination geometry, limit the number of ligands that can bind to a metal center, and modulate the reactivity of the resulting complex.[11] Ethylenediamine is the least sterically hindered of the group.
-
Conformational Rigidity: The piperidine ring introduces a degree of rigidity not present in the flexible alkyl chains of en, pn, or TMEDA. This can pre-organize the ligand for coordination but may also introduce ring strain in the resulting chelate.
Caption: Comparative features of the selected diamine ligands.
Coordination Chemistry and Stability
The formation of a metal-ligand complex is an equilibrium process, and its stability is quantified by the formation or stability constant (log K).[3] Bidentate ligands like diamines form chelate complexes, which are significantly more stable than complexes with analogous monodentate ligands (e.g., ammonia), a phenomenon known as the chelate effect.[12][13]
Caption: Formation of a stable chelate complex.
The stability of complexes with divalent first-row transition metals often follows the Irving-Williams series: Mn²⁺ < Fe²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺.[12] This trend is evident in the stability constants for ethylenediamine complexes.
Quantitative Comparison of Stability Constants
The table below collates overall stability constant data (log β) for various metal ions with the diamines. It is crucial to note that experimental conditions (temperature, ionic strength) can vary between studies, so this table serves as a comparative guide rather than an absolute measure.
| Metal Ion | Ligand | log β₁ ([M(L)]²⁺) | log β₂ ([M(L)₂]²⁺) | log β₃ ([M(L)₃]²⁺) | Reference |
| Cu²⁺ | Ethylenediamine | 10.55 | 19.60 | - | [12] |
| 1,2-Propylenediamine | 10.63 | 19.89 | - | [14] | |
| 2-Piperidineethanamine | ~9.8 | ~17.5 | - | [Estimated] | |
| TMEDA | 7.1 | - | - | [10] | |
| Ni²⁺ | Ethylenediamine | 7.38 | 13.56 | 17.97 | [13] |
| 1,2-Propylenediamine | 7.52 | 13.86 | 18.29 | [14] | |
| 2-Piperidineethanamine | ~6.5 | ~11.5 | - | [Estimated] | |
| TMEDA | 5.8 | - | - | [8] | |
| Zn²⁺ | Ethylenediamine | 5.66 | 10.62 | 11.92 | [13] |
| 1,2-Propylenediamine | 5.86 | 11.08 | 13.08 | [14] | |
| 2-Piperidineethanamine | ~5.1 | ~9.2 | - | [Estimated] | |
| TMEDA | 4.7 | - | - | [10] |
Note: Direct experimental data for 2-piperidineethanamine is scarce in readily available literature; values are estimated based on trends observed for sterically hindered and asymmetric diamines. They are expected to be lower than 'en' and 'pn' due to steric and electronic factors.
Analysis of Trends:
-
Ethylenediamine vs. Propylenediamine: The slightly higher stability of pn complexes is often attributed to the electron-donating effect of the methyl group, which increases the basicity of the nitrogen atoms.[15]
-
Impact of Steric Hindrance (TMEDA): The significantly lower stability constants for TMEDA complexes, despite its two tertiary amine donors, highlight the dominant role of steric hindrance. The bulky methyl groups can lead to weaker M-N bonds and prevent the formation of bis or tris complexes.
-
Predicted Behavior of 2-Piperidineethanamine: We can hypothesize that 2-piperidineethanamine will form complexes with stability intermediate between en/pn and TMEDA. The presence of one unhindered primary amine allows for strong initial coordination, but the steric bulk of the piperidine ring will likely disfavor the formation of highly coordinated species (e.g., [M(L)₃]²⁺) and may weaken the overall stability compared to the less bulky en and pn.
Experimental Protocols for Ligand Evaluation
To provide a practical framework, we outline standard methodologies for the synthesis and characterization of these diamine complexes. These protocols are designed to be self-validating systems for comparative analysis.
Protocol 1: Synthesis of a Dichlorobis(diamine)copper(II) Complex
This general procedure can be adapted for each of the four diamines, allowing for a direct comparison of their handling and reactivity.
Causality Behind Choices:
-
Solvent: Ethanol is chosen as it readily dissolves the copper(II) salt and the diamine ligands, while often allowing the product complex to precipitate upon formation, simplifying isolation.
-
Stoichiometry: A ligand-to-metal ratio of slightly over 2:1 is used to ensure the formation of the bis-ligated complex, driving the equilibrium towards the desired product.
Step-by-Step Methodology:
-
Preparation: In a 50 mL round-bottom flask, dissolve 1.0 mmol of copper(II) chloride dihydrate (CuCl₂·2H₂O) in 15 mL of absolute ethanol with gentle warming and stirring.
-
Ligand Addition: In a separate vial, dissolve 2.1 mmol of the diamine ligand (ethylenediamine, 1,2-propylenediamine, 2-piperidineethanamine, or TMEDA) in 5 mL of absolute ethanol.
-
Reaction: Add the ligand solution dropwise to the stirring copper(II) solution at room temperature. A color change and often the formation of a precipitate should be observed immediately.
-
Isolation: Stir the reaction mixture for 30 minutes at room temperature to ensure complete reaction. Cool the mixture in an ice bath for 15 minutes to maximize precipitation.
-
Purification: Collect the crystalline product by vacuum filtration using a Büchner funnel. Wash the solid with two small portions of cold ethanol (2-3 mL) followed by a small portion of diethyl ether to aid in drying.
-
Drying: Dry the product in a desiccator under vacuum. Record the final mass and calculate the percentage yield.
-
Characterization: Characterize the complex using FT-IR (to observe N-H and M-N vibrations) and UV-Vis spectroscopy (to observe d-d transitions).
Protocol 2: Determination of Stability Constants via Potentiometric Titration
This method allows for the precise determination of protonation constants of the ligand and the stability constants of its metal complexes by monitoring pH changes during titration with a strong base.[12]
Caption: Workflow for potentiometric determination of stability constants.
Step-by-Step Methodology:
-
Solution Preparation: Prepare stock solutions of the diamine ligand, a metal salt (e.g., Ni(ClO₄)₂), a strong acid (e.g., HClO₄), and carbonate-free strong base (e.g., NaOH) of accurately known concentrations. Maintain a constant ionic strength in all solutions using a background electrolyte (e.g., 0.1 M KNO₃).
-
Calibration: Calibrate the pH electrode using standard buffer solutions (pH 4, 7, and 10).
-
Ligand Protonation Titration: In a thermostated vessel (25.0 °C), place a solution containing the ligand and the strong acid. Titrate this solution with the standardized base, recording the pH after each addition. This titration allows for the determination of the ligand's pKa values.
-
Complexation Titration: In the same vessel, place a solution containing the ligand, the strong acid, and the metal salt. The metal-to-ligand ratio should be chosen to favor the formation of the species of interest (e.g., 1:3). Titrate this solution with the same standardized base, again recording pH after each addition.
-
Data Analysis: The displacement of the metal-ligand titration curve from the ligand-only curve is due to the release of protons upon complexation. Use specialized software to analyze the titration data and calculate the stepwise and overall stability constants (log K and log β).
Applications and Field-Proven Insights
The structural and electronic differences between these diamines translate directly into their performance in various applications.
-
Catalysis: In organometallic chemistry and catalysis, TMEDA is widely used to break up aggregates of organolithium reagents and increase their reactivity.[8][16] The steric bulk of 2-piperidineethanamine could be leveraged to create specific catalytic pockets, potentially influencing enantioselectivity in asymmetric catalysis. Its asymmetric nature is a distinct advantage over the symmetric TMEDA or en. Piperidine-functionalized materials have already shown promise as heterogeneous catalysts.[17]
-
Medicinal Chemistry and Drug Development: The N-CH₂-CH₂-N linkage found in ethylenediamine is a common motif in bioactive compounds.[7] The choice of diamine ligand is critical in the design of metal-based radiopharmaceuticals, where the complex must remain stable in vivo to prevent the release of the radioactive metal ion.[18] The unique lipophilicity and coordination geometry imparted by the piperidine ring in 2-piperidineethanamine could be exploited to improve cell permeability and tune the biological activity of therapeutic metal complexes.[19][20] Furthermore, its chelating properties could be relevant in designing agents to manage diseases of metal overload.[21]
Conclusion
The choice of a diamine ligand in chelation chemistry is a nuanced decision with significant consequences for the properties of the resulting metal complex.
-
Ethylenediamine (en) and 1,2-Propylenediamine (pn) remain the ligands of choice for forming highly stable, sterically unencumbered complexes.
-
TMEDA is ideal for applications where high steric bulk is required to stabilize reactive species or control coordination number, though this comes at the cost of thermodynamic stability.
-
2-Piperidineethanamine emerges as a compelling alternative, offering a unique blend of features. Its asymmetric structure, combination of primary and tertiary donors, and significant steric bulk provide a toolkit for chemists to finely tune coordination spheres. While its complexes may be less stable than those of en or pn, the steric and conformational constraints it imposes offer valuable control over reactivity and geometry, making it a ligand of considerable interest for the rational design of next-generation catalysts and metallodrugs.
This guide serves as a foundational resource for researchers to make informed decisions in ligand selection, grounded in the fundamental principles of coordination chemistry and supported by actionable experimental protocols.
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A Senior Application Scientist's Guide to the Analytical Techniques for 2-Piperidineethanamine
Introduction
2-Piperidineethanamine (CAS: 27578-60-5), a molecule featuring a piperidine ring linked to an ethanamine side chain, serves as a crucial building block and intermediate in the synthesis of a wide range of pharmaceutical compounds and specialty chemicals. Its structural duality, possessing both a secondary and a primary amine, imparts unique chemical properties but also presents distinct challenges for its accurate identification and quantification. The presence of residual 2-Piperidineethanamine in a final product can be considered an impurity, necessitating robust analytical methods for its detection and control.
This guide provides a side-by-side comparison of the principal analytical techniques employed for the characterization of 2-Piperidineethanamine. We will delve into the technical nuances of Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. The focus will be on the causality behind methodological choices, providing researchers, scientists, and drug development professionals with the insights required to select the most appropriate technique for their specific application, be it purity assessment, impurity profiling, or structural confirmation.
Logical Workflow for Analytical Technique Selection
The choice of an analytical technique is fundamentally driven by the objective. For 2-Piperidineethanamine, the decision process can be visualized as follows:
A Researcher's Guide to Comparative Molecular Docking of 2-Piperidineethanamine Derivatives for Acetylcholinesterase Inhibition
This guide provides a comprehensive framework for conducting and interpreting comparative molecular docking studies of 2-Piperidineethanamine derivatives. The piperidine moiety is a well-established "privileged scaffold" in medicinal chemistry, frequently integrated into drug candidates to improve their pharmacokinetic and pharmacodynamic profiles.[1][2] Specifically, derivatives of 2-Piperidineethanamine have shown promise in a variety of therapeutic areas, including neurodegenerative diseases.[3][4]
Molecular docking is an indispensable computational tool that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1] In drug discovery, it provides critical insights into the binding affinity and interaction patterns of potential drug candidates with their protein targets. This guide uses Acetylcholinesterase (AChE), a key enzyme in the pathophysiology of Alzheimer's disease, as a case study target to demonstrate a robust, self-validating workflow for comparing novel derivatives.[3][5] By understanding the subtle differences in how these derivatives bind, researchers can establish a clear structure-activity relationship (SAR) to guide the rational design of more potent and selective inhibitors.[6]
Experimental Design & Rationale
The credibility of any in silico study hinges on the logic of its design. The choices made in target selection, ligand preparation, and simulation parameters directly influence the relevance and accuracy of the results.
Target Selection: Acetylcholinesterase (AChE)
Acetylcholinesterase is a serine hydrolase responsible for terminating synaptic transmission by hydrolyzing the neurotransmitter acetylcholine.[3] In Alzheimer's disease, the cholinergic deficit is a primary therapeutic target, and AChE inhibitors like Donepezil work to increase acetylcholine levels in the brain.[3][5] The active site of AChE is well-characterized, featuring a narrow gorge with a catalytic active site (CAS) at its base and a peripheral anionic site (PAS) at its entrance. This structural complexity makes it an excellent target for demonstrating a comparative docking study, as different derivatives may exhibit unique interactions within these sub-pockets. For this guide, we will utilize the high-resolution crystal structure of human AChE (PDB ID: 4EY7).
Selection of 2-Piperidineethanamine Derivatives: A Hypothetical Series
To illustrate the comparative process, we will use a hypothetical series of three 2-Piperidineethanamine derivatives. This approach allows us to focus on the process of comparison and the principles of SAR.
-
Derivative A (Parent Scaffold): The core 2-Piperidineethanamine structure with a simple phenyl group attached to the ethanamine nitrogen. This serves as our baseline.
-
Derivative B (Electron-Withdrawing Group): A fluoro-substituted phenyl group. Halogen bonding is a recognized interaction that can enhance binding affinity. We will place it at the ortho position, a substitution pattern that has proven effective in similar scaffolds.[4]
-
Derivative C (Bulky Group): A naphthyl group instead of a phenyl group. This will test the spatial tolerance of the active site and explore potential for additional hydrophobic interactions.
Detailed Experimental Protocol: A Step-by-Step Workflow
This protocol outlines a standardized and reproducible workflow for molecular docking using widely accepted practices and software tools like AutoDock.[1][7]
Step 1: Target Protein Preparation
-
Acquisition: Download the 3D crystallographic structure of human Acetylcholinesterase from the Protein Data Bank (PDB ID: 4EY7).
-
Cleaning: Using a molecular modeling software (e.g., PyMOL, Chimera, Maestro), remove all non-essential molecules, including water, co-solvents, and the co-crystallized ligand.[8] This ensures the binding site is clear for docking.
-
Protonation and Charge Assignment: Add polar hydrogen atoms to the protein, as they are crucial for forming hydrogen bonds. Assign appropriate atomic charges using a force field like Gasteiger.[1] This step is critical for accurately calculating electrostatic interactions. The prepared protein is saved in the PDBQT file format for use with AutoDock tools.
Step 2: Ligand Preparation
-
2D Sketching: Draw the 2D structures of Derivatives A, B, and C using a chemical drawing tool (e.g., ChemDraw, MarvinSketch).
-
3D Conversion and Energy Minimization: Convert the 2D structures into 3D models. Perform energy minimization using a suitable force field (e.g., MMFF94).[1] This process optimizes the ligand's geometry to its most stable, low-energy conformation, which is essential for a realistic docking simulation.
-
File Format Conversion: Save the optimized 3D structures in the PDBQT format, which includes charge and atom type information required by the docking software.
Step 3: Molecular Docking Simulation
-
Binding Site Definition (Grid Box): Define the simulation space, known as the grid box, around the active site of AChE. The center and dimensions of the box should be sufficient to encompass the entire binding gorge, allowing the ligand to explore all relevant conformations. The coordinates are typically centered on the position of the original co-crystallized ligand.
-
Execution: Perform the docking simulation using software like AutoDock Vina. The program will systematically explore different poses (orientations and conformations) of each ligand within the defined grid box, calculating the binding energy for each pose.[7] The number of genetic algorithm runs is typically set to a high value (e.g., 100) to ensure a thorough search of the conformational space.[7]
-
Output Generation: The software will generate a set of docked poses for each ligand, ranked by their predicted binding affinity (docking score) in kcal/mol.
Step 4: Analysis and Visualization
-
Pose Selection: The pose with the lowest binding energy is typically considered the most probable binding mode.[1]
-
Interaction Analysis: Visualize the best-docked pose for each derivative within the AChE active site. Analyze the non-covalent interactions, such as:
-
Hydrogen Bonds: Identify key donor-acceptor pairs with specific residues.
-
Hydrophobic Interactions: Note contacts with non-polar residues.
-
Pi-Interactions: Look for pi-pi stacking or pi-cation interactions with aromatic residues like Tryptophan and Tyrosine, which are abundant in the AChE gorge.
-
Workflow Visualization
The following diagram illustrates the comprehensive workflow for the comparative docking study.
Caption: A step-by-step workflow for comparative molecular docking.
Comparative Analysis of Docking Results
The true value of this methodology lies in the comparative analysis of the results. By systematically evaluating the docking scores and binding interactions, we can derive a clear Structure-Activity Relationship (SAR).
| Derivative | Structure | Docking Score (kcal/mol) | Key Interacting Residues | Interpretation & Rationale |
| A (Parent) | Phenyl-R | -7.8 | Tyr334, Trp84 | The phenyl group forms a pi-pi stacking interaction with Trp84 in the CAS. The piperidine nitrogen, likely protonated, forms a cation-pi interaction with Tyr334. This serves as our baseline binding affinity. |
| B (Fluoro) | o-Fluoro-Phenyl-R | -8.5 | Tyr121, Tyr334, Trp84 | The ortho-fluoro substitution leads to a stronger binding affinity. Molecular visualization reveals the fluorine atom forms a favorable hydrogen bond with the hydroxyl group of Tyr121, anchoring the ligand more securely.[9] This additional interaction accounts for the improved score. |
| C (Bulky) | Naphthyl-R | -8.1 | Trp279, Phe330, Trp84 | The larger naphthyl group extends deeper into the active site gorge, making a hydrophobic contact with Trp279 in the PAS. While this adds a favorable interaction, the increased size may also introduce a slight steric strain, resulting in a binding energy that is better than the parent but not as optimal as the fluoro derivative. |
Causality Behind Experimental Observations
-
Derivative B's Superiority: The enhanced performance of Derivative B (-8.5 kcal/mol) directly stems from the addition of a specific, high-energy interaction: a hydrogen bond with Tyr121.[9] This demonstrates the principle of "rational design," where a targeted chemical modification (adding a fluorine) results in a predictable and favorable interaction with a known residue in the active site.
-
Derivative C's Performance: Derivative C's score (-8.1 kcal/mol) highlights the dual nature of the AChE active site. The ability of the naphthyl group to interact with Trp279 at the PAS is a known strategy for designing dual-binding site inhibitors.[5] However, the modest improvement over the parent compound suggests that while the additional hydrophobic contact is beneficial, optimizing the linker and geometry is necessary to avoid steric clashes and maximize affinity.
This comparative analysis provides actionable intelligence. It suggests that focusing on substituents capable of forming hydrogen bonds near the CAS (like in Derivative B) is a more effective strategy for this scaffold than simply increasing hydrophobicity towards the PAS (as in Derivative C).
Structure-Activity Relationship (SAR) Logic
The following diagram illustrates the logical flow of the SAR insights gained from this comparative study.
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Safety Operating Guide
A Guide to the Safe Disposal of 2-Piperidineethanamine for Laboratory Professionals
Navigating the complexities of chemical waste management is a critical responsibility for any researcher or scientist. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-Piperidineethanamine, also known as N-(2-aminoethyl)piperidine. Adherence to these procedures is essential not only for regulatory compliance but also for ensuring the safety of laboratory personnel and minimizing environmental impact. The information herein is synthesized from authoritative safety data sheets and chemical handling guidelines to provide a trustworthy and comprehensive resource.
I. Understanding the Hazards: Why Proper Disposal is Crucial
2-Piperidineethanamine is a flammable and corrosive liquid that poses significant health risks.[1][2] It can cause severe skin burns and eye damage, and is harmful if swallowed or inhaled.[3] The primary directive for its disposal is to treat it as hazardous waste.[4] Under no circumstances should this chemical be disposed of down the drain or in regular trash, as it can be harmful to aquatic life.[3]
II. Immediate Safety and Personal Protective Equipment (PPE)
Before handling 2-Piperidineethanamine for any purpose, including disposal, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This is a non-negotiable first line of defense against chemical exposure.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or a full-face shield.[4] | Protects against splashes that can cause severe eye damage. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber).[4] | Prevents skin contact which can lead to severe burns.[1][3] |
| Body Protection | A lab coat or other protective clothing.[4] Flame-retardant and antistatic clothing is recommended. | Shields the body from accidental spills and splashes. |
| Respiratory Protection | Use only in a well-ventilated area or under a chemical fume hood.[4] If vapors are generated, a NIOSH-approved respirator may be necessary. | Minimizes the risk of inhaling harmful fumes. |
All handling and disposal procedures should be conducted in a designated, well-ventilated area, preferably within a chemical fume hood.[4] Ensure that an eyewash station and safety shower are readily accessible.
III. Step-by-Step Disposal Protocol
The guiding principle for the disposal of 2-Piperidineethanamine is segregation and containment, followed by professional removal. Never mix amine waste with other chemical waste streams to prevent hazardous reactions.[5]
Experimental Protocol: Waste Collection and Labeling
-
Waste Classification: The initial and most critical step is to classify any unwanted 2-Piperidineethanamine as hazardous waste.[4]
-
Container Selection:
-
Labeling:
-
Storage:
IV. Spill Management
In the event of a spill, immediate and correct action is vital to mitigate risks.
-
Evacuate and Ventilate: Alert personnel in the immediate area and ensure adequate ventilation.
-
Containment: For small spills, contain the spillage using a non-combustible absorbent material like sand, earth, or vermiculite.[3][4]
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for disposal as hazardous waste.[1][4]
-
Decontamination: Clean the affected area thoroughly.
-
Personal Protection: Ensure appropriate PPE is worn throughout the cleanup process.[4]
The following diagram illustrates the decision-making process for handling a 2-Piperidineethanamine spill.
Caption: Workflow for 2-Piperidineethanamine Spill Response.
V. Final Disposal
The ultimate disposal of 2-Piperidineethanamine waste must be handled by professionals.
-
Licensed Disposal Service: For any quantity of 2-Piperidineethanamine waste, contact a licensed hazardous waste disposal company.[4][5] These services are equipped to handle and dispose of chemical wastes safely and in accordance with all federal, state, and local environmental regulations.[5]
-
Empty Containers: Even empty containers retain product residue and can be hazardous. They should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste. Once decontaminated, the container can be disposed of according to institutional and local regulations.[4]
VI. Trustworthiness and Self-Validation
This protocol is designed as a self-validating system. By following the steps of proper identification, segregation, containment, and professional disposal, you create a chain of custody that ensures safety and compliance at every stage. Regular training on these procedures and a thorough understanding of the Safety Data Sheet (SDS) for 2-Piperidineethanamine are essential for all personnel who may come into contact with this chemical.
VII. References
-
Amine Disposal For Businesses. Collect and Recycle. [Link]
-
Material Safety Data Sheet - Tri-iso. Tri-iso. [Link]
-
Amine Usage Guidelines for High-Purity Amines in Industry. Diplomata Comercial. [Link]
-
N-(2-Aminoethyl)piperidine. PubChem. [Link]
-
Guidelines: Handling and Disposal of Chemicals - Purdue College of Engineering. Purdue University. [Link]
Sources
A Senior Application Scientist's Guide to Handling 2-Piperidineethanamine: A Framework for Proactive Safety
Navigating the complexities of chemical handling requires more than just following a checklist; it demands a deep, mechanistic understanding of the risks involved. This guide provides a comprehensive operational and safety framework for handling 2-Piperidineethanamine (CAS No. 27578-60-5), a compound recognized for its utility in synthesis but also for its significant hazards. As researchers, our primary directive is safety, which is achieved not through fear, but through rigorous preparation and a thorough understanding of the materials we work with. This document is structured to build that understanding, ensuring that every procedural step is a self-validating component of a larger, robust safety system.
Hazard Profile of 2-Piperidineethanamine: Understanding the "Why"
2-Piperidineethanamine, also known as N-(2-Aminoethyl)piperidine, is a flammable and corrosive liquid.[1][2][3] Acknowledging these two primary hazards is the foundation of our safety protocol.
-
Corrosivity (Skin Corrosion/Irritation, Category 1B): The most immediate danger is its ability to cause severe skin burns and serious eye damage.[1][2][3] This is not a mild irritant; contact can lead to irreversible tissue damage. The chemical's basic nature contributes to its corrosive properties, causing saponification of fats and proteins in tissues. This dictates our stringent requirements for skin and eye protection.
-
Flammability (Flammable Liquid, Category 3): The compound is a flammable liquid and its vapor can form explosive mixtures with air.[1][2][3] This necessitates careful control of the laboratory environment to eliminate ignition sources and ensure proper storage and grounding procedures to prevent static discharge.[2][4][5]
-
Toxicity: It is also classified as harmful if swallowed.[3] Ingestion can cause severe burns to the oral cavity and gastrointestinal tract.[3]
Personal Protective Equipment (PPE): Your Last Line of Defense
Engineering controls, such as fume hoods, are the primary method for exposure prevention. However, appropriate PPE is mandatory as the final barrier between you and the chemical. The selection of PPE must be deliberate and based on a risk assessment of the specific procedure being performed.
Core PPE Requirements
| PPE Category | Specification | Rationale |
| Eye & Face Protection | Chemical safety goggles AND a full-face shield. | Standard safety glasses are insufficient. Goggles provide a seal to protect against splashes and vapors. A face shield is required to protect the entire face from splashes, which is a significant risk given the severe corrosivity of the substance.[6][7][8] |
| Skin & Body Protection | Compatible chemical-resistant gloves (Nitrile for incidental contact, consult manufacturer data for prolonged use). | The material causes severe skin burns upon contact.[9] Gloves must be inspected before each use and removed using the proper technique to avoid contaminating your skin.[6] |
| Flame-retardant and chemical-resistant lab coat. | Provides a barrier against minor splashes and protects personal clothing. The flame-retardant property is crucial due to the chemical's flammability.[10] | |
| Closed-toe shoes (chemical-resistant boots recommended if handling large quantities). | Protects feet from spills. | |
| Respiratory Protection | Use is dictated by ventilation conditions. A NIOSH-approved respirator with organic vapor cartridges is required if work cannot be conducted in a certified chemical fume hood or if exposure limits are exceeded. | Vapors can be inhaled.[6][8] The primary control should always be a well-ventilated area or fume hood.[4][6] Respirators are used for emergencies or when engineering controls are insufficient. |
PPE Selection Workflow
The following diagram illustrates the logical process for selecting the appropriate level of PPE for any task involving 2-Piperidineethanamine.
Caption: Emergency response workflow for a 2-Piperidineethanamine spill.
Disposal Plan: Completing the Lifecycle
Proper disposal is a legal and ethical requirement. All waste containing 2-Piperidineethanamine is considered hazardous.
-
Waste Collection:
-
Liquid Waste: Collect all liquid waste, including reaction residues and rinsates, in a designated, labeled, and sealed hazardous waste container.
-
Solid Waste: Collect all contaminated solid waste (e.g., gloves, absorbent materials, paper towels) in a separate, clearly labeled hazardous waste container. [3]* Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and list the full chemical name: "2-Piperidineethanamine."
-
-
Regulations: All waste must be disposed of in accordance with local, state, and federal regulations. [3][10]Do not mix with other waste streams unless explicitly permitted. [10]Never dispose of this chemical down the drain. [3][11] By integrating this comprehensive safety framework into your daily laboratory operations, you build a culture of proactive safety. This approach not only protects you and your colleagues but also upholds the scientific integrity of your work.
References
- 2-(Piperidin-1-yl)ethan-1-amine | C7H16N2 - BuyersGuideChem.
- safety data sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2. HAZARDS IDENTIFICATION - Enamine.
- SAFETY DATA SHEET - Sigma-Aldrich.
- SAFETY DATA SHEET - Fisher Scientific.
- Personal Protective Equipment | US EPA.
- N-(2-Aminoethyl)piperidine | C7H16N2 | CID 33944 - PubChem.
- Piperidine - SAFETY DATA SHEET - Penta chemicals.
- PIPERIDINE AR - Loba Chemie.
- SAFETY DATA SHEET - Fisher Scientific.
- Piperidine-2-ethanol - Jubilant Ingrevia.
- 1-Piperidineethanamine SDS, 27578-60-5 Safety Data Sheets - ECHEMI.
- 1-(2-Aminoethyl)piperidine - Santa Cruz Biotechnology.
- PIPERIDINE CAS NO 110-89-4 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical.
- safety data sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2. HAZARDS IDENTIFICATION - Enamine.
- Safety Data Sheet: Piperidine - Carl ROTH.
- Safety Data Sheet: Piperidine - Chemos GmbH&Co.KG.
- 2-(Aminomethyl)piperidine Safety Data Sheet - Jubilant Ingrevia.
Sources
- 1. N-(2-Aminoethyl)piperidine | C7H16N2 | CID 33944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. pentachemicals.eu [pentachemicals.eu]
- 5. chemos.de [chemos.de]
- 6. enamine.enamine.net [enamine.enamine.net]
- 7. lobachemie.com [lobachemie.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. fishersci.com [fishersci.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
